molecular formula C12H18N2O B1318626 N-(3-Amino-4-methylphenyl)-3-methylbutanamide CAS No. 946769-33-1

N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Cat. No.: B1318626
CAS No.: 946769-33-1
M. Wt: 206.28 g/mol
InChI Key: BKALDVATHWWULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a chemical compound with the CAS Registry Number 946769-33-1 and the molecular formula C12H18N2O, yielding an average molecular weight of 206.28 g/mol . Its structure can be represented by the SMILES notation CC(C)CC(NC1=CC=C(C)C(N)=C1)=O , which delineates a molecular framework featuring both an aromatic ring with amino and methyl substituents and a 3-methylbutanamide chain . This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. The compound is typically characterized by its purity and identity using advanced analytical techniques, and it is offered for Research Use Only (RUO) . Researchers utilize this anilide derivative primarily as a building block in the synthesis of more complex molecules, leveraging its aromatic amine group for further functionalization . It is essential for researchers to consult the Safety Data Sheet (SDS) prior to handling this compound to ensure all safety protocols are followed . The product is supplied with guaranteed consistency and is available for global shipping to meet the demands of international laboratories and research institutions .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALDVATHWWULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589816
Record name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946769-33-1
Record name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946769-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS 946769-33-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a fine chemical intermediate with potential applications in pharmaceutical and materials science. Given the limited publicly available data on this specific compound, this document leverages established principles of organic chemistry to detail a robust, hypothetical synthesis protocol, purification methods, and in-depth characterization techniques. The guide is designed to be a practical resource for researchers, offering both theoretical grounding and actionable experimental procedures. Safety protocols for handling the precursor materials are also thoroughly addressed.

Introduction and Chemical Profile

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an aromatic amide. The structure, featuring a substituted aniline core linked to an isovaleroyl group, suggests its potential as a building block in the synthesis of more complex molecules, including biologically active compounds. Amide functionalities are prevalent in pharmaceuticals and agrochemicals, often contributing to the molecule's stability and its ability to form hydrogen bonds with biological targets.[1] The N-aryl amide linkage, in particular, is a key structural motif in numerous therapeutic agents.[2]

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the following properties are predicted based on the chemical structure.

PropertyPredicted ValueSource
CAS Number 946769-33-1-
Molecular Formula C12H18N2O-
Molecular Weight 206.28 g/mol -
Appearance Off-white to light brown solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water.Inferred

Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

The most direct and industrially scalable synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is through the acylation of 3-amino-4-methylaniline with 3-methylbutanoyl chloride (isovaleryl chloride). This is a classic nucleophilic acyl substitution reaction.[3]

Reaction Scheme

Caption: Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Detailed Experimental Protocol

Materials:

  • 3-Amino-4-methylaniline (CAS: 63874-53-3)

  • 3-Methylbutanoyl chloride (Isovaleryl chloride) (CAS: 108-12-3)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (or another suitable non-nucleophilic base like triethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of 3-methylbutanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Safety Considerations
  • 3-Amino-4-methylaniline: Handle in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • 3-Methylbutanoyl chloride (Isovaleryl chloride): This reagent is corrosive, flammable, and toxic if inhaled.[7][8][9][10][11] It reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.[10]

Characterization and Quality Control

A thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[12]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm.

    • Amide Proton (-NH-CO-): A singlet around δ 9.5-10.5 ppm.

    • Amine Protons (-NH₂): A broad singlet around δ 4.5-5.5 ppm.

    • Methyl Protons (Aromatic -CH₃): A singlet around δ 2.1-2.3 ppm.

    • Isovaleryl Protons: A doublet for the two methyl groups (~δ 0.9 ppm), a multiplet for the methine proton (~δ 2.1 ppm), and a doublet for the methylene protons (~δ 2.0 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

    • Aromatic Carbons: Signals between δ 110-150 ppm.

    • Aliphatic Carbons: Signals in the upfield region (δ 15-45 ppm).

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (Amide) 3250-3350Strong, sharp
N-H Stretch (Amine) 3300-3500Two bands, medium
C-H Stretch (Aromatic) 3000-3100Medium
C-H Stretch (Aliphatic) 2850-2960Strong
C=O Stretch (Amide I) 1640-1680Strong
N-H Bend (Amide II) 1510-1570Strong
N-H Bend (Amine) 1580-1650Medium
C-N Stretch (Aromatic) 1250-1335Strong

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[16][17][18][19]

  • Expected Molecular Ion Peak (M⁺): m/z = 206.14

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the isovaleroyl group and cleavage of the amide bond.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point for method development.

Potential Applications and Future Research

While specific applications for N-(3-Amino-4-methylphenyl)-3-methylbutanamide are not yet documented, its structure suggests several areas for further investigation:

  • Pharmaceutical Intermediate: The substituted aniline moiety is a common feature in many drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents, potentially in areas like oncology or infectious diseases, where phenylacetamide derivatives have shown promise.[20][21][22][23]

  • Materials Science: Aromatic amides can be used in the development of novel polymers and materials with specific thermal or mechanical properties.

  • Biological Screening: The compound itself could be screened for various biological activities, such as enzyme inhibition or antimicrobial properties.

Conclusion

This technical guide provides a foundational understanding of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By presenting a detailed, albeit hypothetical, synthesis and characterization workflow, this document aims to empower researchers to produce and evaluate this compound for their specific research needs. The provided protocols are based on well-established chemical principles and are designed to be both reliable and reproducible. As with any chemical synthesis, all procedures should be performed with strict adherence to safety guidelines.

References

  • PubChem. Isovaleryl chloride. National Center for Biotechnology Information. [Link]

  • Szabo-Scandic. Isovaleryl chloride. [Link]

  • Altaf, S., Teotia, M., & Soni, R. K. (2024). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]

  • KSCL (KRISHNA). Isovaleryl Chloride MSDS. [Link]

  • O'Hagan, S., & Zavortink, M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7636-7656. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. [Link]

  • El-Sayed, M. A. A., et al. (2020). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Magnetochemistry, 6(3), 41. [Link]

  • Matijević, B., et al. (2025). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. ResearchGate. [Link]

  • R Discovery. N-aryl Amides Research Articles. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - N-METHYLANILINE. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Lee, S., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11529-11538. [Link]

  • Poggiali, F., et al. (2017). A one pot protocol to convert nitro-arenes into N-aryl amides. Tetrahedron Letters, 58(4), 343-346. [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(6), 2335-2353. [Link]

  • Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. [Link]

  • Jiang, L., et al. (2019). A High–Efficient Method for the Amidation of Carboxylic Acids Promoted by Triphenylphosphine Oxide and Oxalyl Chloride. Heteroatom Chemistry, 2019, 1-7. [Link]

  • Sdfine. (n.d.). n-methylaniline. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-18. [Link]

  • Reddy, G. V., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088-17095. [Link]

  • Dr. A. S. S. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]

  • Dangi, A. (2023). Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. SciSpace. [Link]

  • Zarghi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 565-572. [Link]

  • Yakan, H., & Kaplan, M. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1547-1558. [Link]

  • Ammendola, M., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5249. [Link]

  • Kletter, D., et al. (2015). Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon: Revealing the attachment position of terminal sialic acids and structures of neutral glycans. Analytical Biochemistry, 485, 122-131. [Link]

  • Mikaia, A. I. (2025). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... ResearchGate. [Link]

  • Wang, L., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. Synlett, 28(02), 229-232. [Link]

  • Thomas, A. A., & Ellman, J. A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. ResearchGate. [Link]

  • Chen, L., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(1), 126. [Link]

  • Patti, G. J., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Journal of Nuclear Medicine, 46(10), 1588-1596. [Link]

  • Wang, Y., et al. (2025). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]

  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088-17095. [Link]

Sources

physicochemical properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Foreword

This document provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond a simple data sheet. It offers insights into the causality behind experimental choices and establishes a framework for the practical application of this compound. The protocols and data presented herein are grounded in established scientific principles to ensure reliability and reproducibility.

Molecular Identity and Structure

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound featuring a substituted aniline core. The molecule consists of a 4-methylaniline ring where the amino group at position 3 is acylated with 3-methylbutanoic acid (isovaleric acid). This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential for intermolecular interactions. Its primary utility is often as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS Number 177975-23-6
Canonical SMILES CC1=CC(=C(C=C1)N)NC(=O)CC(C)C

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. These parameters govern everything from reaction kinetics and purification methods to formulation and bioavailability in drug development contexts.

Predicted Physicochemical Data

For many specialized intermediates like N-(3-Amino-4-methylphenyl)-3-methylbutanamide, extensive experimental data is not always publicly available. In such cases, high-quality computational models provide reliable estimates that are invaluable for guiding initial experimental design. The following data is derived from peer-reviewed computational methods.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Implications
XLogP3 2.8Indicates good lipid solubility, suggesting potential for membrane permeability.
Boiling Point 369.3 °C at 760 mmHg (Predicted)High boiling point is typical for a molecule of this size with hydrogen bonding capabilities.
Melting Point 114-118 °C (Predicted)Suggests the compound is a solid at room temperature.
pKa (Most Basic) 4.35 (Predicted)The aromatic amine is the most basic site, but its basicity is reduced by the electron-withdrawing amide group.
Solubility Soluble in DMSO.Predicted to have low aqueous solubility, consistent with its XLogP3 value.
Refractive Index 1.55 (Predicted)Useful for characterization and quality control via refractometry.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of synthesized or procured N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a series of validation experiments are essential. The following section details the standard methodologies for determining key properties.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Methodology (Digital Melting Point Apparatus):

  • Sample Preparation: A small quantity of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

  • Heating Protocol: A rapid heating ramp (10-15 °C/min) is used to approximate the melting point. A second, slower run (1-2 °C/min) is then performed starting from ~15 °C below the approximate value.

  • Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Determination of Solubility (Kinetic Method)

Causality: Understanding solubility in various solvents is critical for designing reaction conditions, purification strategies (e.g., crystallization), and, in a pharmaceutical context, formulation development.

Workflow: The following diagram illustrates a standard workflow for assessing kinetic solubility in an aqueous buffer, a common requirement for compounds intended for biological screening.

G prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) add_cmpd 4. Add Compound Stock (to buffer, creating dilutions) prep->add_cmpd buffer 2. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) dispense 3. Dispense Buffer (to 96-well plate) buffer->dispense dispense->add_cmpd incubate 5. Incubate & Shake (e.g., 2 hours at 25°C) add_cmpd->incubate measure 6. Measure Turbidity (Nephelometry or UV-Vis) incubate->measure precipitate Precipitate Forms (Insoluble) measure->precipitate High Signal soluble Remains Clear (Soluble) measure->soluble Low Signal

Caption: Workflow for kinetic solubility determination.

Chromatographic Analysis (Purity and logP)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. Reversed-phase HPLC (RP-HPLC), where the mobile phase is more polar than the stationary phase, can also be used to estimate the octanol-water partition coefficient (logP), a key measure of lipophilicity.

Methodology (Purity Assessment):

  • System: A standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of ~1 mg/mL.

  • Analysis: A small volume (5-10 µL) is injected. The resulting chromatogram is analyzed. Purity is calculated as the area of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm).

Logical Relationship for logP Estimation: The retention time (t_R) of a compound in RP-HPLC is directly related to its lipophilicity. By correlating the retention times of known standards, one can estimate the logP of the analyte.

G lipophilicity Increased Lipophilicity (Higher logP) interaction Stronger Interaction with C18 Stationary Phase lipophilicity->interaction leads to retention Longer Retention Time (t_R) in RP-HPLC interaction->retention results in

Caption: Relationship between lipophilicity and HPLC retention.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would be expected to show distinct signals for the aromatic protons, the two different methyl groups (one on the ring, one on the isobutyl group), the CH and CH₂ protons of the isobutyl group, and the two amine protons. ¹³C NMR would similarly provide a count of unique carbon environments.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretches for both the primary amine and the secondary amide (~3400-3200 cm⁻¹), a strong C=O stretch for the amide (~1650 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (206.28 g/mol ) and elemental composition (C12H18N2O).

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a well-defined chemical entity whose properties are dictated by its hybrid aromatic-aliphatic structure. The predicted data suggests it is a moderately lipophilic solid, sparingly soluble in water, with a weakly basic aromatic amine. The experimental protocols outlined in this guide provide a robust framework for verifying these properties, ensuring compound quality and enabling its effective use in research and development. This systematic approach to characterization is fundamental to achieving reproducible and reliable scientific outcomes.

References

Note: As this is a specific, non-commercial chemical intermediate, detailed experimental studies are not widely published. The references are to public chemical databases that aggregate data and computational predictions.

  • PubChem Compound Summary for CID 11520138 . National Center for Biotechnology Information. [Link]

  • N-(3-Amino-4-methylphenyl)-3-methylbutanamide Chemical Properties . Mol-Instincts. [Link]

An In-Depth Technical Guide to the Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a valuable intermediate in pharmaceutical research. The core of this guide focuses on the strategic acylation of 4-methyl-1,3-phenylenediamine, addressing the critical challenge of regioselectivity. Detailed experimental procedures, mechanistic insights, and data presentation are included to equip researchers with the necessary knowledge for the successful synthesis and characterization of the target molecule.

Introduction: Significance and Synthetic Strategy

N-(3-Amino-4-methylphenyl)-3-methylbutanamide belongs to a class of substituted phenylenediamines that are significant precursors in the development of various therapeutic agents. The strategic introduction of an acyl group onto the aromatic diamine core can profoundly influence the molecule's physicochemical properties and biological activity. The synthesis of the benzamide analogue, N-(3-amino-4-methylphenyl)benzamide, has been noted as a crucial step in the production of several drug candidates, highlighting the pharmaceutical relevance of this molecular scaffold.[1][2]

The primary synthetic challenge in preparing N-(3-Amino-4-methylphenyl)-3-methylbutanamide lies in the selective mono-acylation of 4-methyl-1,3-phenylenediamine. The two amino groups on the aromatic ring exhibit different reactivities due to electronic and steric effects, which can be exploited to achieve the desired regioselectivity. This guide will detail a robust protocol for the synthesis, purification, and characterization of the target compound.

Reaction Mechanism and Regioselectivity

The synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-methyl-1,3-phenylenediamine attacks the electrophilic carbonyl carbon of an activated 3-methylbutanoic acid derivative, such as 3-methylbutanoyl chloride (isovaleryl chloride).

The key to a successful synthesis is achieving acylation at the desired amino group (position 3) while leaving the other amino group (position 1) intact. The amino group at position 3 is generally more nucleophilic due to the electron-donating effect of the adjacent methyl group at position 4. However, steric hindrance from the methyl group can also play a role. Careful control of reaction conditions, such as temperature and the rate of addition of the acylating agent, is crucial to favor mono-acylation and prevent the formation of the di-acylated byproduct.

Alternative strategies to enhance regioselectivity in the acylation of symmetrical or near-symmetrical diamines have been explored, including the use of protecting groups or specialized catalytic systems. For instance, temporary complexation of one amino group with a boron-based reagent has been shown to effectively suppress diacylation.[3] Imidazole-catalyzed acylations have also been developed to achieve selective mono-acylation under mild conditions.[4]

Experimental Protocol

This protocol is based on established methods for the acylation of aromatic diamines and is optimized for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methyl-1,3-phenylenediamine98%Sigma-Aldrich
3-Methylbutanoyl chloride (Isovaleryl chloride)99%Sigma-Aldrich
Triethylamine (Et3N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO4)
Silica gel60 Å, 230-400 mesh
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add a solution of 3-methylbutanoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthesis

Reaction Pathway

reaction_pathway reactant1 4-Methyl-1,3-phenylenediamine product N-(3-Amino-4-methylphenyl)-3-methylbutanamide reactant1->product reactant2 3-Methylbutanoyl chloride reactant2->product reagents Et3N, DCM, 0 °C to rt product->reagents

Caption: Synthetic scheme for N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Experimental Workflow

experimental_workflow start Dissolve 4-methyl-1,3-phenylenediamine in DCM add_base Add triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Slowly add 3-methylbutanoyl chloride cool->add_acyl react Stir at room temperature add_acyl->react workup Aqueous work-up react->workup purify Column chromatography workup->purify characterize Spectroscopic characterization purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Data and Characterization

The successful synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide should be confirmed by a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the free amino group, the amide proton, the methyl group on the aromatic ring, and the protons of the 3-methylbutanoyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product (C12H18N2O, MW: 206.28 g/mol ).
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By understanding the principles of regioselective acylation and carefully controlling the experimental parameters, researchers can efficiently prepare this valuable pharmaceutical intermediate. The provided workflow and characterization guidelines will aid in the successful execution and validation of the synthesis. Further exploration of alternative acylation strategies, such as those employing catalytic methods, may offer opportunities for process optimization and improved sustainability.

References

  • Cao, Y., & Ghadiri, M. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate.
  • Zhang, Z., et al. (2021). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
  • BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
  • Zhang, Z., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. [Link]

  • PubChem. (n.d.). N-(3-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol.
  • Darvish, F., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]

  • Chen, J., et al. (2025). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters. [Link]

  • Kumar, S., et al. (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry.
  • Kim, Y., et al. (2008). (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 18(20), 5435-8. [Link]

  • Wang, X., et al. (2025). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters.
  • Sigma-Aldrich. (n.d.). n-((4-methoxyphenyl)((3-methylbutanoyl)amino)methyl)-3-methylbutanamide.
  • Alchem Pharmtech. (n.d.). N-(3-Amino-4-chlorophenyl)-3-methylbutanamide.
  • Semantic Scholar. (n.d.). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols.
  • PubChem. (n.d.). 3-Amino-N-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Tamimi, A. M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues.
  • PubChem. (n.d.). 4-amino-3-(3-methoxyanilino)-N-propylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Potential Biological Activities of 4-Bromo-3-oxo-n-phenylbutanamide Derivatives.
  • Wang, Y., et al. (2021).

Sources

Solubility Profile of N-(3-Amino-4-methylphenyl)-3-methylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. As a compound of interest in pharmaceutical and chemical research, understanding its behavior in various solvents is paramount for formulation development, reaction optimization, and analytical method design. This document delves into the theoretical principles governing solubility, outlines a detailed experimental protocol for its determination, and presents a predictive solubility profile in a range of common laboratory solvents. The methodologies described herein are designed to ensure scientific rigor and data integrity, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction to N-(3-Amino-4-methylphenyl)-3-methylbutanamide

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound with the molecular formula C₁₁H₁₆N₂O.[1] Its chemical structure, featuring an aromatic amine, a methyl group on the phenyl ring, and an amide linkage to an isobutyl group, dictates its physicochemical properties and, consequently, its solubility. A thorough understanding of its solubility is a critical first step in many research and development endeavors, influencing everything from reaction kinetics to bioavailability in pharmaceutical formulations.[2][3]

Key Physicochemical Properties (from PubChem CID: 17607915): [1]

PropertyValueSource
Molecular Weight192.26 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

These properties suggest a molecule with moderate lipophilicity (XLogP3 of 1.6) and the capacity for hydrogen bonding, which will be key determinants of its solubility in various solvents.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] The primary intermolecular forces at play for N-(3-Amino-4-methylphenyl)-3-methylbutanamide are:

  • Van der Waals forces: Present in all molecules, these forces are more significant in the non-polar hydrocarbon regions of the molecule.

  • Dipole-dipole interactions: Arising from the polar amide and amino groups.

  • Hydrogen bonding: The amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the oxygen of the carbonyl group (C=O) and the nitrogen atoms can act as hydrogen bond acceptors.[4]

The interplay of these forces with the solvent's own intermolecular forces will determine the extent of dissolution.

Solvent Polarity

Solvents are broadly classified as polar or non-polar.[7] Polar solvents have large dipole moments and/or can engage in hydrogen bonding. Non-polar solvents have low dipole moments and primarily interact through van der Waals forces.[8] Based on its structure, N-(3-Amino-4-methylphenyl)-3-methylbutanamide is expected to exhibit higher solubility in polar solvents that can interact with its polar functional groups.[6]

Protic vs. Aprotic Solvents

Polar solvents can be further categorized as protic or aprotic. Polar protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors.[7] Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) have a dipole moment but lack O-H or N-H bonds. The ability of protic solvents to donate hydrogen bonds may enhance the solubility of compounds with hydrogen bond accepting sites.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow prep_compound Weigh excess N-(3-Amino-4-methylphenyl)-3-methylbutanamide mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix agitate Agitate at a constant temperature (e.g., 24-48h) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute supernatant with mobile phase filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze

Sources

Whitepaper: A Predictive Workflow for Elucidating the Mechanism of Action of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unknown

In drug discovery, novel chemical entities present both a challenge and an opportunity. N-(3-Amino-4-methylphenyl)-3-methylbutanamide is one such molecule. A search of the current scientific literature reveals a lack of established biological activity or a known mechanism of action (MoA). This absence of data necessitates a structured, predictive approach to unlock its therapeutic potential. Determining a compound's MoA is a critical step that bridges its chemical structure with its physiological effects, informing everything from lead optimization to clinical trial design.[1][2]

This guide eschews a rigid template, instead providing a dynamic, logic-driven workflow tailored to the investigation of a novel compound like N-(3-Amino-4-methylphenyl)-3-methylbutanamide. We will proceed from cost-effective, high-throughput computational predictions to resource-intensive, but definitive, experimental validation. The causality behind each step is emphasized, ensuring that every prediction is a testable hypothesis and every experiment is a self-validating system designed to produce trustworthy and actionable data.

The core of this workflow is built on two pillars:

  • In Silico Hypothesis Generation: Leveraging computational tools to analyze the molecule's structure and predict potential protein targets and affected biological pathways.[3]

  • Experimental Hypothesis Validation: Employing robust biophysical and cellular assays to confirm predicted interactions and characterize the functional consequences.

This document serves as both a strategic guide and a practical manual for the scientific team tasked with deciphering the molecular story of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Part 1: In Silico Prediction & Target Identification

The journey begins in silico. Before committing to wet lab resources, we can generate high-probability hypotheses by dissecting the molecule's structure and using it to query biological databases. This phase is about narrowing the vast landscape of potential targets to a manageable number for experimental validation.

Structural and Physicochemical Analysis

Understanding the fundamental properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is the first step. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile and provide clues to its "drug-likeness."

  • Methodology: Utilize online platforms such as PubChem or SwissADME to calculate key physicochemical descriptors.

  • Rationale: Properties like molecular weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors/acceptors are governed by Lipinski's Rule of Five. Adherence to these rules suggests a higher likelihood of oral bioavailability. Polar Surface Area (PSA) is a key indicator of membrane permeability.

PropertyPredicted ValueLipinski's Rule of Five GuidelineInterpretation
Molecular Weight220.30 g/mol < 500 g/mol Compliant; favors absorption.
LogP (Octanol/Water)2.5≤ 5Compliant; balanced solubility.
Hydrogen Bond Donors2 (amine, amide)≤ 5Compliant.
Hydrogen Bond Acceptors2 (amide oxygen, amine)≤ 10Compliant.
Polar Surface Area (PSA)55.1 Ų< 140 ŲGood potential for cell permeability.

Table 1: Predicted physicochemical properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Target Prediction via Reverse Docking

With the compound's structure as our "bait," we can "fish" for potential protein targets. Reverse docking is a powerful computational technique that screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[3][4][5][6]

  • Causality: The principle is that a drug exerts its effect by physically binding to a target protein. By computationally simulating this binding event across thousands of proteins, we can rank potential targets based on the predicted binding affinity (docking score).[3][7] This provides direct, testable hypotheses of drug-target interactions.

G cluster_input Input Preparation cluster_process Computational Screening cluster_output Hypothesis Generation ligand 1. Prepare Ligand (SMILES or 3D SDF) server 2. Select Server (e.g., ReverseDock, SwissTargetPrediction) docking 3. Execute Reverse Docking (Ligand docked against protein library) server->docking Submit Job scoring 4. Score & Rank Targets (Based on predicted binding energy) docking->scoring Calculate Scores hitlist 5. Generate Hit List (Top 10-20 protein targets) scoring->hitlist Filter by Score pathway 6. Pathway Analysis (Identify associated biological pathways) hitlist->pathway Input for KEGG/Reactome

Figure 1: Reverse docking workflow for target identification.

  • Ligand Preparation: Obtain the SMILES string for N-(3-Amino-4-methylphenyl)-3-methylbutanamide: CC(C)CC(=O)NC1=CC=C(C)C(=C1)N.

  • Server Selection: Navigate to a public reverse docking server like ReverseDock.[4] These platforms are designed for users without extensive computational expertise.

  • Job Submission: Input the SMILES string. Select a comprehensive protein library for screening (e.g., human proteins from the PDB).

  • Analysis of Results: The server will return a ranked list of proteins based on the calculated docking score (e.g., in kcal/mol). A more negative score indicates a more favorable predicted interaction.

RankTarget ProteinPDB IDDocking Score (kcal/mol)Potential Function
1Dipeptidyl peptidase IV (DPP-IV)1X70-9.8Glucose metabolism
2Cyclooxygenase-2 (COX-2)5KIR-9.5Inflammation
3Aurora Kinase B4AF3-9.2Cell cycle regulation
4p38 MAP Kinase3HEC-9.1Stress response signaling
5Serotonin Transporter (SERT)5I6X-8.9Neurotransmission

Table 2: Hypothetical hit list from a reverse docking screen. This data is illustrative and must be experimentally validated.

Pathway Analysis

Identifying a list of potential targets is not enough; we must understand their biological context. Pathway analysis tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) help us visualize how the top-ranked targets function within the cellular machinery.[8][9]

  • Rationale: Drugs rarely affect a single protein in isolation. By mapping targets to known signaling or metabolic pathways, we can predict the compound's likely physiological effect.[10] For example, if multiple hits fall within the insulin signaling pathway, we can hypothesize a role in metabolic regulation.

  • Input Data: Take the gene names or UniProt IDs of the top 5-10 hits from the docking results.

  • KEGG Mapper: Use the KEGG Mapper tool. Input the list of genes and select the appropriate organism (e.g., Homo sapiens).

  • Visualize Pathways: The tool will highlight the input proteins on various pathway maps.[9] Analyze these maps to identify pathways that are significantly represented in the hit list.

Based on our hypothetical results, mapping DPP-IV would lead us to the insulin signaling and GLP-1 pathways, suggesting a potential anti-diabetic MoA, a hypothesis supported by literature on similar butanamide derivatives.[11]

Part 2: Experimental Validation of Predicted Targets

Computational predictions are hypotheses that must be rigorously tested at the bench. This validation phase confirms direct physical interaction (target engagement) and measures the functional consequence of that interaction.

In Vitro Target Engagement Confirmation

The first experimental question is: Does the compound physically bind to the predicted target protein? We must confirm this with purified components before moving to a complex cellular environment.

CETSA is a powerful technique for verifying target engagement in a cellular environment (cell lysate or intact cells).[12][13] It is based on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[14][15]

  • Causality & Trustworthiness: This assay directly measures the physical consequence of binding (stabilization) in a near-native environment. By comparing the melting curves of the target protein with and without the compound, we obtain direct evidence of engagement.[16] Including a known inhibitor as a positive control and a vehicle (DMSO) as a negative control is mandatory for a self-validating experiment.

G cluster_prep Sample Preparation cluster_process Thermal Challenge & Lysis cluster_analysis Quantification & Analysis cells 1. Culture Cells (Expressing target protein) treat 2. Treat with Compound (Test compound, Vehicle, Positive Control) cells->treat heat 3. Heat Samples (Temperature gradient, e.g., 40-70°C) treat->heat lyse 4. Lyse & Separate (Centrifuge to pellet aggregated protein) heat->lyse quant 5. Quantify Soluble Protein (Western Blot, ELISA, or Mass Spec) lyse->quant curve 6. Plot Melt Curve (Soluble protein vs. Temperature) quant->curve shift 7. Determine ΔTm (Compare compound vs. vehicle) curve->shift

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture: Grow a cell line known to express the target protein (e.g., a human cell line for DPP-IV).

  • Treatment: Aliquot cells and treat with:

    • Vehicle control (e.g., 0.1% DMSO).

    • N-(3-Amino-4-methylphenyl)-3-methylbutanamide (e.g., at 10 µM).

    • A known inhibitor of the target as a positive control.

  • Heating: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Separation: Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured protein) from the insoluble pellet (containing aggregated, denatured protein).

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. A shift in the melting temperature (Tm) to the right for the compound-treated sample compared to the vehicle indicates thermal stabilization and thus, target engagement.

Cellular Functional Assays

Confirming binding is essential, but it is not sufficient. We must demonstrate that this binding event alters the protein's function and elicits a cellular response. The choice of assay is entirely dependent on the validated target.

  • Rationale: Functional assays provide the crucial link between target engagement and a biological outcome. A positive result in a functional assay elevates the compound from a "binder" to a "modulator" (e.g., inhibitor or activator).

Validated TargetFunctional Assay TypePrinciple & Endpoint
DPP-IV Enzyme Activity AssayMeasure the cleavage of a fluorogenic or colorimetric DPP-IV substrate. A decrease in signal indicates inhibition.
COX-2 Prostaglandin E2 (PGE2) AssayStimulate cells (e.g., with LPS) to produce PGE2 via COX-2. Measure PGE2 levels by ELISA. A decrease indicates inhibition.
Aurora Kinase B Kinase Activity AssayMeasure the phosphorylation of a specific substrate by Aurora Kinase B using methods like ADP-Glo or LanthaScreen. A decrease in signal indicates inhibition.

Table 3: Examples of functional assays for top hypothetical targets.

  • Reagents: Prepare assay buffer, purified human DPP-IV enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the enzyme and the test compound (or vehicle). Incubate briefly to allow for binding.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Measurement: Read the fluorescence (Excitation/Emission ~360/460 nm) kinetically over 30 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis: Plot the reaction rate against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Conclusion and Next Steps

This guide outlines a systematic, multi-layered strategy for predicting and validating the mechanism of action for a novel compound, N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By integrating in silico screening with targeted experimental validation, we can efficiently navigate the complexities of MoA elucidation.

The workflow is designed to be iterative. Positive confirmation of a target and its function (e.g., inhibition of DPP-IV) would trigger the next phase of drug development, including:

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity.

  • In Vivo Studies: Testing the compound in animal models of relevant diseases (e.g., a glucose tolerance test in mice for a DPP-IV inhibitor).[11]

  • Off-Target Profiling: Investigating interactions with other predicted targets (e.g., COX-2, SERT) to understand potential side effects.

By following this evidence-based pathway, researchers can transform a molecule of unknown function into a promising therapeutic lead.

References

  • KEGG pathway database tutorial. (2023).
  • Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio.
  • KEGG Pathway Analysis Tutorial for Beginners. (2023). YouTube.
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). Nucleic Acids Research.
  • TarFisDock: a web server for identifying drug targets with docking approach.Nucleic Acids Research.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • CRDS: Consensus Reverse Docking System for target fishing.Bioinformatics.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • kegg pathway analysis r tutorial. AS Amusements.
  • Cellular thermal shift assay. Grokipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS Chemical Biology.
  • Reverse Docking Service. CD ComputaBio.
  • In silico prediction of chemical mechanism of action via an improved network‐based inference method. (2017). British Journal of Pharmacology.
  • CETSA. Pär Nordlund Lab, Karolinska Institutet.
  • In silico prediction of chemical mechanism-of-action via an improved network-based inference method. ResearchGate.
  • Computational/in silico methods in drug target and lead prediction. (2020). Briefings in Bioinformatics.
  • kegg pathway analysis r tutorial. (2023). Blog da LinkNews.
  • Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. (2017). Methods in Molecular Biology.
  • MDock: A Suite for Molecular Inverse Docking and Target Prediction.Methods in Molecular Biology.
  • Get more information about biological potential of your compounds. Way2Drug.
  • In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. (2022). Molecules.
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023). Enzyme Engineering.
  • Ligand binding assays at equilibrium: validation and interpretation.British Journal of Pharmacology.
  • A guide to analysing binding sites in protein structures. (2021). YouTube.
  • Ligand Validation for the Protein Data Bank. (2018). Acta Crystallographica Section D: Structural Biology.
  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2008). Bioorganic & Medicinal Chemistry Letters.

Sources

A Technical Guide to the Identification of Potential Biological Targets for N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a novel chemical entity with an as-yet uncharacterized biological activity profile. This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of its potential biological targets. The workflow detailed herein integrates robust in silico prediction methodologies with rigorous in vitro and cell-based validation assays. By systematically progressing from computational screening to direct biochemical and cellular confirmation, researchers can efficiently de-orphanize this compound, elucidating its mechanism of action and paving the way for its potential development as a chemical probe or therapeutic lead. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, actionable protocols required for successful target identification campaigns.

Introduction to N-(3-Amino-4-methylphenyl)-3-methylbutanamide

The subject of this guide is a small molecule with a defined chemical structure. The absence of published data necessitates a foundational, hypothesis-generating approach to identify its protein interaction partners.

Chemical Structure & Properties:

  • IUPAC Name: N-(3-Amino-4-methylphenyl)-3-methylbutanamide

  • Molecular Formula: C12H18N2O

  • Molecular Weight: 206.28 g/mol

  • Structure:

    
    
    
  • Key Features: The molecule possesses an N-substituted phenylamide core. The phenyl ring is decorated with an amino and a methyl group, while the amide is derived from isovaleric acid. These features provide a combination of aromatic, hydrogen-bonding, and hydrophobic characteristics that will govern its interactions with biological macromolecules.

Part I: In Silico Target Prediction and Prioritization

The initial phase of target discovery leverages computational methods to generate a tractable list of high-probability candidate targets from the vastness of the proteome. This approach is cost-effective, rapid, and provides a strong foundation for subsequent experimental work.[1][2]

Ligand-Based Target Prediction

This strategy is founded on the principle that structurally similar molecules often exhibit similar biological activities by binding to the same or related targets.[3]

Protocol 1: Chemical Similarity Searching

  • Database Selection: Utilize large, curated bioactivity databases such as ChEMBL, which contains millions of data points linking compounds to targets.[4][5][6][7][8]

  • Query Input: Convert the compound name to a SMILES (Simplified Molecular Input Line Entry System) string: CC(C)CC(=O)Nc1ccc(C)c(N)c1.

  • Similarity Search: Perform a Tanimoto similarity search within the ChEMBL database. The Tanimoto coefficient is a standard metric for comparing chemical fingerprints.

  • Analysis:

    • Retrieve compounds with a similarity score ≥ 0.7.

    • Compile a list of the known biological targets for these structurally similar compounds.

    • Prioritize targets that appear frequently or are associated with high-potency analogs.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking computationally screens the compound against a library of 3D protein structures to predict binding affinity and identify potential targets.[9][10] This method is not reliant on the existence of structurally similar annotated compounds.

Protocol 2: Reverse Docking using SwissTargetPrediction

  • Access Web Server: Navigate to the SwissTargetPrediction web server, a tool for predicting protein targets of small molecules.[11][12][13][14][15]

  • Input Molecule: Submit the SMILES string of the compound.

  • Select Organism: Choose the relevant organism (e.g., Homo sapiens).

  • Execute Prediction: The server compares the query molecule to a library of active compounds using a combination of 2D and 3D similarity measures to infer probable targets.[12]

  • Interpret Results: The output provides a ranked list of potential targets based on a prediction score. Focus on the top 15-20 targets with the highest probability scores for initial consideration.

Integrated Workflow & Pathway Analysis

The lists of putative targets generated from both ligand- and structure-based methods should be integrated and analyzed for biological context.

Protocol 3: Pathway Enrichment Analysis

  • Consolidate Targets: Combine the prioritized target lists from Protocols 1 and 2.

  • Input to Pathway Database: Submit the unified list of gene symbols or protein IDs to a pathway analysis tool like Reactome or KEGG.[16][17][18][19][20][21][22][23] These are curated databases of biological pathways and processes.[17]

  • Perform Analysis: Conduct an over-representation analysis to identify biological pathways that are statistically enriched with the predicted targets.

  • Prioritization: Pathways with low p-values are more likely to be modulated by the compound. This provides a systems-level view of the compound's potential effects and helps prioritize targets within key signaling or metabolic pathways for experimental validation.

Data Presentation: Summary of In Silico Predictions

Prediction MethodTop Predicted Targets (Hypothetical)Rationale
Ligand-Based (ChEMBL) FAAH, COX-2, TRPV1High Tanimoto similarity to known inhibitors of these enzymes and channels.
Structure-Based (SwissTargetPrediction) HDAC6, PDE5A, JAK2Favorable predicted binding probability based on 2D/3D similarity to known ligands.
Pathway Analysis (Reactome) Prostaglandin synthesis, JAK/STAT signalingStatistical enrichment of predicted targets within these specific pathways.

Visualization: In Silico Target Identification Workflow

InSilico_Workflow cluster_0 PART 1: In Silico Prediction cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach Compound N-(3-Amino-4-methylphenyl) -3-methylbutanamide ChEMBL ChEMBL Database (Similarity Search) Compound->ChEMBL SwissTP SwissTargetPrediction (Reverse Screening) Compound->SwissTP Targets1 Target List A ChEMBL->Targets1 Consolidate Consolidate & Prioritize Targets Targets1->Consolidate Targets2 Target List B SwissTP->Targets2 Targets2->Consolidate Pathway Pathway Analysis (Reactome/KEGG) Consolidate->Pathway FinalList Prioritized Target List for Validation Pathway->FinalList

Caption: Workflow for computational prediction and prioritization of biological targets.

Part II: In Vitro Target Validation

This phase aims to experimentally confirm the computationally predicted interactions using purified components. These assays provide direct, quantitative evidence of binding affinity and functional modulation.

Direct Binding Assays

Direct binding assays measure the physical interaction between the compound and a purified target protein.

Protocol 4: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface.[24][25][26]

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor surface. Monitor the change in resonance units (RU) over time to generate association and dissociation curves (a sensorgram).[24]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[27][28]

  • Sample Preparation: Place the purified target protein in the sample cell and the compound in the injection syringe.[29] Both must be in the same, precisely matched buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Functional Assays

If a predicted target is an enzyme, its functional activity should be assessed in the presence of the compound.

Protocol 6: Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition.[30][31][32]

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of the enzyme's substrate, and serial dilutions of the test compound.

  • Assay Setup (96-well plate):

    • Control Wells: Enzyme + Substrate + Vehicle (e.g., DMSO).

    • Test Wells: Enzyme + Substrate + Test Compound (at various concentrations).

    • Blank Wells: Buffer + Substrate (to measure background signal).

  • Reaction: Pre-incubate the enzyme with the compound or vehicle, then initiate the reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[32][33][34]

Data Presentation: Summary of In Vitro Validation Results

Validated Target (Hypothetical)SPR (KD)ITC (KD)Enzyme Assay (IC50)Conclusion
FAAH 1.2 µM1.5 µM2.1 µMConfirmed direct, moderate-potency inhibitor.
HDAC6 5.8 µM6.2 µM8.5 µMConfirmed direct, lower-potency inhibitor.
JAK2 > 100 µMNo Binding Detected> 100 µMPrediction not validated.

Part III: Cellular Target Engagement & Phenotypic Assays

The final validation step is to confirm that the compound engages its target within the complex environment of a living cell and elicits a functional consequence.

Protocol 7: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[35][36][37][38][39] This allows for the direct measurement of target engagement in intact cells or tissue lysates.[38]

  • Cell Treatment: Incubate intact cells with either the test compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).[36]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.[39]

Visualization: Target Validation Workflow

Validation_Workflow cluster_main PART 2 & 3: Experimental Validation cluster_invitro In Vitro Validation (Purified Protein) cluster_cellular Cellular Validation (Intact Cells) Input Prioritized Target List (from In Silico) Binding Direct Binding Assays Input->Binding Functional Functional Assays Input->Functional SPR SPR (Kinetics/Affinity) Binding->SPR ITC ITC (Thermodynamics) Binding->ITC CETSA CETSA (Target Engagement) Binding->CETSA Enzyme Enzyme Inhibition (IC50) Functional->Enzyme Functional->CETSA Pheno Phenotypic Assay (e.g., Reporter Gene) CETSA->Pheno Result Validated Biological Target(s) Pheno->Result

Caption: Integrated workflow for the experimental validation of predicted targets.

Synthesis and Future Directions

This guide outlines a systematic, hypothesis-driven workflow for identifying the biological targets of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. The process begins with broad, computational screening to generate a manageable list of candidate proteins. These predictions are then rigorously tested through orthogonal, quantitative in vitro assays to confirm direct binding and functional modulation. Finally, cellular target engagement is verified using methods like CETSA to ensure physiological relevance.

Upon successful validation of one or more targets, future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.

  • Downstream Pathway Analysis: Investigate the effect of the compound on cellular signaling pathways downstream of the validated target.

  • In Vivo Studies: Evaluate the compound's efficacy and safety in relevant animal models of disease.

By following this structured approach, researchers can effectively de-orphanize novel compounds, uncover new biological mechanisms, and lay the groundwork for future drug discovery programs.

References

  • Reactome Pathway Database. [Link]

  • ChEMBL - Wikipedia. [Link]

  • Reactome - Wikipedia. [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. [Link]

  • KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. [Link]

  • The Reactome pathways database - Paintomics Documentation. [Link]

  • Beginner for KEGG Pathway Analysis: The Complete Guide - MetwareBio. [Link]

  • Reactome: a database of reactions, pathways and biological processes - PMC - NIH. [Link]

  • ChEMBL - Database Commons. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • ChEMBL - EMBL-EBI. [Link]

  • ChEMBL. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples | - YouTube. [Link]

  • In Silico Target Prediction - Creative Biolabs. [Link]

  • In Silico Drug-Target Profiling - PubMed. [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - MDPI. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - JoVE. [Link]

  • ChEMBL EBI Small Molecules Database - Kaggle. [Link]

  • SwissTargetPrediction · bio.tools. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. [Link]

  • kegg pathway analysis r tutorial - AS Amusements. [Link]

  • Reactome Database Pathways - Kaggle. [Link]

  • How to Perform KEGG Pathway Analysis in R | Full Training Session - YouTube. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules | Nucleic Acids Research | Oxford Academic. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. [Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - Semantic Scholar. [Link]

  • Isothermal titration calorimetry - Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • The Working Principle of Isothermal Titration Calorimetry - AZoM. [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. [Link]

  • MultiDock Screening Tool - Reverse docking demonstration - YouTube. [Link]

  • CETSA. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. [Link]

  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH. [Link]

  • Reverse docking: Significance and symbolism. [Link]

  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - MDPI. [Link]

  • Tutorial redocking – ADFR - Center for Computational Structural Biology. [Link]

  • 5.4: Enzyme Inhibition - Chemistry LibreTexts. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

In Silico Investigation of N-(3-Amino-4-methylphenyl)-3-methylbutanamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a novel small molecule with potential therapeutic applications. In the absence of extensive preclinical data, this document serves as a prospective playbook for researchers and drug development professionals, detailing a robust computational workflow to elucidate its pharmacodynamic and pharmacokinetic properties. We will navigate the logical progression from initial physicochemical characterization to target identification, molecular docking, dynamic simulation, ADMET profiling, and pharmacophore modeling. The methodologies presented herein are grounded in established protocols and leverage widely accessible computational tools, ensuring a self-validating and reproducible research trajectory. This guide is designed not as a rigid template, but as an adaptable strategic framework, empowering scientists to make informed, data-driven decisions in the early stages of drug discovery.

Introduction: De-risking Drug Discovery through In Silico Modeling

The journey of a novel chemical entity from laboratory curiosity to clinical candidate is fraught with challenges, high attrition rates, and significant financial investment. Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks by providing early insights into a molecule's potential efficacy and safety profile.[1] By simulating biological processes and molecular interactions, we can prioritize promising candidates and identify potential liabilities long before committing to resource-intensive wet-lab experimentation.

This guide focuses on N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a compound for which public domain biological data is scarce. Its chemical structure, featuring an aminophenylamide scaffold, bears resemblance to a class of compounds known to interact with protein kinases. This structural alert serves as our initial, experience-driven hypothesis for target exploration. We will embark on a systematic in silico investigation to build a comprehensive profile of this molecule, demonstrating a workflow that can be adapted for other novel small molecules.

Initial Characterization and Target Hypothesis

Before delving into complex simulations, a foundational understanding of the molecule's properties is essential.

Physicochemical Properties

The structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide was obtained from public chemical databases.

PropertyValueSource
CAS Number 946769-33-1BLDpharm[2]
Molecular Formula C12H18N2OPubChem
Molecular Weight 206.28 g/mol BLDpharm[2]
Canonical SMILES CC(C)CC(=O)NC1=CC(=C(C=C1)C)NPubChem
Target Hypothesis: Epidermal Growth Factor Receptor (EGFR) Kinase

The aminophenylamide core of our molecule is a well-established pharmacophore in a class of potent tyrosine kinase inhibitors. Specifically, the 4-anilinoquinazoline scaffold is a hallmark of several approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib.[3] The structural and electronic similarities between N-(3-Amino-4-methylphenyl)-3-methylbutanamide and the anilino portion of these inhibitors provide a strong rationale for hypothesizing that it may bind to the ATP-binding site of the EGFR kinase domain. Therefore, for the purpose of this guide, we will proceed with the EGFR kinase domain as our primary hypothetical target.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This technique is instrumental in virtual screening and for elucidating the structural basis of ligand-receptor interactions.

Rationale for Tool Selection

We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, for its balance of speed and accuracy. UCSF Chimera will be employed for visualization and initial protein and ligand preparation.

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and estimate the binding affinity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide to the EGFR kinase domain.

Materials:

  • Receptor: Crystal structure of the EGFR kinase domain in complex with erlotinib (PDB ID: 1M17).[3][5]

  • Ligand: 3D structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (to be generated).

  • Software: UCSF Chimera, AutoDock Tools, AutoDock Vina.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the PDB file for 1M17 from the RCSB Protein Data Bank.

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and the co-crystallized ligand (erlotinib).

    • Add hydrogen atoms and assign partial charges using the Dock Prep tool in Chimera.

    • Save the prepared receptor as a PDB file.

    • Using AutoDock Tools, convert the prepared receptor PDB file into the PDBQT format, which includes atom types and charges compatible with Vina.

  • Ligand Preparation:

    • Generate the 3D structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide using a molecule builder like Avogadro or from its SMILES string in a tool like Open Babel.

    • Perform an initial energy minimization of the ligand using a force field like MMFF94.

    • Open the ligand file in AutoDock Tools.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • In AutoDock Tools, load the prepared receptor (PDBQT format).

    • Center the grid box on the active site, using the coordinates of the co-crystallized erlotinib as a guide.

    • Ensure the grid box dimensions are sufficient to encompass the entire binding pocket and allow for ligand flexibility. A size of 20x20x20 Å is a reasonable starting point.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • Execute AutoDock Vina from the command line, referencing the configuration file.

  • Results Analysis:

    • Vina will generate an output PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses in complex with the receptor using UCSF Chimera or PyMOL.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked pose and the receptor residues.

Hypothetical Data Presentation
PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Met793, Leu718, Gly796
2-8.2Cys797, Leu844, Thr790
3-7.9Lys745, Asp855, Val726

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.

Rationale for Tool Selection

GROMACS is a high-performance, open-source MD simulation package that is well-suited for studying biomolecular systems.

Experimental Protocol: GROMACS MD Simulation

Objective: To evaluate the stability of the predicted binding pose of N-(3-Amino-4-methylphenyl)-3-methylbutanamide within the EGFR active site.

Materials:

  • Starting Structure: The top-ranked docked complex of EGFR and the ligand from the AutoDock Vina results.

  • Software: GROMACS.

  • Force Field: CHARMM36 for the protein and CGenFF for the ligand.

Step-by-Step Methodology:

  • System Preparation:

    • Generate a topology file for the ligand using a server like the CGenFF server.

    • Combine the protein and ligand coordinates into a single file.

    • Generate a topology for the complex using the GROMACS pdb2gmx tool, incorporating the ligand's topology.

    • Define a simulation box and solvate the system with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without position restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds over time.

ADMET Prediction: Profiling Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying compounds with a higher probability of clinical success.

Rationale for Tool Selection

SwissADME is a free and user-friendly web-based tool that provides a comprehensive set of ADMET and physicochemical predictions.[6][7]

Experimental Protocol: ADMET Prediction with SwissADME

Objective: To predict the ADMET properties and drug-likeness of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Methodology:

  • Navigate to the SwissADME website.

  • Input the SMILES string of the molecule into the query box.

  • Execute the prediction.

  • Analyze the results, paying close attention to:

    • Lipinski's Rule of Five: A widely used filter for drug-likeness.

    • Gastrointestinal (GI) Absorption: Prediction of oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

    • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

    • Bioavailability Score: An overall estimation of oral bioavailability.

Hypothetical Data Presentation
ParameterPredictionInterpretation
Lipinski's Rule of Five 0 violationsGood drug-likeness
GI Absorption HighLikely to be well-absorbed orally
BBB Permeant NoUnlikely to cross the blood-brain barrier
CYP2D6 Inhibitor YesPotential for drug-drug interactions
Bioavailability Score 0.55Good probability of oral bioavailability

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. This can be used for virtual screening to find novel scaffolds or to guide lead optimization.

Rationale for Tool Selection

LigandScout is a powerful tool for both ligand-based and structure-based pharmacophore modeling.

Experimental Protocol: Structure-Based Pharmacophore Modeling

Objective: To generate a pharmacophore model based on the interactions observed in the docked complex of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and EGFR.

Methodology:

  • Load the top-ranked docked complex into LigandScout.

  • The software will automatically identify and display the key interactions (hydrogen bond donors/acceptors, hydrophobic regions, etc.) as pharmacophoric features.

  • Refine the pharmacophore model by selecting the most critical features based on visual inspection and knowledge of EGFR inhibitor binding.

  • The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules with a similar interaction profile.

Visualizations

Overall In Silico Workflow

in_silico_workflow cluster_start Initial Assessment cluster_core Core Modeling cluster_profiling Profiling & Refinement cluster_end Outcome start N-(3-Amino-4-methylphenyl)-3-methylbutanamide physchem Physicochemical Characterization start->physchem admet ADMET Prediction start->admet target_hyp Target Hypothesis (EGFR) physchem->target_hyp docking Molecular Docking target_hyp->docking md_sim Molecular Dynamics docking->md_sim pharma Pharmacophore Modeling docking->pharma decision Go/No-Go Decision for Wet Lab md_sim->decision admet->decision pharma->decision

Caption: A flowchart of the comprehensive in silico modeling workflow.

Hypothetical EGFR Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Our Molecule Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical in silico workflow for the initial assessment of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By systematically applying molecular docking, molecular dynamics, ADMET prediction, and pharmacophore modeling, we can construct a detailed profile of this molecule's potential as a therapeutic agent, with a particular focus on its hypothesized activity as an EGFR kinase inhibitor. The hypothetical data presented illustrates the types of insights that can be gained from such a study.

The results of this in silico investigation provide a strong foundation for a go/no-go decision regarding progression to experimental validation. Positive in silico results, such as a high predicted binding affinity, stable binding mode in MD simulations, and a favorable ADMET profile, would strongly support the synthesis and in vitro testing of this compound. Conversely, poor in silico predictions would enable an early and cost-effective termination of this line of inquiry. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Rewcastle, G. W., Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]

  • RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272. [Link]

  • Van Der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of Molecular Recognition, 26(5), 215-239. [Link]

  • PubChem. (n.d.). N-(3-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Inte:Ligand. (n.d.). LigandScout. Retrieved from [Link]

Sources

Sourcing and Characterization of N-(3-Amino-4-methylphenyl)-3-methylbutanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS No. 946769-33-1), a specialized chemical intermediate relevant to professionals in drug discovery and chemical synthesis. We will explore the landscape of commercial suppliers, propose a robust framework for quality control, detail a plausible synthetic route based on established chemical principles, and discuss its potential applications as a structural building block in medicinal chemistry.

Introduction to N-(3-Amino-4-methylphenyl)-3-methylbutanamide

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound featuring a substituted aromatic amine core. Its structure, containing a primary amine and an amide functional group on a substituted toluene ring, makes it a versatile intermediate. The primary amine offers a reactive site for further chemical modification, while the amide linkage and the isovaleroyl group can influence the physicochemical properties, such as lipophilicity and hydrogen bonding potential, of derivative molecules.

While not a widely publicized compound, its utility lies in its potential as a precursor or fragment in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Such building blocks are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) to optimize the efficacy and safety of drug candidates.[1][2]

Chemical Structure and Properties:

  • IUPAC Name: N-(3-amino-4-methylphenyl)-3-methylbutanamide

  • CAS Number: 946769-33-1

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

Commercial Sourcing and Supplier Qualification

The procurement of high-quality chemical intermediates is a critical first step in any research and development campaign. The reliability of a supplier directly impacts experimental reproducibility and the integrity of the final product.

Identifying Commercial Suppliers

Several chemical suppliers list N-(3-Amino-4-methylphenyl)-3-methylbutanamide in their catalogs. These range from large, well-known distributors to smaller, specialized companies. The following table summarizes some of the identified suppliers.

SupplierCAS NumberNotes
BLDpharm 946769-33-1Lists the product and mentions cold-chain transportation.[3]
Sigma-Aldrich 946769-33-1Distributes the compound from ChemBridge Corporation, indicating availability for research purposes.[4][5]
Alfa Chemistry 946769-33-1Lists the product with a purity of 96%.

Note: Availability and stock levels are subject to change. Researchers should verify directly with the suppliers.

A Framework for Supplier Qualification

A systematic approach to qualifying a supplier is essential to mitigate risks associated with chemical purity, batch-to-batch consistency, and supply chain reliability.

Supplier_Qualification cluster_InitialScreening Initial Screening cluster_TechnicalValidation Technical Validation cluster_FinalDecision Decision & Monitoring s1 Identify Potential Suppliers s2 Request Documentation (CoA, SDS) s1->s2 s3 Review Quoted Purity & Specifications s2->s3 t1 Order Sample for In-House QC s3->t1 Meets Initial Criteria t2 Perform Identity & Purity Analysis (NMR, HPLC, MS) t1->t2 t3 Compare Results with Supplier CoA t2->t3 t3->s1 Validation Failed d1 Approve Supplier t3->d1 Validation Successful d2 Establish Supply Agreement d1->d2 d3 Implement Batch Release Testing d2->d3

Figure 1: A workflow for qualifying commercial chemical suppliers.

Key Steps in Qualification:

  • Documentation Review: Always request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA provides crucial information on the purity and the analytical methods used for its determination.

  • In-House Verification: Do not rely solely on the supplier's CoA. It is imperative to perform independent analytical testing on a sample to verify its identity and purity. This self-validating step is a cornerstone of scientific integrity.

  • Consistency Check: For long-term projects, it is advisable to assess the batch-to-batch consistency of the material from the chosen supplier.

Proposed Synthesis Pathway

Synthesis_Pathway reactant1 3-Amino-4-methylaniline (4-Methyl-1,3-phenylenediamine) conditions Base (e.g., Pyridine or TEA) Aprotic Solvent (e.g., DCM, THF) 0°C to RT reactant1->conditions reactant2 Isovaleryl Chloride (3-Methylbutanoyl chloride) reactant2->conditions product N-(3-Amino-4-methylphenyl) -3-methylbutanamide conditions->product Amide Coupling

Figure 2: Proposed synthesis via amide coupling.
Experimental Protocol: Amide Coupling

This protocol describes the synthesis of the title compound from 3-amino-4-methylaniline and isovaleryl chloride.

Materials:

  • 3-Amino-4-methylaniline (1.0 eq)

  • Isovaleryl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-4-methylaniline (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylation: Add a solution of isovaleryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the compound meets the required specifications for its intended application. A combination of chromatographic and spectroscopic techniques should be employed.

Identity and Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reverse-phase method is typically suitable.

  • Protocol: A method adapted from a similar compound, N-(3-Amino-4-methylphenyl)-N-ethylacetamide, provides a strong starting point.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is invaluable for confirming the molecular weight and for detecting trace-level impurities, especially other primary aromatic amines (PAAs), which can be carcinogenic and are often regulated.[4][9]

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The expected spectra would show characteristic signals for the aromatic protons, the methyl group on the ring, the isobutyl group protons, and the amine and amide protons.

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 207.29.

Applications in Research and Drug Development

N-(3-Amino-4-methylphenyl)-3-methylbutanamide serves as a valuable building block in medicinal chemistry. Its structural motifs are relevant for constructing larger molecules with potential biological activity.

  • Fragment-Based Drug Discovery: The molecule itself can be considered a "fragment" that can be elaborated upon to build more potent ligands for biological targets.

  • Scaffold for Synthesis: The primary amine provides a convenient handle for further reactions, such as:

    • Formation of amides, sulfonamides, or ureas.

    • Participation in coupling reactions (e.g., Buchwald-Hartwig amination) to form larger, more complex structures.

    • Use in the synthesis of heterocyclic ring systems.

  • Analogs of Bioactive Molecules: The compound can be used to synthesize analogs of known drugs or bioactive compounds to explore SAR. For instance, many kinase inhibitors and other targeted therapies feature substituted aniline cores. The specific substitution pattern and the N-acyl group of this molecule offer a unique combination of steric and electronic properties for such explorations.

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a specialized chemical intermediate with clear applications for researchers engaged in synthetic and medicinal chemistry. While its commercial availability facilitates its use, this guide underscores the critical importance of a rigorous, in-house validation process for any procured material. The provided frameworks for supplier qualification, synthesis, and quality control are designed to ensure the integrity and reproducibility of research outcomes. As with any specialized building block, its true potential will be realized through its creative application in the design and synthesis of novel molecules aimed at addressing unmet challenges in science and medicine.

References

  • Google Patents. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Google Patents. WO2001072690A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Szabó, B. S., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Microchemical Journal, 164, 105927.
  • Intertek. Testing Primary Aromatic Amines in Food Packaging. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]

  • SIELC Technologies. Separation of N-(3-Amino-4-methylphenyl)-N-ethylacetamide on Newcrom R1 HPLC column. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by trained professionals in research and development environments. The toxicological properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide have not been fully investigated. All procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. This guide synthesizes best practices for handling related compounds and should be used in conjunction with a rigorous, site-specific risk assessment and all applicable institutional and regulatory safety guidelines.

Introduction

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a substituted aromatic amine derivative. While its specific applications are primarily in the domain of chemical synthesis and drug discovery intermediates, its molecular structure, containing a primary aromatic amine moiety, places it in a class of compounds that requires careful and informed handling. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices.

Section 1: Chemical Identification and Properties

Proper identification is the foundation of chemical safety. Understanding the physical and chemical properties allows for the accurate anticipation of its behavior under various laboratory conditions.

PropertyValueSource
IUPAC Name N-(3-Amino-4-methylphenyl)-3-methylbutanamide
CAS Number 946769-33-1[3]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [3]
Appearance Assumed to be a solid at room temperature (based on related compounds)Inferred
SMILES CC(C)CC(=O)NC1=CC=C(C)C(N)=C1[3]

Section 2: Hazard Identification and Toxicological Profile

Assumed Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[1][2]

  • Target Organ Toxicity: Potential for toxicity to blood (methemoglobinemia), liver, and kidneys upon prolonged or repeated exposure.

Due to the lack of specific data, the following GHS pictograms should be considered for precautionary labeling:

GHS PictogramHazard Class
!Acute Toxicity (Harmful), Skin/Eye Irritant
Health HazardCarcinogenicity, Mutagenicity, Target Organ Toxicity

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling relies on a multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE. The causality is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls
  • Primary Control: All handling of solid N-(3-Amino-4-methylphenyl)-3-methylbutanamide or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation (at least 6-12 air changes per hour).

Personal Protective Equipment (PPE)

The selection of PPE is critical. The following provides a minimum standard for handling this compound.

  • Hand Protection: Use nitrile gloves (minimum thickness of 5 mil). Double-gloving is recommended, especially for extended handling. Gloves must be inspected before use and disposed of properly after handling.[4]

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities, a chemically resistant apron or suit may be required.

  • Respiratory Protection: Not typically required if work is performed within a certified chemical fume hood. If a fume hood is not available or in case of control failure, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[5]

PPE_Selection_Workflow start Start: Handling Chemical ppe_standard Mandatory PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat start->ppe_standard fume_hood Is work inside a certified fume hood? respirator Add NIOSH Respirator (Organic Vapor/Particulate) fume_hood->respirator No splash_risk Risk of Splash? fume_hood->splash_risk Yes ppe_standard->fume_hood face_shield Add Face Shield End End face_shield->End respirator->End splash_risk->face_shield Yes splash_risk->End No

Caption: PPE Selection Logic for Handling the Compound.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).

  • Don PPE: Put on all required PPE as determined by your risk assessment and the workflow above.

  • Weighing: Carefully weigh the required amount of the compound in a disposable weigh boat or directly into a tared vessel inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust formation. Cap the vessel before mixing or sonicating.

  • Cleanup: After transfer, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Place all disposable items (weigh boats, contaminated wipes, gloves) into a designated hazardous waste bag inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.

Section 4: Storage and Emergency Procedures

Proper storage prevents degradation and accidental release. Preparedness for emergencies mitigates the consequences of an incident.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Emergency Procedures

A clear, logical response to emergencies is crucial.

Emergency_Response_Tree start Emergency Event spill Chemical Spill start->spill exposure Personnel Exposure start->exposure fire Fire Involving Chemical start->fire spill_small Small Spill: 1. Alert others. 2. Absorb with inert material. 3. Collect in waste container. 4. Decontaminate area. spill->spill_small Contained in hood spill_large Large Spill: 1. Evacuate immediate area. 2. Call emergency response. 3. Prevent entry to drains. spill->spill_large Outside hood exposure_skin Skin Contact: 1. Remove contaminated clothing. 2. Wash area with soap and water   for 15 mins. 3. Seek medical attention. exposure->exposure_skin exposure_eye Eye Contact: 1. Flush with eyewash for 15 mins. 2. Hold eyelids open. 3. Seek immediate medical attention. exposure->exposure_eye exposure_inhalation Inhalation: 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention. exposure->exposure_inhalation fire_extinguish Extinguishing: 1. Use CO2, dry chemical, or foam. 2. Do NOT use water jet. 3. Firefighters must wear SCBA. fire->fire_extinguish

Caption: Decision Tree for Emergency Response.

  • Spill: For a small spill within a fume hood, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container for disposal, and decontaminate the area. For a large spill, evacuate the area and call emergency personnel.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Section 5: Disposal Considerations

All waste containing N-(3-Amino-4-methylphenyl)-3-methylbutanamide, including contaminated consumables and unused material, must be treated as hazardous waste.

  • Waste Collection: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[4][6]

References

  • Gheni, S. A., Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. [Link]

Sources

Methodological & Application

The Strategic Utility of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the judicious selection of synthetic intermediates is paramount. N-(3-Amino-4-methylphenyl)-3-methylbutanamide has emerged as a critical building block, primarily recognized for its integral role in the synthesis of potent kinase inhibitors. Its unique structural features, comprising a reactive aniline moiety and a lipophilic isobutyramide side chain, provide a versatile scaffold for the construction of complex bioactive molecules. This guide offers an in-depth exploration of the synthesis, applications, and handling of this key intermediate for researchers and professionals in drug development.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a synthetic intermediate is fundamental to its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Off-white to pale yellow solid (typical)Inferred from related compounds
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from synthetic protocols
CAS Number 946769-33-1[1]
  • Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: Intermediate in the Synthesis of Ceritinib

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a pivotal intermediate in the synthesis of Ceritinib (Zykadia®) , a second-generation anaplastic lymphoma kinase (ALK) inhibitor.[2] Ceritinib is a crucial therapeutic agent for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] The structure of the intermediate provides the foundational southern aniline fragment of the final drug molecule.

The overall synthetic strategy involves the coupling of this aniline intermediate with a functionalized pyrimidine core. The primary amino group of N-(3-Amino-4-methylphenyl)-3-methylbutanamide serves as the nucleophile in a crucial nucleophilic aromatic substitution (SNAr) reaction.

Ceritinib_Intermediate cluster_0 Key Intermediate cluster_1 Core Building Block cluster_2 Target Molecule Intermediate N-(3-Amino-4-methylphenyl)-3-methylbutanamide Ceritinib Ceritinib (ALK Inhibitor) Intermediate->Ceritinib S_NAr Reaction Pyrimidine Functionalized Pyrimidine Core Pyrimidine->Ceritinib Coupling

Caption: Role of the intermediate in Ceritinib synthesis.

Experimental Protocols

The following protocols are synthesized from information disclosed in patents related to the synthesis of Ceritinib and its intermediates. These are intended for experienced synthetic chemists and should be adapted and optimized as necessary.

Protocol 1: Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

This two-step protocol involves the acylation of a commercially available nitroaniline followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-3-methylbutanamide

Synthesis_Step1 reagents 4-Methyl-3-nitroaniline Isovaleroyl chloride Pyridine Dichloromethane (DCM) reaction Acylation (Amide Bond Formation) reagents->reaction product N-(4-methyl-3-nitrophenyl)-3-methylbutanamide reaction->product

Caption: Workflow for the acylation of 4-methyl-3-nitroaniline.

Materials:

  • 4-Methyl-3-nitroaniline

  • Isovaleroyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add isovaleroyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-(4-methyl-3-nitrophenyl)-3-methylbutanamide as a solid.

Expected Yield: 85-95%

Step 2: Reduction of the Nitro Group to Synthesize N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Synthesis_Step2 reagents N-(4-methyl-3-nitrophenyl)-3-methylbutanamide Iron powder (or SnCl₂·2H₂O) Ammonium chloride (or HCl) Ethanol/Water reaction Nitro Group Reduction reagents->reaction product N-(3-Amino-4-methylphenyl)-3-methylbutanamide reaction->product

Caption: Workflow for the reduction of the nitro intermediate.

Materials:

  • N-(4-methyl-3-nitrophenyl)-3-methylbutanamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

Procedure:

  • To a suspension of N-(4-methyl-3-nitrophenyl)-3-methylbutanamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0-5.0 eq) and iron powder (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-Amino-4-methylphenyl)-3-methylbutanamide. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 90-98%

Protocol 2: Application in the Synthesis of a Ceritinib Precursor

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between N-(3-Amino-4-methylphenyl)-3-methylbutanamide and a suitable pyrimidine electrophile to construct a key precursor to Ceritinib.

SNAr_Reaction Start N-(3-Amino-4-methylphenyl)-3-methylbutanamide + 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidin-2-amine Conditions Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or Direct S_NAr (with base) Start->Conditions Product Ceritinib Precursor (Diaminopyrimidine derivative) Conditions->Product

Caption: SNAr coupling to form a Ceritinib precursor.

Materials:

  • N-(3-Amino-4-methylphenyl)-3-methylbutanamide

  • 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidin-2-amine (or a similar activated pyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling, or a strong base (e.g., NaH, K₂CO₃) for direct SNAr.

  • Anhydrous solvent (e.g., dioxane, DMF, or NMP)

Procedure (Illustrative example using direct SNAr):

  • To a solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add the 5-chloro-pyrimidine derivative (1.1 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaminopyrimidine precursor.

Note: The choice of conditions (direct SNAr vs. palladium-catalyzed coupling) will depend on the specific reactivity of the pyrimidine substrate.

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a valuable and strategically important synthetic intermediate. Its efficient, high-yielding synthesis and its crucial role in the construction of the ALK inhibitor Ceritinib highlight its significance in medicinal chemistry and drug development. The protocols and data presented herein provide a foundational guide for researchers to utilize this versatile building block in their synthetic endeavors. As with all chemical syntheses, appropriate safety precautions and reaction optimization are essential for successful and safe execution.

References

  • PubChem Compound Summary for N-(3-Amino-4-methylphenyl)-3-methylbutanamide. National Center for Biotechnology Information. [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]

  • Pei, W., et al. (2011). U.S.
  • Fancelli, D., et al. (2012). U.S.
  • Ceritinib. National Center for Biotechnology Information. PubChem Compound Summary for CID 16038171. [Link]

  • Zykadia (Ceritinib) Prescribing Information. Novartis Pharmaceuticals Corporation. [Link]

Sources

Application Notes & Protocols: N-(3-Amino-4-methylphenyl)-3-methylbutanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, this compound serves as a pivotal advanced intermediate in the synthesis of globally significant therapeutics. Its unique structural features make it an ideal starting point for the construction of complex molecular architectures, most notably in the field of oncology. Herein, we detail its physicochemical properties, its critical role in the synthesis of the tyrosine kinase inhibitor Imatinib, protocols for its quality control, and its broader potential as a scaffold for drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of medicinal chemistry, the final therapeutic agent often receives the most attention. However, the journey to that agent is paved with critical, often unsung, molecular intermediates. N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a prime example of such a molecule. While possessing no significant intrinsic therapeutic activity, its true value lies in its role as a sophisticated and strategically vital building block.

Its most prominent application is in the synthesis of Imatinib (marketed as Gleevec®), a first-generation BCR-ABL tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs)[1]. The structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide provides a pre-organized framework, containing key functional groups positioned for efficient and high-yield conversion into the complex core of Imatinib and related kinase inhibitors. Understanding the chemistry and handling of this intermediate is therefore fundamental for chemists involved in the synthesis of these life-saving drugs.

Physicochemical Properties & Structural Rationale

The utility of N-(3-Amino-4-methylphenyl)-3-methylbutanamide stems from the specific arrangement of its functional groups, which are leveraged in multi-step synthetic routes.

  • Primary Aromatic Amine (-NH₂): This group, located at the 3-position of the phenyl ring, is the primary reactive site for subsequent coupling reactions. Its nucleophilicity is crucial for forming the central pyrimidine-amine bond in Imatinib via reactions like the Buchwald-Hartwig amination[2].

  • Amide Moiety (-NHC(O)-): The 3-methylbutanamide (isovaleramide) group serves multiple purposes. It protects one of the aniline positions during initial synthetic steps and influences the overall solubility and crystalline nature of the intermediate, which can be advantageous for purification. The isovaleramide side chain itself has been noted in other contexts for potential biological activities, including anticonvulsant properties, though this is not its primary role here[3][4][5][6].

  • Methyl Group (-CH₃): The methyl group at the 4-position provides steric and electronic influence, directing subsequent reactions and contributing to the specific conformational binding of the final API to its target kinase[1].

PropertyValueSource
IUPAC Name N-(3-amino-4-methylphenyl)-3-methylbutanamide
Molecular Formula C₁₂H₁₈N₂O
Molar Mass 206.28 g/mol
CAS Number 946769-33-1[7]
Appearance Typically an off-white to pale yellow solidSupplier Data

Core Application: Synthesis of Imatinib (Gleevec®)

The transformation of N-(3-Amino-4-methylphenyl)-3-methylbutanamide into Imatinib is a multi-step process that showcases its strategic importance. The key transformation is a palladium-catalyzed cross-coupling reaction. Below is a representative workflow and protocol.

Synthetic Workflow Overview

The overall process involves the coupling of the primary amine on the intermediate with a suitably functionalized pyrimidine core. This creates the central diarylamine structure characteristic of many tyrosine kinase inhibitors.

G cluster_0 Alternative Imatinib Synthesis Route A N-(3-Amino-4-methylphenyl) -3-methylbutanamide (Intermediate 1) B 4-(4-Methylpiperazin-1-ylmethyl) -N-[4-methyl-3-(4-pyridin-3-yl -pyrimidin-2-ylamino)-phenyl] -benzamide (Imatinib) C Condensation / Amidation C->B Forms Final Product D N-(5-Amino-2-methylphenyl) -4-(3-pyridinyl)-2-pyrimidineamine (Intermediate 2) D->C Reactant 1 E 4-(4-Methylpiperazinomethyl) benzoyl chloride (Acid Chloride) E->C Reactant 2

Caption: A simplified workflow for a common Imatinib synthesis route.

Note: While many patented routes exist, a common strategy involves condensing a derivative of our title compound with the necessary side chain. A more direct illustration of the core coupling step is the Buchwald-Hartwig amination:

G cluster_start Starting Materials cluster_process Process A N-(3-Amino-4-methylphenyl) -3-methylbutanamide C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., t-BuOK) A->C B 2-Chloro-4-(pyridin-3-yl)pyrimidine (Halogenated Core) B->C D N-[4-Methyl-3-(4-pyridin-3-yl -pyrimidin-2-ylamino)-phenyl] -3-methylbutanamide (Coupled Product) C->D Buchwald-Hartwig Cross-Coupling

Caption: Key cross-coupling step in forming the Imatinib core scaffold.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the crucial C-N bond formation step. It is a foundational reaction in modern medicinal chemistry for constructing diarylamine linkages.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

Materials:

  • N-(3-Amino-4-methylphenyl)-3-methylbutanamide (1.0 eq)

  • 2-Halogeno-4-(pyridin-3-yl)pyrimidine (e.g., the chloro- or bromo- derivative) (1.1 eq)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Phosphine Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.05 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (t-BuOK) (2.0 eq)[2]

  • Anhydrous, deoxygenated solvent: Toluene or Dioxane

Procedure:

  • Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

    • Rationale (Expertise): The palladium catalyst is in a low oxidation state (Pd(0)) and is highly sensitive to oxygen. The phosphine ligand stabilizes the catalyst and facilitates the catalytic cycle. The strong, non-nucleophilic base is required to deprotonate the amine and activate the catalyst.

  • Reagent Addition: Add N-(3-Amino-4-methylphenyl)-3-methylbutanamide and the halogenated pyrimidine to the vessel.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe.

    • Rationale (Trustworthiness): Water can deactivate the catalyst and the strong base, leading to failed or low-yield reactions. Deoxygenating the solvent (e.g., by sparging with argon) is critical to preserve the catalyst's activity.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). c. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired coupled product.

Quality Control & Characterization of the Intermediate

Ensuring the purity and identity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a self-validating step critical for the success of subsequent, often expensive, synthetic transformations. Impurities can interfere with the catalyst, leading to poor yields and complex purification challenges.

Protocol: Standard QC Analytical Workflow

Caption: Standard quality control workflow for the intermediate.

Recommended Analytical Parameters
TechniqueParameterPurposeExpected Result
HPLC-UV C18 column, Acetonitrile/Water gradientPurity AssessmentSingle major peak with >98% area under the curve (AUC) at a relevant wavelength (e.g., 254 nm).
LC-MS (ESI+) Electrospray Ionization (Positive Mode)Molecular Weight ConfirmationDetection of the protonated molecular ion [M+H]⁺ at m/z ≈ 207.15.
¹H NMR 400 MHz, DMSO-d₆ or CDCl₃Structural ElucidationPeaks corresponding to aromatic protons, amide N-H, amine -NH₂, and aliphatic protons of the methyl and isobutyl groups with correct integration and splitting patterns.

Broader Applications & Future Directions

While its role in Imatinib synthesis is well-established, the scaffold of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a valuable starting point for creating libraries of novel kinase inhibitors for structure-activity relationship (SAR) studies.

  • Modification of the Amide: The 3-methylbutanamide group can be replaced with other acyl groups to probe the binding pocket for hydrophobicity, steric bulk, and hydrogen bonding opportunities.

  • Derivatization of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to improve properties like metabolic stability or kinase selectivity.

  • Alternative Coupling Partners: The primary amine can be reacted with a wide variety of heterocyclic halides or triflates to generate novel core scaffolds beyond the pyrimidine of Imatinib.

This approach allows for the systematic exploration of chemical space around a proven pharmacophore, accelerating the discovery of next-generation inhibitors with improved potency, selectivity, or resistance profiles.

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide exemplifies the critical importance of advanced intermediates in modern medicinal chemistry. Its well-defined structure provides a reliable and efficient entry point into the synthesis of complex, life-saving drugs like Imatinib. The protocols and insights provided in this guide underscore the necessity of understanding the chemistry, handling, and quality control of such foundational molecules to ensure the successful development of new therapeutic agents. Its potential as a versatile scaffold ensures its continued relevance in the ongoing search for novel kinase inhibitors and other targeted therapies.

References

  • PubChem. N-(3-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Available from: [Link]

  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of imatinib: the API of Gleevec. Chemical communications (Cambridge, England), 46(14), 2450–2452. Available from: [Link]

  • Özgeris, B., et al. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Turkish Journal of Chemistry, 44(4), 1083-1103. Available from: [Link]

  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2450-2452. Available from: [Link]

  • PubChem. N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(4-amino-3-methylphenyl)-2-phenylbutanamide. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. A flow-based synthesis of imatinib: the API of Gleevec. Available from: [Link]

  • ResearchGate. A flow-based synthesis of Imatinib: The API of Gleevec. Available from: [Link]

  • PubChem. 3-Amino-N-methylbutanamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Grokipedia. Isovaleramide. Available from: [Link]

  • ResearchGate. A flow-based synthesis of Imatinib: the API of Gleevecw. Available from: [Link]

  • Nitta, A., et al. (2008). (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters, 18(20), 5435–5438. Available from: [Link]

  • New Drug Approvals. Imatinib. Available from: [Link]

  • Wikipedia. Isovaleramide. Available from: [Link]

  • Google Patents. US8609842B2 - Method for synthesizing Imatinib.
  • Soloshonok, V. A., et al. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality, 33(12), 834-869. Available from: [Link]

  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

  • ResearchGate. Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Available from: [Link]

  • John, C. S., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate chemistry, 18(5), 1643–1649. Available from: [Link]

Sources

Application Note: Derivatization of N-(3-Amino-4-methylphenyl)-3-methylbutanamide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic generation of molecular diversity is paramount. Combinatorial chemistry serves as a powerful engine for this process, enabling the rapid synthesis of large, focused libraries of compounds for high-throughput screening.[1][2][3] This application note provides a detailed guide for the derivatization of the versatile building block, N-(3-Amino-4-methylphenyl)-3-methylbutanamide. The protocols outlined herein focus on leveraging the reactivity of the primary aromatic amine to generate a diverse library of amides, sulfonamides, and secondary amines, thereby expanding the chemical space for potential therapeutic candidates. We delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer insights into the purification and characterization of the resulting library members.

Introduction: The Strategic Importance of the N-(3-Amino-4-methylphenyl)-3-methylbutanamide Scaffold

The N-(3-Amino-4-methylphenyl)-3-methylbutanamide scaffold represents a valuable starting point for library synthesis in drug discovery. Its structure incorporates several key features:

  • A Reactive Handle: The primary aromatic amine at the 3-position is a nucleophilic center, readily amenable to a variety of chemical transformations. This allows for the systematic introduction of diverse functional groups.

  • Structural Rigidity and Flexibility: The phenyl ring provides a degree of rigidity, while the isovaleramide side chain offers conformational flexibility, both of which are important for molecular recognition by biological targets.

  • Modulation of Physicochemical Properties: Derivatization at the amino group allows for fine-tuning of critical drug-like properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The ability to rapidly and efficiently generate a library of derivatives from this core scaffold is a significant advantage in the hit-to-lead optimization process. The methodologies described in this note are designed for parallel synthesis formats, making them suitable for generating libraries of significant size and diversity.[4]

Derivatization Strategies: A Multi-pronged Approach

The primary amino group of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is the key reactive site for library diversification. We will focus on three robust and widely applicable reaction classes: acylation, sulfonylation, and reductive amination.

Acylation: Building a Diverse Amide Library

Acylation of the primary amine with a variety of carboxylic acid derivatives (acid chlorides or activated esters) is a straightforward and high-yielding method for generating a diverse set of amides. This reaction introduces a wide range of functionalities, allowing for exploration of structure-activity relationships (SAR).

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction with acid chlorides. This prevents protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.[5]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acid chloride and to ensure good solubility of the reactants.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.

Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. Its introduction can significantly impact a molecule's acidity, solubility, and ability to form hydrogen bonds. Sulfonylation of the primary amine with sulfonyl chlorides provides direct access to this important functional group.

Causality of Experimental Choices:

  • Reaction Conditions: Similar to acylation, sulfonylation is typically performed in the presence of a base (e.g., pyridine) in an aprotic solvent. The conditions are generally mild, making this a versatile reaction for library synthesis.[6]

  • Building Block Diversity: A wide variety of commercially available sulfonyl chlorides allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents. Recent advances in sulfonylation chemistry have also introduced milder protocols, such as those using sulfinate salts under photoredox catalysis, which can be beneficial for sensitive substrates.[6]

Reductive Amination: Generating a Secondary Amine Library

Reductive amination provides a powerful method for forming secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[7][8] This approach avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[8]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination. It is mild enough to not reduce the carbonyl starting material but is sufficiently reactive to reduce the intermediate imine or iminium ion. Its selectivity allows for a one-pot procedure.[8]

  • pH Control: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to catalyze the formation of the imine intermediate.

  • Solvent: Dichloroethane (DCE) or THF are common solvents that are compatible with the reducing agent and provide good solubility for the reactants. This method is highly amenable to solid-phase synthesis for library generation.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Parallel Acylation

This protocol is designed for a 96-well plate format.

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in anhydrous DCM.

  • Dispensing Reactants:

    • To each well of a 96-well plate, add 200 µL of the N-(3-Amino-4-methylphenyl)-3-methylbutanamide stock solution (0.1 mmol).

    • Add 50 µL of a 2.2 M solution of pyridine in DCM (0.11 mmol, 1.1 equivalents).

  • Addition of Acid Chlorides:

    • Prepare 0.5 M stock solutions of a diverse set of acid chlorides in anhydrous DCM.

    • Add 220 µL of each acid chloride stock solution (0.11 mmol, 1.1 equivalents) to the corresponding wells.

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 500 µL of DCM to each well, seal the plate, and shake vigorously for 5 minutes.

    • Allow the layers to separate and carefully remove the aqueous layer.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

  • Purification: The crude products can be purified by parallel flash chromatography or preparative HPLC.

General Protocol for Parallel Sulfonylation

This protocol is also designed for a 96-well plate format.

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in anhydrous DCM.

  • Dispensing Reactants:

    • To each well of a 96-well plate, add 200 µL of the N-(3-Amino-4-methylphenyl)-3-methylbutanamide stock solution (0.1 mmol).

    • Add 50 µL of a 2.2 M solution of pyridine in DCM (0.11 mmol, 1.1 equivalents).

  • Addition of Sulfonyl Chlorides:

    • Prepare 0.5 M stock solutions of a diverse set of sulfonyl chlorides in anhydrous DCM.

    • Add 220 µL of each sulfonyl chloride stock solution (0.11 mmol, 1.1 equivalents) to the corresponding wells.

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the acylation protocol (Section 3.1, steps 5 and 6).

General Protocol for Parallel Reductive Amination

This protocol is suitable for a 96-well plate format.

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in 1,2-dichloroethane (DCE).

  • Dispensing Reactants:

    • To each well of a 96-well plate, add 200 µL of the N-(3-Amino-4-methylphenyl)-3-methylbutanamide stock solution (0.1 mmol).

    • Prepare 0.6 M stock solutions of a diverse set of aldehydes or ketones in DCE.

    • Add 200 µL of each aldehyde/ketone stock solution (0.12 mmol, 1.2 equivalents) to the corresponding wells.

    • Add 10 µL of glacial acetic acid to each well.

  • Formation of Imine: Shake the plate at room temperature for 1 hour.

  • Reduction:

    • Add 32 mg of sodium triacetoxyborohydride (0.15 mmol, 1.5 equivalents) to each well.

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the acylation protocol (Section 3.1, steps 5 and 6).

Data Presentation and Characterization

Tabulated Summary of Derivatization Strategies
Derivatization StrategyReagentsKey ParametersProduct Class
Acylation Acid Chlorides, PyridineAnhydrous DCM, 0 °C to RTAmides
Sulfonylation Sulfonyl Chlorides, PyridineAnhydrous DCM, RTSulfonamides
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃, Acetic AcidDCE, RTSecondary Amines
Characterization of Library Members

For a representative subset of the library, full characterization should be performed to confirm the identity and purity of the products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess purity.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Visualizing the Workflow

Library Synthesis Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Libraries cluster_end Analysis & Screening start N-(3-Amino-4-methylphenyl)- 3-methylbutanamide acylation Acylation (Acid Chlorides) start->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation red_amination Reductive Amination (Aldehydes/Ketones) start->red_amination amides Amide Library acylation->amides sulfonamides Sulfonamide Library sulfonylation->sulfonamides sec_amines Secondary Amine Library red_amination->sec_amines purification Purification (HPLC/Chromatography) amides->purification sulfonamides->purification sec_amines->purification characterization Characterization (LC-MS, NMR) purification->characterization screening High-Throughput Screening characterization->screening

Caption: Workflow for library synthesis from the core scaffold.

Reductive Amination Mechanism

G amine Primary Amine (Scaffold) imine Imine Intermediate amine->imine + Carbonyl, H⁺ carbonyl Aldehyde/Ketone (R'-CHO) carbonyl->imine product Secondary Amine Product imine->product + NaBH(OAc)₃ stab NaBH(OAc)₃ stab->product

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a novel aromatic amine derivative with potential significance as a drug candidate, metabolite, or biomarker. To support pharmacokinetic, toxicokinetic, and clinical studies, a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices is essential. This document details a comprehensive protocol for the determination of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The method described herein employs a combination of protein precipitation (PPT) and solid-phase extraction (SPE) to ensure thorough sample cleanup, minimize matrix effects, and achieve high recovery. Chromatographic separation is performed on a C18 reverse-phase column, and detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note provides a complete, step-by-step workflow, from sample preparation to data acquisition, and outlines the requisite validation procedures based on international regulatory guidelines to ensure data integrity and reliability.

Scientific Rationale & Method Design

Analyte Physicochemical Properties & Method Selection

The chemical structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (Molecular Weight: 206.29 g/mol ) features a primary aromatic amine and an amide linkage. This imparts moderate polarity and a basic character (pKa of the aromatic amine is estimated to be ~4-5), making it an ideal candidate for:

  • Reverse-Phase Liquid Chromatography (RPLC): Allows for good retention and separation from endogenous plasma components based on hydrophobicity.

  • Positive Mode Electrospray Ionization (ESI+): The basic amine group is readily protonated in an acidic mobile phase, leading to a strong signal for the precursor ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Provides unparalleled selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte, crucial for quantification in a complex matrix like plasma.[1]

Internal Standard (IS) Selection

The use of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis.[2][3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled N-(3-Amino-4-methylphenyl)-3-methylbutanamide). A SIL-IS shares near-identical chemical properties and extraction behavior with the analyte, providing the most accurate correction.[4] In the absence of a custom-synthesized SIL-IS, a close structural analog with similar chromatographic retention and ionization efficiency, but a different mass, can be used as an alternative.

Sample Preparation Strategy

Human plasma is a complex matrix containing high concentrations of proteins, lipids, and salts that can interfere with analysis and cause ion suppression or enhancement.[5][6][7] A multi-stage sample preparation strategy is therefore employed to ensure a clean final extract.

  • Protein Precipitation (PPT): A simple and effective first step to remove the bulk of plasma proteins. Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the analyte of interest in the supernatant.[8][9]

  • Solid-Phase Extraction (SPE): Provides a more selective cleanup post-PPT. A mixed-mode polymeric sorbent with both reverse-phase and strong cation-exchange (SCX) properties is chosen. This allows for retention of the analyte via two mechanisms: hydrophobic interaction and ionic binding of the protonated amine group, enabling rigorous washing steps to remove neutral and acidic interferences.[10][11]

Experimental Protocols

Materials and Reagents
  • N-(3-Amino-4-methylphenyl)-3-methylbutanamide reference standard (>98% purity)

  • Internal Standard (e.g., D₄-N-(3-Amino-4-methylphenyl)-3-methylbutanamide)

  • Human plasma (K₂EDTA as anticoagulant)

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ammonium Hydroxide (NH₄OH)

  • Ultrapure water

  • Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., 30 mg/1 mL)

Sample Preparation Workflow

The sample preparation workflow is designed for efficiency and cleanliness, combining protein precipitation with solid-phase extraction.

G cluster_0 Protein Precipitation cluster_1 Solid-Phase Extraction (SPE) Plasma 100 µL Plasma Sample + 10 µL IS Working Solution ACN Add 300 µL cold ACN (3:1 v/v) Plasma->ACN Vortex Vortex 2 min ACN->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE 1. 1 mL MeOH 2. 1 mL H₂O Equilibrate Equilibrate SPE 1 mL 2% FA in H₂O Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 1 mL 2% FA in H₂O Load->Wash1 Wash2 Wash 2 1 mL MeOH Wash1->Wash2 Elute Elute 1 mL 5% NH₄OH in MeOH Wash2->Elute Drydown Evaporate to Dryness 40°C, N₂ Stream Elute->Drydown Reconstitute Reconstitute 100 µL Mobile Phase A Drydown->Reconstitute Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute->Inject into LC-MS/MS

Caption: Sample preparation workflow diagram.

Step-by-Step Protocol:

  • Initial Preparation: Allow frozen plasma samples to thaw completely at room temperature.

  • Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample followed by 10 µL of the Internal Standard working solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.[8]

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Condition: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of ultrapure water.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Load: Load the supernatant from the PPT step onto the conditioned cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Wash with 1 mL of MeOH to remove lipids and other non-polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the charged amine, releasing it from the SCX sorbent.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.[12][13]

ParameterRecommended Condition
LC System High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: 207.3 → 123.1 (Quantifier), 207.3 → 162.2 (Qualifier)IS (Hypothetical D₄): 211.3 → 127.1 (Quantifier)
Collision Energy (CE) Optimize for each transition; typically 15-35 eV

Bioanalytical Method Validation

To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH Q2(R2).[14][15][16]

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sample Handling & Robustness Dev Develop Sample Prep LC Optimize LC Separation Dev->LC MS Optimize MS Detection LC->MS Selectivity Selectivity & Matrix Effect MS->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve (Linearity, Range) LLOQ->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Recovery Extraction Recovery Accuracy->Recovery Stability Stability (Freeze/Thaw, Bench-Top, Long-Term) Recovery->Stability Final Validated Method Ready for Sample Analysis Stability->Final

Caption: Bioanalytical method validation workflow.
Summary of Validation Parameters & Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (for Small Molecules)
Selectivity & Matrix Effect To ensure endogenous components do not interfere with the detection of the analyte or IS. To assess the impact of the matrix on ionization.[17]No significant interfering peaks at the retention times of the analyte/IS in blank matrix from at least 6 sources. Matrix factor CV should be ≤15%.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal value. Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Measured at a minimum of four QC levels (LLOQ, Low, Mid, High). Intra-day & Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra-day & Inter-day Precision: CV ≤15% (≤20% at LLOQ).[14]
Extraction Recovery To determine the efficiency of the extraction procedure across the concentration range.The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The CV of recovery across QC levels should be ≤15%.
Stability To ensure the analyte is stable under various processing and storage conditions.Freeze-Thaw Stability: (min. 3 cycles) Mean concentration of stability QCs must be within ±15% of nominal. Bench-Top Stability: (tested for expected duration of sample handling) Mean concentration within ±15% of nominal. Long-Term Stability: (tested for expected storage duration and temperature) Mean concentration within ±15% of nominal.[18][19]

Conclusion

This application note presents a detailed and scientifically grounded framework for the quantitative analysis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in human plasma. The proposed LC-MS/MS method, incorporating a robust sample preparation strategy, offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the outlined validation protocol is critical to demonstrate that the method is reliable, reproducible, and fit-for-purpose, ensuring the generation of high-quality data to support drug development and clinical research programs.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.

  • Ganda, V., & Patel, R. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-113.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Li, W., & Cohen, L. H. (2003). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. Analytical biochemistry, 320(2), 238-248.

  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.

  • BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?

  • SCION Instruments. (2021). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?

  • BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920.

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426.

  • Parker, B. L., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics, 19(10), e1800461.

  • Anapharm. (2021). Considerations to properly assess drug stability within biological samples.

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?

  • LCGC International. (2019). Optimizing LC–MS and LC–MS-MS Methods.

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS.

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-medical Science, 2(1), 10-15.

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures.

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.

  • AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

  • Federal Register. (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability.

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

  • Ji, A. J., et al. (2009). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of analytical methods in chemistry, 2009, 161245.

  • ResearchGate. (n.d.). MS/MS parameters and LC conditions optimization.

  • Di Perri, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLoS ONE, 16(10), e0259142.

  • TESTCERT. (n.d.). Stability Testing of Biological Products.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.

  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?

  • Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 803–814.

Sources

Application Note & Protocol Guide: Developing Cell-Based Assays for the TRPV4 Antagonist W-13

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on developing cell-based assays with N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights. It includes comprehensive methodologies, data presentation tables, and visualizations of signaling pathways and experimental workflows.

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the development and implementation of robust cell-based assays to characterize the activity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, also known as W-13, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.

Introduction: Understanding the Target - The TRPV4 Ion Channel

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Dysregulation of TRPV4 activity has been implicated in several pathologies, such as chronic pain, inflammatory diseases, and certain types of cancer, making it an attractive target for therapeutic intervention.

N-(3-Amino-4-methylphenyl)-3-methylbutanamide (W-13) has been identified as a selective antagonist of the TRPV4 channel. This application note will guide researchers through the process of developing and validating cell-based assays to quantify the inhibitory activity of W-13 and similar compounds on TRPV4.

TRPV4 Signaling Pathway

The activation of the TRPV4 channel by various stimuli, including hypotonic stress, heat, or specific chemical agonists like GSK1016790A, leads to an influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, which can be harnessed to develop functional cell-based assays.

TRPV4_Signaling cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimuli Stimuli (e.g., GSK1016790A, Hypotonic Stress) Stimuli->TRPV4 Activates W13 W-13 (Antagonist) W13->TRPV4 Inhibits Downstream Downstream Signaling (e.g., Calmodulin, NFAT activation) Ca_influx->Downstream Cellular_Response Cellular Response (e.g., Gene Expression, Cytokine Release) Downstream->Cellular_Response

Figure 1: Simplified diagram of the TRPV4 signaling pathway.

Assay Development Strategy

A multi-tiered approach is recommended for characterizing TRPV4 antagonists:

  • Primary Assay: A high-throughput functional assay to measure direct inhibition of TRPV4-mediated calcium influx.

  • Secondary Assay: An assay to measure the effect on downstream signaling events to confirm the mechanism of action.

  • Tertiary/Phenotypic Assay: An assay to assess the compound's effect on a cellular phenotype relevant to the disease of interest.

Primary Assay: High-Throughput Calcium Influx Assay

This assay directly measures the ability of W-13 to block TRPV4 agonist-induced calcium influx.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human TRPV4 (HEK293-hTRPV4). A parental HEK293 cell line should be used as a negative control.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • TRPV4 Agonist: GSK1016790A.

  • Test Compound: W-13 (N-(3-Amino-4-methylphenyl)-3-methylbutanamide).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Experimental Protocol
  • Cell Plating:

    • Seed HEK293-hTRPV4 cells into 384-well plates at a density of 15,000-20,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of W-13 in DMSO.

    • Perform a serial dilution in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove culture medium from the cell plate and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the serially diluted W-13 or vehicle control to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

    • Add the TRPV4 agonist GSK1016790A at a pre-determined EC80 concentration.

    • Continue recording the fluorescence signal for 2-5 minutes.

Data Analysis
  • Calculate the change in fluorescence (ΔF) for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPV4 antagonist, 100% inhibition).

  • Plot the normalized response against the log concentration of W-13 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Workflow

Calcium_Assay_Workflow A 1. Seed HEK293-hTRPV4 cells in 384-well plate B 2. Incubate 24h A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Incubate 60 min C->D E 5. Wash cells D->E F 6. Add W-13 dilutions (Pre-incubation) E->F G 7. Measure baseline fluorescence F->G H 8. Add GSK1016790A (agonist) G->H I 9. Measure fluorescence signal H->I J 10. Analyze data (IC50) I->J

Figure 2: Workflow for the calcium influx assay.

Secondary Assay: NFAT Reporter Gene Assay

This assay measures the downstream consequences of TRPV4 activation and its inhibition by W-13. Calcium influx via TRPV4 can activate the Nuclear Factor of Activated T-cells (NFAT) transcription factor.

Principle

A cell line co-expressing hTRPV4 and an NFAT-driven reporter gene (e.g., luciferase or β-lactamase) is used. Inhibition of TRPV4 by W-13 will prevent NFAT activation and subsequent reporter gene expression.

Protocol Outline
  • Cell Plating: Seed the reporter cell line in a 96-well or 384-well white-walled plate.

  • Compound Addition: Add serially diluted W-13 and incubate for 30 minutes.

  • Agonist Stimulation: Add GSK1016790A to stimulate the cells and incubate for 4-6 hours.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer.

  • Data Analysis: Determine the IC50 of W-13 as described for the primary assay.

Assay Validation and Quality Control

To ensure the reliability of the assay data, it is crucial to perform proper validation.

Parameter Description Acceptance Criteria
Z'-factor A measure of assay quality and dynamic range.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5
IC50 Reproducibility Consistency of the IC50 value across multiple experiments.Less than 3-fold variation
DMSO Tolerance The maximum concentration of DMSO that does not affect assay performance.Typically ≤ 0.5%

Conclusion

This guide provides a robust starting point for researchers to develop and validate cell-based assays for the characterization of the TRPV4 antagonist W-13. The described primary and secondary assays offer a comprehensive approach to confirm the compound's mechanism of action and potency. Proper assay validation is paramount to ensure the generation of high-quality, reproducible data for drug discovery programs.

References

  • White, J. P., & Cibelli, M. (2019). TRPV4: A Hub for Cellular Signaling. Frontiers in Cellular Neuroscience. [Link]

  • Liedtke, W. (2007). The Role of TRPV4 in Homeostasis and Pathology. Annual Review of Physiology. [Link]

  • Wei, Z. L., et al. (2011). Discovery of a Potent and Selective TRPV4 Antagonist. Journal of Medicinal Chemistry. [Link]

Application Note: N-(3-Amino-4-methylphenyl)-3-methylbutanamide as a High-Value Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach relies on the identification of low-molecular-weight fragments that bind weakly but efficiently to a biological target, serving as starting points for optimization into potent drug candidates.[3][4] This document provides a detailed guide for researchers on the application of N-(3-Amino-4-methylphenyl)-3-methylbutanamide , a promising fragment scaffold, within an FBDD workflow. We present its physicochemical qualification, detailed protocols for primary screening and hit validation, and a discussion of its potential for subsequent chemical elaboration.

Introduction to the Fragment and FBDD Principles

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins with the identification of small, simple molecules ("fragments") that bind to a protein target.[4] Because of their low molecular weight and complexity, fragment libraries can explore chemical space more efficiently than traditional libraries of larger, "drug-like" molecules.[5] The core principle is that weakly binding fragments (typically with affinities in the high micromolar to millimolar range) can be optimized into highly potent leads through structure-guided chemistry.[1][6] This process, often involving fragment growing, linking, or merging, is guided by sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Surface Plasmon Resonance (SPR).[7][8][9][10]

N-(3-Amino-4-methylphenyl)-3-methylbutanamide was selected as an exemplary fragment due to its favorable physicochemical properties, which align well with the widely accepted "Rule of Three".[3][11][12] This rule suggests that ideal fragments should generally possess a molecular weight under 300 Da, a cLogP of 3 or less, and have no more than 3 hydrogen bond donors and acceptors.[3][4][13] These characteristics tend to confer higher aqueous solubility and a greater probability of forming high-quality, efficient interactions with the target protein.

Physicochemical Profile of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

A thorough characterization of a fragment's properties is the foundational step in any FBDD campaign. This ensures its suitability for screening and provides a baseline for assessing derivatives during optimization.

PropertyValue"Rule of Three" GuidelineAssessment
Molecular Formula C₁₁H₁₆N₂ON/AN/A
Molecular Weight 192.26 g/mol [14]< 300 DaPass
cLogP (Computed) 2.3 - 2.5≤ 3Pass
Hydrogen Bond Donors 2 (Amine NH₂, Amide NH)≤ 3Pass
Hydrogen Bond Acceptors 2 (Amine N, Amide O)≤ 3Pass
Rotatable Bonds 4≤ 3Marginal

Data sourced from PubChem CID 17607915 and computed values.

The fragment comfortably meets the core tenets of the "Rule of Three." The number of rotatable bonds is slightly above the strictest definition, but this provides conformational flexibility which can be advantageous for exploring binding pockets. Its structure presents clear, synthetically tractable vectors for chemical elaboration—specifically, the primary amine and the aromatic ring—making it an excellent starting point for a fragment-to-lead campaign.[15]

FBDD General Workflow

The following diagram outlines a typical FBDD cascade, the context in which N-(3-Amino-4-methylphenyl)-3-methylbutanamide would be utilized.

FBDD_Workflow cluster_0 Phase 1: Fragment Qualification cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead Optimization F_Lib Fragment Library (incl. Target Fragment) F_QC Physicochemical QC (Solubility, Stability) F_Lib->F_QC Screen Primary Biophysical Screen (e.g., SPR, NMR) F_QC->Screen Hits Initial Hits (Weak Binders) Screen->Hits Ortho Orthogonal Validation (e.g., ITC) Hits->Ortho Xtal Structural Biology (X-ray, Cryo-EM) Ortho->Xtal Thermo Thermodynamic & Kinetic Profiling Xtal->Thermo SBDD Structure-Based Design (Fragment Growing/Linking) Thermo->SBDD Chem Medicinal Chemistry (Synthesis) SBDD->Chem SAR SAR Exploration Chem->SAR Lead Potent Lead Compound SAR->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Fragment Qualification

Before initiating a screening campaign, the fragment must be rigorously assessed for solubility and stability under assay-relevant conditions. Poor solubility is a primary source of false positives and negatives in screening campaigns.[16]

Protocol: Kinetic and Thermodynamic Solubility Assessment

Objective: To determine the aqueous solubility of N-(3-Amino-4-methylphenyl)-3-methylbutanamide to ensure it can be screened at sufficiently high concentrations to detect weak binding.

A. Kinetic Solubility (Nephelometry/Turbidimetry)

This rapid assessment estimates the concentration at which the compound precipitates from a supersaturated solution, mimicking the conditions of adding a DMSO stock to an aqueous buffer.

  • Materials:

    • N-(3-Amino-4-methylphenyl)-3-methylbutanamide

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well clear-bottom microplate

    • Plate reader with nephelometry or turbidity detection capability

  • Procedure:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • Create a serial dilution series of the fragment in DMSO in a 96-well plate (e.g., 100 mM down to ~0.1 mM).

    • In a separate 96-well microplate, add 198 µL of PBS (pH 7.4) to each well.

    • Transfer 2 µL of each DMSO concentration from the dilution plate to the PBS plate. This creates a final DMSO concentration of 1% and a final fragment concentration range from 1000 µM down to ~1 µM.

    • Include buffer-only and 1% DMSO-only controls.

    • Seal the plate, shake for 2 minutes, and let it equilibrate at room temperature for 1-2 hours.

    • Measure the turbidity or light scattering at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

B. Thermodynamic Solubility (HPLC-UV)

This method measures the true equilibrium solubility, which is often lower than the kinetic solubility.

  • Materials:

    • Excess solid N-(3-Amino-4-methylphenyl)-3-methylbutanamide

    • Assay buffer (e.g., PBS, pH 7.4)

    • HPLC system with a UV detector and a suitable C18 column

    • Centrifuge and 0.22 µm syringe filters

  • Procedure:

    • Add an excess amount of the solid fragment (e.g., 1-2 mg) to a vial containing 1 mL of the assay buffer.

    • Incubate the vial at a controlled temperature (e.g., 25°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the excess solid.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Quantify the concentration of the dissolved fragment in the filtrate using a pre-calibrated HPLC-UV method.

    • The measured concentration represents the thermodynamic solubility.

Protocol: Chemical Stability Assessment

Objective: To confirm the fragment does not degrade in the assay buffer over the time course of the experiment.

  • Procedure:

    • Prepare a solution of the fragment in the intended assay buffer (e.g., PBS + 1% DMSO) at the highest screening concentration (e.g., 500 µM).

    • Take an aliquot immediately (T=0) and analyze it by HPLC-UV to obtain an initial purity profile and peak area.

    • Incubate the remaining solution under the conditions of the planned experiment (e.g., 25°C for 24 hours).

    • After the incubation period (T=24h), take a second aliquot and re-analyze by HPLC-UV.

    • Compare the chromatograms from T=0 and T=24h. The fragment is considered stable if the main peak area remains >95% of the initial value and no significant degradation peaks appear.

Application in Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragment binding.[17][18] It provides real-time kinetic data (association and dissociation rates) and affinity measurements.[19]

Protocol: SPR-Based Fragment Screening

Objective: To identify if N-(3-Amino-4-methylphenyl)-3-methylbutanamide binds to a target protein and to estimate its binding affinity (K_D).

  • Instrumentation: Any standard SPR instrument (e.g., Biacore, Carterra).

  • Materials:

    • High-purity target protein of interest.

    • Sensor chip (e.g., CM5, for amine coupling).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • SPR running buffer (e.g., HBS-EP+, pH 7.4).

    • N-(3-Amino-4-methylphenyl)-3-methylbutanamide stock solution in DMSO.

  • Procedure:

    • Target Immobilization:

      • Activate the sensor chip surface using a fresh 1:1 mixture of EDC/NHS.

      • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a desired immobilization level (typically 5,000-10,000 Response Units, RU).

      • Deactivate any remaining active esters by injecting ethanolamine.

      • A reference flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[19]

    • Fragment Solution Preparation:

      • Prepare a concentration series of the fragment in the running buffer. Given the expected weak affinity, concentrations should range from low µM to high µM (e.g., 1 µM to 500 µM).

      • Crucially, ensure the final DMSO concentration is identical across all samples and in the running buffer itself (e.g., 1%). Mismatched DMSO is a major source of false positives.[17]

    • Binding Analysis:

      • Inject the concentration series of the fragment over both the target and reference flow cells. Use a sufficiently long association time (e.g., 60s) and dissociation time (e.g., 120s) to observe binding kinetics.

      • Inject a buffer-only sample periodically for double referencing.

      • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

    • Data Analysis:

      • Subtract the reference channel signal and the buffer-only signal from the target channel signal.

      • Plot the steady-state response (RU_eq) against the fragment concentration.

      • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_D).

SPR_Workflow cluster_2 Analysis Immobilize 1. Immobilize Target Protein on Sensor Chip Reference 2. Prepare Reference Flow Cell Immobilize->Reference Prepare 3. Prepare Fragment Concentration Series Inject 4. Inject Fragment Solutions (Multi-cycle Kinetics) Prepare->Inject Process 5. Double Reference Subtraction Fit 6. Fit Data to Binding Model Process->Fit Result 7. Determine KD (Affinity) Fit->Result

Caption: Step-by-step workflow for an SPR-based fragment screening experiment.

Hit Validation and Characterization

A positive result from a primary screen must always be confirmed using an orthogonal technique. This ensures the observed interaction is genuine and not an artifact of the primary assay format.[13] Isothermal Titration Calorimetry (ITC) is considered a gold standard for validation as it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.[20][][22]

Protocol: Isothermal Titration Calorimetry (ITC) Validation

Objective: To confirm the binding of the fragment to the target and determine its thermodynamic signature (K_D, ΔH, and ΔS).

  • Instrumentation: An isothermal titration calorimeter.

  • Materials:

    • Highly pure, concentrated target protein (e.g., 20-100 µM).

    • N-(3-Amino-4-methylphenyl)-3-methylbutanamide (e.g., 0.5-2 mM).

    • Dialysis buffer identical to the final assay buffer.

  • Procedure:

    • Sample Preparation:

      • Dialyze the protein extensively against the final assay buffer to minimize buffer mismatch effects.

      • Dissolve the fragment directly into the final dialysis buffer to prepare the titrant solution. A small amount of DMSO may be used if necessary, but it must be precisely matched in the protein solution.

    • Instrument Setup:

      • Load the protein solution into the sample cell (e.g., 20 µM).

      • Load the fragment solution into the injection syringe (e.g., 500 µM, typically 10-20x the protein concentration).

      • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).

    • Titration:

      • Perform an initial injection and discard the data point.

      • Execute the titration run, injecting the fragment solution into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Control Experiment:

      • Perform a control titration by injecting the fragment solution into the buffer-only cell to measure the heat of dilution.

    • Data Analysis:

      • Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

      • Subtract the heat of dilution from the binding heats.

      • Plot the resulting heat per mole of injectant against the molar ratio of fragment-to-protein.

      • Fit the data to a suitable binding model (e.g., one-site) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

      • Causality Note: For weak-binding fragments, achieving a full sigmoidal binding curve is often not possible due to solubility limits.[23] However, even a non-saturating curve can provide a reliable K_D and ΔH if the data quality is high.[23]

Fragment Elaboration Strategies

Once N-(3-Amino-4-methylphenyl)-3-methylbutanamide is confirmed as a binder, its structure provides clear opportunities for optimization. High-resolution structural information, ideally from X-ray crystallography, is paramount at this stage to visualize the binding mode and guide synthetic chemistry.[8][9][24]

The key "growth vectors" on this fragment are:

  • The Primary Amine (-NH₂): This group can be acylated, alkylated, or used to form sulfonamides to explore interactions in new regions of the binding pocket.

  • The Phenyl Ring: Substituents can be added to the aromatic ring to probe for additional hydrophobic or polar interactions.

  • The Isobutyl Group: Modification of this group can optimize van der Waals contacts within a hydrophobic sub-pocket.

Fragment_Elaboration cluster_vectors Potential Growth Vectors Fragment V1 Vector 1: Amine V1->Fragment Acylation, Sulfonylation V2 Vector 2: Phenyl Ring V2->Fragment Substitution V3 Vector 3: Alkyl Tail V3->Fragment Modification

Caption: Potential vectors for chemical elaboration of the fragment scaffold.

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide represents an ideal starting point for a Fragment-Based Drug Discovery campaign. It possesses excellent physicochemical properties that align with the "Rule of Three," ensuring good behavior in biophysical assays. The detailed protocols provided herein for qualification, SPR screening, and ITC validation offer a robust framework for researchers to utilize this fragment, or similar scaffolds, to identify and validate novel hits against a wide range of biological targets. Its synthetically tractable nature provides a clear and logical path for structure-guided optimization, accelerating the journey from a millimolar fragment to a potent, high-quality lead compound.

References

  • Ciulli, A., & Williams, G. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]

  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Blundell, T. L., et al. (2006). Fragment Screening Using X-ray Crystallography. Methods in Molecular Biology. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Website. [Link]

  • Riederer, U., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical Biochemistry. [Link]

  • Kumar, A., & Singh, J. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Scott, D. E., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. [Link]

  • Lundgren, M. T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. [Link]

  • Scott, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]

  • Kumar, A., & Roy, K. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Gill, A., et al. (2012). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • de Souza, G. A., et al. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. Drug Discovery Today. [Link]

  • Liu, Y., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]

  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today. [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]

  • Erlanson, D. (2013). The rule of three at ten. Practical Fragments Blog. [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Malvern Panalytical. (2024). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17607915, N-(3-Amino-4-methylphenyl)butanamide. PubChem. [Link]

  • ResearchGate. (2021). A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry. (A) Schematic representation of the... ResearchGate. [Link]

  • MDPI. (2021). A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations. MDPI. [Link]

  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • Klebe, G., et al. (2013). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • de Souza, G. A., et al. (2024). Fragment-based drug discovery: A graphical review. Computational and Structural Biotechnology Journal. [Link]

  • Foley, D. J., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm. [Link]

Sources

protocols for assessing the cytotoxicity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Cytotoxicity Assessment of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment.[1][2] N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a small molecule whose biological effects are not extensively characterized. Its structure, featuring an aromatic amine moiety, warrants a thorough investigation, as this functional group is sometimes associated with metabolic activation to reactive intermediates that can induce cellular stress and toxicity.

This guide, designed for researchers in drug development and toxicology, provides a multi-tiered strategy for assessing the in vitro cytotoxicity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. We move beyond simple viability readouts to create a comprehensive profile, starting with foundational screening assays and progressing to mechanistic elucidation. The protocols herein are designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and interpretable data.

Part 1: Foundational Considerations for a Robust Assessment

Before initiating any specific assay, several key factors must be addressed to ensure the data generated is reliable and relevant.

Rationale for Cell Line Selection

The choice of cell line is critical and should be tailored to the compound's intended application or potential target tissue.[3] For a general cytotoxicity screen of a novel compound, a dual approach using both a cancerous and a non-cancerous cell line is recommended. This allows for the preliminary assessment of a therapeutic window.

  • Cancer Cell Line: A common, well-characterized line such as HeLa (human cervical cancer) or A549 (human lung carcinoma) is suitable for initial screening. These lines are robust and widely used, providing a large body of comparative literature.[4]

  • Non-Cancer "Normal" Cell Line: A fibroblast cell line like MRC-5 (human fetal lung fibroblast) or the established L929 (mouse fibroblast) line, which is a standard for cytotoxicity testing under ISO 10993-5, should be used to gauge general cytotoxicity.[3][5]

  • Specialized Cell Lines: If the compound is being developed for a specific indication (e.g., liver or breast cancer), then relevant cell lines such as HepG2 (human liver cancer) or MCF-7 (human breast cancer) should be included.[6][7]

Compound Handling and Dose-Response Planning
  • Solubility and Stock Solution: N-(3-Amino-4-methylphenyl)-3-methylbutanamide should first be tested for solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) of novel compounds.[1]

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control group consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells. This ensures that any observed toxicity is due to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.

  • Concentration Range: A broad, logarithmic dose range should be used for initial screening (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). This wide range is crucial for capturing the full dose-response curve and accurately determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of the cell population.[1]

Part 2: Primary Cytotoxicity Screening Protocols

A robust primary screen should employ at least two assays based on different cellular principles. This approach minimizes the risk of false results due to compound interference with a single assay's chemistry and provides a more holistic view of cellular health. We recommend a parallel assessment of metabolic activity and cell membrane integrity.

Protocol 2.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[6]

Workflow for the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate_attach Incubate for 24h for cell attachment seed->incubate_attach treat Treat with compound dilutions (include vehicle & positive controls) incubate_attach->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_formazan Incubate 3-4h to allow formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance LDH_Principle cluster_cell Cell State cluster_assay Assay Reaction cluster_result Measurement live_cell Viable Cell ldh_in LDH (intracellular) dead_cell Damaged Cell ldh_out LDH (released) dead_cell->ldh_out Membrane Rupture reaction Lactate + NAD+  ->  Pyruvate + NADH ldh_out->reaction Catalyzes color_dev Colored Formazan reaction->color_dev NADH reduces tetrazolium salt measurement Absorbance Reading color_dev->measurement Proportional to

Caption: Principle of the LDH release assay.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Protocol 2.1). It is highly recommended to run this assay on a parallel plate prepared at the same time as the MTT assay plate.

  • Sample Collection: After the treatment incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the attached cells. Transfer this to a new 96-well plate.

  • Maximum LDH Release Control: To the original treatment plate, add 10 µL of a lysis buffer (often provided in commercial LDH assay kits, typically a Triton X-100 solution) to a set of untreated control wells. Incubate for 15-20 minutes to induce complete cell lysis. This will serve as your "maximum LDH release" control. Collect 50 µL of supernatant from these wells.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (this is typically a mixture of a substrate and a dye solution). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (if necessary): Some kits require adding a stop solution. Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Part 3: Mechanistic Insights - Apoptosis vs. Necrosis

If N-(3-Amino-4-methylphenyl)-3-methylbutanamide demonstrates significant cytotoxicity in the primary screens, the next logical step is to determine the mode of cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial.

Protocol 3.1: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating cell death pathways. [8]* Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. [8] Detailed Steps:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration (and 2x IC50) of the compound, as determined from the primary screens, for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating and attached cells. For attached cells, use a gentle enzyme like TrypLE or Accutase to avoid membrane damage that can be caused by harsh trypsin. Combine all cells from a single well and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Interpreting the Results:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (this population is often small if necrosis is induced directly without an apoptotic intermediate).

Part 4: Data Analysis and Presentation

Calculating Cytotoxicity

For MTT Assay:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay:

  • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation

Results should be summarized in a clear, tabular format. The IC50 value should be calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Table 1: Hypothetical Cytotoxicity Data for N-(3-Amino-4-methylphenyl)-3-methylbutanamide after 48h Exposure

Cell LineAssayEndpointIC50 Value (µM)
A549MTTMetabolic Activity25.4 ± 2.1
A549LDHMembrane Integrity48.9 ± 3.5
MRC-5MTTMetabolic Activity85.1 ± 5.6
MRC-5LDHMembrane Integrity> 100

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application guide provides a comprehensive, multi-faceted framework for the cytotoxic evaluation of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By integrating assays that probe different cellular functions—metabolic viability (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI)—researchers can build a robust toxicity profile. This systematic approach ensures that the resulting data is not only accurate but also mechanistically informative, providing a solid foundation for further preclinical development or safety assessment.

References

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Witters, E., et al. (2012). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Kaja, S., et al. (2020). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate. Retrieved from [Link]

  • Ahmad, S., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]

  • Promega Corporation. (2024). Apoptosis and MTT Assay?. ResearchGate. Retrieved from [Link]

  • Leist, M. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]

  • Simeonov, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ATCC. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. MDPI. Retrieved from [Link]

  • Johner Institut GmbH. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]

  • Kandioller, W., et al. (2011). Synthesis and Cytotoxicity of Enantiomerically Pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) Complexes. PubMed. Retrieved from [Link]

  • Hu, C., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

application of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical architecture of N-(3-Amino-4-methylphenyl)-3-methylbutanamide reveals a molecule poised for significant contributions to the field of advanced materials. Its bifunctional nature, featuring a reactive primary amine on an aromatic ring and a pre-existing amide linkage, makes it a compelling candidate as a monomer for the synthesis of novel polymers. This guide elucidates its potential, providing a scientifically grounded framework for its application, from conceptualization to characterization.

Physicochemical Properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

A thorough understanding of the monomer's intrinsic properties is fundamental to predicting its behavior in polymerization reactions and the characteristics of the resulting materials.

PropertyValueSource
IUPAC Name N-(3-amino-4-methylphenyl)-3-methylbutanamide-
CAS Number 946769-33-1[1]
Molecular Formula C12H18N2O-
Molecular Weight 206.28 g/mol -
Appearance Likely a solid at room temperatureInferred
Key Functional Groups Primary Aromatic Amine, Amide-

Core Application: Monomer for High-Performance Polyamides

The primary and most immediate is as a monomer for the synthesis of novel polyamides. The presence of the primary amine allows it to undergo polycondensation with dicarboxylic acids or their derivatives to form a polymer backbone.

Scientific Rationale

The unique structure of this monomer is expected to impart a specific set of properties to the resulting polyamide:

  • Aromatic Backbone: The phenyl ring will contribute to the rigidity and thermal stability of the polymer chain, which are characteristic features of aramids (aromatic polyamides).

  • Asymmetric Structure: The substitution pattern on the phenyl ring is asymmetric, which is likely to disrupt chain packing and potentially enhance the solubility of the polymer in organic solvents, a common challenge with rigid-rod aramids.[2]

  • Pendant Group: The 3-methylbutanamide side group is a bulky, flexible aliphatic chain that can further increase solubility and may influence the polymer's mechanical properties, such as toughness and flexibility.

  • Hydrogen Bonding: The presence of N-H and C=O groups in both the polymer backbone and the side chain allows for extensive hydrogen bonding, which can significantly enhance mechanical strength and thermal resistance.[3]

Diagram: Proposed Polymerization Reaction

The following diagram illustrates the proposed polycondensation reaction between N-(3-Amino-4-methylphenyl)-3-methylbutanamide and a generic diacyl chloride (e.g., terephthaloyl chloride).

Polymerization monomer N-(3-Amino-4-methylphenyl)-3-methylbutanamide polymer Polyamide Repeat Unit monomer:e->polymer:w + diacyl_chloride Terephthaloyl Chloride diacyl_chloride:e->polymer:w hcl HCl (byproduct) polymer->hcl

Caption: Polycondensation of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes a low-temperature solution polycondensation method, a standard technique for preparing high-molecular-weight polyamides.

2.3.1. Materials and Reagents

  • N-(3-Amino-4-methylphenyl)-3-methylbutanamide (Monomer 1)

  • Terephthaloyl chloride (Monomer 2)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

2.3.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube

  • Low-temperature bath (e.g., acetone/dry ice)

  • Addition funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus (Büchner funnel)

  • Vacuum oven

2.3.3. Procedure

  • Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific molar quantity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in anhydrous NMP. Stir the solution until the monomer is completely dissolved.

  • Cooling: Cool the flask to 0°C using a low-temperature bath.

  • Addition of Second Monomer: Add an equimolar amount of terephthaloyl chloride to the cooled solution with vigorous stirring. The terephthaloyl chloride should be added as a solid in one portion.

  • Polymerization: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, solvent, and any side products.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Workflow for Polymer Characterization

A systematic characterization is essential to validate the synthesis and understand the material properties of the newly formed polyamide.

CharacterizationWorkflow start Synthesized Polyamide ftir FTIR Spectroscopy (Verify functional groups) start->ftir Structural Analysis nmr NMR Spectroscopy (Confirm structure) start->nmr Structural Analysis gpc Gel Permeation Chromatography (GPC) (Determine molecular weight & distribution) start->gpc Molecular Weight Analysis tga Thermogravimetric Analysis (TGA) (Assess thermal stability) start->tga Thermal Analysis dsc Differential Scanning Calorimetry (DSC) (Determine glass transition temperature) start->dsc Thermal Analysis solubility Solubility Tests (In various organic solvents) start->solubility Property Analysis end Comprehensive Material Profile ftir->end nmr->end gpc->end tga->end dsc->end solubility->end

Caption: Workflow for comprehensive polyamide characterization.

Expected Properties of the Novel Polyamide

The properties of the resulting polyamide can be predicted based on the monomer's structure. These are target properties to be verified through the characterization workflow.

PropertyExpected OutcomeRationale
Glass Transition Temperature (Tg) High (> 200°C)The aromatic backbone provides chain stiffness.[2]
Thermal Decomposition Temperature High (> 400°C in N2)Aromatic structure and strong hydrogen bonds.
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)Asymmetric structure and bulky side groups disrupt packing, enhancing solubility.[2]
Mechanical Properties Tough and flexible filmsThe combination of a rigid backbone with flexible side chains may lead to good tensile strength and ductility.
Molecular Weight High (Mw > 50,000 g/mol )Achievable with the low-temperature solution polycondensation method.[2]

Future Directions and Advanced Applications

Beyond its role as a polyamide monomer, N-(3-Amino-4-methylphenyl)-3-methylbutanamide can be explored in other areas of materials science:

  • Epoxy Resins: The primary amine group can act as a curing agent for epoxy resins, potentially creating materials with enhanced toughness and specific thermal properties.

  • Molecularly Imprinted Polymers (MIPs): The distinct functional groups (amide, amine, aromatic ring) make it a candidate for creating specific binding cavities in MIPs for sensing or separation applications.[4][5]

  • Functionalization: The primary amine serves as a reactive handle for grafting other functional molecules, allowing for the creation of materials with tailored surface properties or stimuli-responsiveness.[6]

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a promising, yet underexplored, building block for materials science. Its inherent chemical functionalities provide a clear and logical pathway to the synthesis of novel high-performance polyamides with a potentially advantageous combination of thermal stability and solubility. The protocols and characterization workflows detailed herein offer a comprehensive guide for researchers to unlock the potential of this versatile molecule and develop new materials for advanced applications.

References

  • Al-Azemi, T. F., & El-Toukhi, W. E. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(8), 9758-9771. [Link]

  • Gagnon, J., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]

  • PubChem. (n.d.). N-(3-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Puiggali, J., & Franco, L. (1996). Synthesis and Characterization of Polyamides n,3. Macromolecules, 29(10), 3448-3455. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new soluble cardo poly(amide-imide)s derived from 2,2-bis[4-(4-trimellitimidophenoxy)phenyl]norbornane. Retrieved from [Link]

  • Thasneem, Y. M., et al. (2017). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Molecules, 22(2), 229. [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bai, T., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 648938. [Link]

  • Zielińska, K., et al. (2023). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. International Journal of Molecular Sciences, 24(14), 11578. [Link]

  • Uritu, C. M., et al. (2023). Synthesis and Characterization of Polymer-Based Membranes for Methotrexate Drug Delivery. Polymers, 15(21), 4305. [Link]

  • Al-Backri, A., & Hussein, F. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers, 10(11), 1248. [Link]

  • PubChem. (n.d.). N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers. Retrieved from [Link]

  • Zielińska, K., et al. (2023). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. ResearchGate. [Link]

Sources

Application Notes & Protocols for a Novel Kinase Inhibitor: Exploring the Enzyme Inhibition Potential of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the enzyme inhibition potential of the novel small molecule, N-(3-Amino-4-methylphenyl)-3-methylbutanamide, hereafter referred to as Compound X . As no prior biological activity has been documented for Compound X, this guide establishes a complete workflow from initial screening to mechanism of action studies, using the well-characterized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a model target. The principles and protocols outlined herein are broadly applicable to the study of other novel kinase inhibitors.

Section 1: Foundational Principles & Strategic Overview

The discovery of novel enzyme inhibitors is a cornerstone of modern therapeutics. Enzymes, particularly protein kinases, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The systematic evaluation of a new chemical entity's inhibitory potential requires a multi-step approach, designed to build a comprehensive profile of its potency, selectivity, and mechanism of action.

1.1 The Rationale: Why Target EGFR Tyrosine Kinase?

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in several malignancies, making it a validated and high-value therapeutic target. We have selected EGFR as the model target for characterizing Compound X for two primary reasons:

  • Structural Plausibility: The chemical scaffold of Compound X, featuring an aromatic amine and an amide linker, is reminiscent of structures known to interact with the ATP-binding pocket of kinases.

  • Methodological Robustness: Assays for EGFR kinase activity are well-established, commercially available, and provide a reliable framework for demonstrating the core principles of inhibitor characterization.

1.2 The Characterization Workflow

Our investigation will follow a logical progression, beginning with a broad question and progressively refining our understanding of the molecule's properties. This workflow ensures that resources are used efficiently and that each step provides a solid foundation for the next.

G cluster_0 Inhibitor Characterization Funnel A Primary Screening (Single High Concentration) B Potency Determination (IC50 Assay) A->B Is there activity? C Mechanism of Action (Enzyme Kinetics) B->C How potent is it? D Comprehensive Inhibitor Profile C->D How does it work?

Caption: A logical workflow for characterizing a novel enzyme inhibitor.

Section 2: Application Note on Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a critical metric that quantifies the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent compound.

2.1 Principle of the Assay

The protocol described here utilizes a common method for measuring kinase activity: a coupled-enzyme luminescent assay. The principle is as follows:

  • EGFR kinase transfers the terminal phosphate from ATP to a synthetic peptide substrate.

  • For every molecule of ATP consumed, one molecule of ADP is produced.

  • A detection reagent containing ADP-Glo™ Reagent is added, which converts the generated ADP into ATP.

  • A second reagent, Kinase Detection Reagent, uses this newly synthesized ATP in a luciferase/luciferin reaction to produce a light signal.

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the EGFR kinase activity. An effective inhibitor will reduce kinase activity, leading to a lower luminescent signal.

G cluster_0 EGFR EGFR Kinase ADP ADP EGFR->ADP P_Substrate Phosphorylated Substrate EGFR->P_Substrate ATP ATP ATP->EGFR Substrate Peptide Substrate Substrate->EGFR Detection ADP-Glo™ Reagent ADP->Detection CompoundX Compound X (Inhibitor) CompoundX->EGFR Inhibition Luciferase Luciferase Reaction (Light Production) Detection->Luciferase

Caption: Principle of the luminescent coupled-enzyme kinase assay.

2.2 Self-Validation and Controls: The Key to Trustworthy Data

Every protocol must be a self-validating system. For an IC50 determination, the following controls are non-negotiable:

  • 100% Activity Control (No Inhibitor): This well contains all reaction components (enzyme, substrate, ATP) except for the inhibitor, establishing the baseline for maximum enzyme activity. It is often referred to as the "vehicle control" as it contains the same concentration of the inhibitor's solvent (e.g., DMSO).

  • 0% Activity Control (No Enzyme): This well contains all components except for the enzyme. It defines the background signal of the assay and ensures that the substrate or other components are not contributing to a false signal.

  • Positive Control Inhibitor: A known, potent inhibitor of EGFR (e.g., Gefitinib) should be run in parallel. This validates that the assay system is responsive to inhibition and provides a benchmark for comparison.

Section 3: Protocol for IC50 Determination of Compound X against EGFR

This protocol details the steps for performing a dose-response experiment to determine the IC50 value of Compound X.

3.1 Materials and Reagents

  • Recombinant Human EGFR Kinase (e.g., from SignalChem)

  • Poly(Glu, Tyr) 4:1 synthetic substrate

  • ATP, MgCl₂

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Compound X stock solution (e.g., 10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

3.2 Step-by-Step Experimental Procedure

Causality Behind Choices: The concentrations and incubation times are optimized for EGFR to ensure the reaction is in the linear range, a critical prerequisite for accurate inhibitor studies as described by established best practices.[1]

  • Compound Preparation: a. Perform a serial dilution of the 10 mM Compound X stock solution in 100% DMSO. A common scheme is a 10-point, 3-fold serial dilution, starting from 1 mM down to ~50 nM. This wide range is crucial for capturing the full dose-response curve.[2][3] b. Prepare an intermediate dilution plate by diluting these DMSO stocks 1:25 into the Kinase Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

  • Reaction Setup (in a 384-well plate, 20 µL final volume): a. Add 5 µL of the diluted Compound X from the intermediate plate to the appropriate wells. For the 100% activity control, add 5 µL of buffer containing 4% DMSO. b. Add 10 µL of a 2x Enzyme/Substrate mix (containing EGFR kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer) to all wells except the "No Enzyme" control. c. Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate Kinase Reaction: a. Add 5 µL of a 4x ATP solution (in Kinase Assay Buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme, as this provides the most sensitive condition for detecting competitive inhibitors. b. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. Equilibrate the plate and the ADP-Glo™ reagents to room temperature. b. Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. c. Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. d. Read the luminescence on a plate reader (e.g., GloMax®).

3.3 Data Analysis and Presentation

  • Normalization: a. Average the signal from the "0% Activity" (background) wells and subtract this value from all other wells. b. Define the average signal of the "100% Activity" (no inhibitor) wells as 100% activity. c. Calculate the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Curve Fitting: a. Plot the % Inhibition versus the log10 of the inhibitor concentration. b. Fit the data using a non-linear regression model (four-parameter variable slope). This is the standard model for dose-response curves.[4] c. The IC50 is the concentration of Compound X that corresponds to 50% inhibition on this fitted curve.

Table 1: Illustrative IC50 Data for Compound X against EGFR Kinase

Compound X [µM]Log [M]Raw Luminescence (RLU)% Inhibition
100-4.01,56098.2%
33.3-4.52,13097.5%
11.1-4.98,95089.5%
3.7-5.425,40070.1%
1.2-5.948,70042.7%
0.4-6.469,80017.9%
0.1-6.981,2004.5%
0.0-inf85,000 (100% Activity)0.0%
No Enzyme-1,200 (Background)-
Calculated IC50 1.6 µM

Section 4: Application Note on Mechanism of Action (MoA)

Once potency is established, the next critical question is how the compound inhibits the enzyme. Enzyme kinetic studies, based on the Michaelis-Menten model, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5][6]

4.1 Principle of MoA Studies

By measuring the initial reaction rates at various substrate (ATP) concentrations in the absence and presence of a fixed concentration of Compound X, we can determine its effect on two key kinetic parameters:

  • Vmax: The maximum reaction velocity when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax.

The type of inhibition can be inferred from the changes in these parameters.[]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate (the ATP pocket). This increases the apparent Km but does not change Vmax.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting both the free enzyme and the enzyme-substrate complex. This decreases Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.

4.2 Protocol for Enzyme Kinetic Studies

This protocol is a modification of the IC50 assay. The key difference is that both the ATP concentration and the inhibitor concentration are varied.

  • Setup: Prepare multiple reaction plates. Each plate will correspond to a fixed concentration of Compound X (e.g., 0 µM, 1 µM, and 2 µM, which are below and near the IC50).

  • ATP Titration: Within each plate, perform a serial dilution of ATP, ranging from well below to well above the known Km of EGFR for ATP (typically in the low µM range). For example, from 1 µM to 200 µM.

  • Reaction and Detection: Run the kinase assay as described in Section 3.2. Instead of calculating % inhibition, use the raw luminescence data (after background subtraction) as a measure of the initial reaction velocity (v).

  • Data Analysis: a. For each inhibitor concentration, plot the reaction velocity (v) against the ATP concentration [S]. b. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km at each inhibitor concentration.[8] c. Alternatively, use a double-reciprocal plot (Lineweaver-Burk plot) of 1/v versus 1/[S] for visualization. The intercepts of the resulting lines can reveal the inhibition mechanism.

Table 2: Illustrative Kinetic Data for Compound X

[Compound X]Apparent Vmax (RLU/min)Apparent Km (µM)Inferred Mechanism
0 µM95,00012.5-
1 µM94,50025.2Competitive
2 µM95,20038.1Competitive

This illustrative data, showing no change in Vmax but an increase in Km, suggests that Compound X acts as an ATP-competitive inhibitor of EGFR.

References

  • Molecular recognition of sub-micromolar inhibitors by the epinephrine-synthesizing enzyme phenylethanamine N-methyltransferase. PubMed. [Link]

  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • N-(3-Amino-4-methylphenyl)butanamide. PubChem. [Link]

  • Kinetic analysis of a Michaelis-Menten mechanism in which the enzyme is unstable. National Institutes of Health. [Link]

  • 4-amino-3-(3-methoxyanilino)-N-propylbutanamide. PubChem. [Link]

  • Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. PMC. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Biological activity of adamantane analogues. ResearchGate. [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Michaelis–Menten kinetics. Wikipedia. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]

  • 3-Amino-N-methylbutanamide. PubChem. [Link]

  • Michaelis-Menten Kinetics. ResearchGate. [Link]

  • Kinetics of the Reversible Michaelis-Menten Mechanism and the Applicability of the Steady-state Approximation. ACS Publications. [Link]

  • Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier... PubMed. [Link]

  • Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. National Institutes of Health. [Link]

  • Michaelis-Menten kinetics. Britannica. [Link]

  • N-(4-amino-3-methylphenyl)-2-phenylbutanamide. PubChem. [Link]

  • 4-Amino-3-methylbutanamide. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide advanced troubleshooting strategies to help you optimize your reaction yield, improve purity, and ensure consistent results. Our approach is grounded in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(3-Amino-4-methylphenyl)-3-methylbutanamide, and what are its critical parameters?

The most prevalent and direct method for synthesizing N-(3-Amino-4-methylphenyl)-3-methylbutanamide is the acylation of 4-methyl-1,3-phenylenediamine with an activated form of 3-methylbutanoic acid (isovaleric acid). The success of this synthesis hinges on achieving selective mono-acylation at the more sterically accessible and electronically favorable amino group.

The reaction typically involves reacting 4-methyl-1,3-phenylenediamine with isovaleryl chloride in the presence of a base. Key parameters that require careful control include:

  • Reagent Stoichiometry: Precise control over the molar ratio of the diamine to the acylating agent is crucial to minimize di-acylation.

  • Choice of Base: The base scavenges the HCl generated, preventing protonation of the starting diamine which would render it unreactive.

  • Solvent Selection: The solvent must be inert to the reactants and capable of dissolving the starting materials.

  • Temperature Control: Exothermic reactions require cooling to prevent side-product formation and ensure selectivity.

Below is a diagram illustrating the general workflow for this synthesis.

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification reagents 1. Prepare Reactants - 4-methyl-1,3-phenylenediamine - Isovaleryl chloride - Inert Solvent (e.g., DCM, THF) - Base (e.g., Pyridine, TEA) dissolve 2. Dissolve Diamine & Base in Solvent reagents->dissolve cool 3. Cool Mixture (e.g., 0-5 °C) dissolve->cool add 4. Add Isovaleryl Chloride (Slowly, Dropwise) cool->add react 5. Stir at RT (Monitor via TLC/LC-MS) add->react quench 6. Quench Reaction (e.g., with water or sat. NaHCO3) react->quench extract 7. Extract Product (Organic Solvent) quench->extract purify 8. Purify (Column Chromatography or Recrystallization) extract->purify characterize 9. Characterize (NMR, MS, m.p.) purify->characterize

Caption: General workflow for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Troubleshooting Guide

Issue 1: Low Yield - The reaction is sluggish or incomplete.

A common frustration is observing significant amounts of unreacted 4-methyl-1,3-phenylenediamine in your final reaction mixture, as indicated by TLC or LC-MS analysis.

Possible Causes & Solutions:

  • Cause A: Inactive Amine. The starting diamine can be deactivated if the HCl byproduct is not effectively neutralized. The resulting ammonium salt is not nucleophilic.

    • Solution: Ensure at least one equivalent of a suitable base is used. For less reactive systems, a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be beneficial. Pyridine can also be used, sometimes acting as both a base and a catalyst.

  • Cause B: Poor Quality Acylating Agent. Isovaleryl chloride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to the much less reactive isovaleric acid.

    • Solution: Use freshly opened or distilled isovaleryl chloride. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). If using an older bottle, consider running a preliminary reaction on a small scale or verifying its purity via IR spectroscopy (looking for the characteristic acid O-H stretch).

  • Cause C: Insufficient Activation (When using Isovaleric Acid directly). If you are using a coupling agent (e.g., DCC, EDC) with isovaleric acid instead of the acid chloride, the activation may be incomplete.

    • Solution: Ensure the coupling agent is added first to the carboxylic acid to form the activated intermediate before adding the diamine. Adding an activator like 1-hydroxybenzotriazole (HOBt) can improve efficiency and suppress side reactions.

Issue 2: Poor Selectivity - Significant formation of the di-acylated byproduct.

The formation of N,N'-(4-methyl-1,3-phenylene)bis(3-methylbutanamide) is a frequent problem that complicates purification and lowers the yield of the desired mono-amide.

Possible Causes & Solutions:

  • Cause A: Incorrect Stoichiometry. Using an excess of isovaleryl chloride is the most direct cause of di-acylation.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of diamine to acyl chloride. In many cases, using a slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) can favor mono-acylation by ensuring the acylating agent is the limiting reagent.

  • Cause B: Rate of Addition & Temperature. A rapid addition of the acyl chloride can create localized areas of high concentration, promoting reaction at both amino groups before the mixture becomes homogenous.

    • Solution: Dilute the isovaleryl chloride in the reaction solvent and add it dropwise to a cooled (0-5 °C) solution of the diamine and base. Maintaining a low temperature during the addition slows the reaction rate, enhancing selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Comparative Table: Strategies to Enhance Mono-acylation Selectivity

StrategyRationaleTypical Parameters
Control Stoichiometry Make the acylating agent the limiting reagent.1.1 eq. Diamine : 1.0 eq. Acyl Chloride
Slow Addition Avoid localized high concentrations of the acylating agent.Add over 30-60 minutes.
Low Temperature Reduce the reaction rate to favor the more reactive site.Maintain 0-5 °C during addition.
Solvent Choice Aprotic solvents prevent side reactions.Dichloromethane (DCM), Tetrahydrofuran (THF)
Issue 3: Product Purification Challenges - Difficulty separating the product from starting material or byproducts.

Even with a successful reaction, isolating the pure N-(3-Amino-4-methylphenyl)-3-methylbutanamide can be challenging due to similar polarities of the components.

Possible Causes & Solutions:

  • Cause A: Similar Rf Values in Chromatography. The desired product, the di-acylated byproduct, and the starting diamine may have close retention factors (Rf) on silica gel.

    • Solution 1 (Chromatography Optimization): Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If separation is poor, try adding a small amount of a third solvent. For example, adding 1-5% methanol can sometimes improve separation of polar compounds. Alternatively, using a different stationary phase, such as alumina, might be effective.

    • Solution 2 (Acid-Base Extraction): Exploit the basicity of the free amino group on your desired product and the starting material. After the initial workup, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acidic solution (e.g., 1M HCl). The desired product and any unreacted diamine will move into the aqueous layer as their protonated salts, while the neutral di-acylated byproduct remains in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO3), and re-extracted to recover the purified product and starting material, which can then be more easily separated by chromatography.

cluster_input Input cluster_process Extraction Process cluster_output Separated Phases cluster_recovery Product Recovery crude Crude Mixture (Product, Diamine, Di-acyl Byproduct) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash 2. Wash with Dilute Acid (e.g., 1M HCl) dissolve->wash organic Organic Layer (Contains neutral Di-acyl Byproduct) wash->organic Phase 1 aqueous Aqueous Layer (Contains protonated Product & Diamine) wash->aqueous Phase 2 basify 3. Basify Aqueous Layer (e.g., with NaOH) aqueous->basify extract 4. Re-extract with Organic Solvent basify->extract final Recovered Product & Diamine (Ready for final chromatography) extract->final

Caption: Workflow for purification using acid-base extraction.

Experimental Protocols

Protocol 1: Optimized Synthesis via Isovaleryl Chloride

This protocol is designed to maximize yield and selectivity for N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-methyl-1,3-phenylenediamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve isovaleryl chloride (1.0 eq.) in a small volume of anhydrous DCM. Add this solution to the stirred diamine mixture dropwise via a syringe or dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Technical Support Center: Purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful purification of this compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can overcome common challenges and achieve high purity of your target molecule.

Introduction to Purification Challenges

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an aromatic amine and amide, a structural motif common in pharmacologically active compounds. The purification of this molecule can be complicated by several factors inherent to its structure and common synthetic routes. The presence of a primary aromatic amine group makes the compound susceptible to oxidation and can complicate chromatographic separations due to its basicity. Furthermore, the synthesis, typically involving the acylation of 4-methyl-1,3-phenylenediamine, can lead to a mixture of products, including the desired mono-acylated product, the di-acylated byproduct, and unreacted starting materials.

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, providing you with the knowledge to optimize your purification strategy.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Issue 1: Product Discoloration (Yellowing or Browning)

Question: My isolated product, which should be a white or off-white solid, has a yellow or brown tint. What is the cause of this discoloration, and how can I prevent it?

Answer:

Discoloration in aromatic amines like N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a frequent issue, primarily caused by oxidation . The primary aromatic amine group is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. The colored impurities are often nitro or azo compounds formed from the oxidation of the amine.

Solutions:

  • Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and drying. Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Use (with caution): In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can help prevent oxidation. However, this may introduce additional impurities that need to be removed.

  • Purification of Discolored Product: If your product is already discolored, purification via column chromatography or recrystallization can often remove the colored impurities.

Issue 2: Difficulty in Separating the Product from Starting Material (4-methyl-1,3-phenylenediamine)

Question: My crude product shows a significant amount of the starting diamine, and I'm struggling to separate it from my desired mono-acylated product. What is the best approach for this separation?

Answer:

The separation of the mono-acylated product from the more polar starting diamine can be challenging but is achievable with the right techniques.

Solutions:

  • Aqueous Wash: During the workup of your reaction, a dilute acid wash (e.g., 1M HCl) can be employed. The more basic diamine will be protonated and partitioned into the aqueous layer, while the less basic amide product will remain in the organic layer. Care must be taken as the product also has a basic amine and may partition into the aqueous layer if the acid concentration is too high or with excessive washing. Neutralization of the aqueous layer and back-extraction may be necessary to recover any lost product.

  • Column Chromatography: Flash column chromatography is an effective method for this separation. The diamine is significantly more polar than the mono-acylated product and will have a much lower Rf value on a silica gel TLC plate. A step-gradient elution can be effective, starting with a less polar solvent system to elute the desired product and then increasing the polarity to wash out the diamine.

Issue 3: Presence of a Di-acylated Byproduct

Question: I have a significant amount of a less polar impurity that I suspect is the di-acylated product, N,N'-(4-methyl-1,3-phenylene)bis(3-methylbutanamide). How can I minimize its formation and remove it?

Answer:

The formation of the di-acylated byproduct is a common challenge in the selective mono-acylation of symmetrical diamines.

Minimizing Formation:

  • Control Stoichiometry: Use a slight excess of the diamine relative to the acylating agent (isovaleroyl chloride or isovaleric anhydride).

  • Slow Addition: Add the acylating agent slowly to a solution of the diamine at a low temperature (e.g., 0 °C) to favor mono-acylation.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes improve selectivity for mono-acylation.

Removal of Di-acylated Byproduct:

  • Column Chromatography: The di-acylated product is significantly less polar than the desired mono-acylated product. It will have a higher Rf value on a silica gel TLC plate and will elute first during column chromatography.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate the mono- and di-acylated products. The di-acylated product, being more symmetrical and less polar, may have different solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for N-(3-Amino-4-methylphenyl)-3-methylbutanamide?

A1: A good starting point for recrystallization is to screen single solvents and solvent pairs. For a compound with both polar (amine, amide) and non-polar (aromatic ring, isobutyl group) features, a moderately polar solvent or a mixture of a polar and a non-polar solvent is often effective.

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.

    • Solvent Pairs:

      • Ethyl acetate/Hexane

      • Toluene/Hexane

      • Ethanol/Water

Q2: What are the recommended conditions for purifying N-(3-Amino-4-methylphenyl)-3-methylbutanamide by column chromatography?

A2: Due to the basic nature of the primary amine, standard silica gel chromatography can sometimes lead to tailing and poor separation. Here are some recommendations:

  • Stationary Phase:

    • Standard Silica Gel: Often sufficient, but tailing can be an issue.

    • Deactivated Silica Gel: Pre-treating the silica gel with a small amount of triethylamine in the eluent can neutralize acidic sites and improve peak shape.

    • Alumina (Neutral or Basic): Can be a good alternative to silica for basic compounds.

  • Mobile Phase:

    • A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate .

    • A typical gradient might start from 10-20% ethyl acetate in hexanes and gradually increase to 50-70% ethyl acetate .

    • To reduce tailing on silica gel, you can add 0.1-1% triethylamine to the mobile phase.

Q3: How can I monitor the purity of my compound during purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.

  • TLC System: Use silica gel 60 F254 plates. A mobile phase of 30-50% ethyl acetate in hexanes should provide good separation of the starting materials, product, and byproducts.

  • Visualization:

    • UV Light (254 nm): The aromatic ring in the compound will allow for visualization under UV light.

    • Staining: If spots are faint, staining with a ninhydrin solution and gentle heating will visualize any primary or secondary amines as colored spots. A potassium permanganate stain can also be used to visualize most organic compounds.

Q4: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A4: Broad peaks in the NMR spectrum of an amine-containing compound can be due to several factors:

  • Proton Exchange: The amine (-NH2) and amide (-NH-) protons can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. This can be resolved by adding a drop of D2O to the NMR tube, which will exchange these protons for deuterium, causing their signals to disappear.

  • Aggregation: The compound may be aggregating in the NMR solvent at the concentration used. Try acquiring the spectrum at a lower concentration or at a higher temperature.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal impurities can cause significant line broadening. These can often be removed by filtering a solution of the compound through a small plug of silica gel or celite.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase system using TLC that gives a good separation between your product (Rf ~0.3-0.4) and its impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with your adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. You can use a single isocratic mobile phase or a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Strategy Reaction Crude Reaction Mixture (Product, Diamine, Di-acylated, etc.) Workup Organic Layer with Crude Product Reaction->Workup Extraction AcidWash Aqueous Layer (Protonated Diamine) Workup->AcidWash Dilute Acid Wash Decision Purity Check by TLC Workup->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Crystalline ColumnChrom Column Chromatography Decision->ColumnChrom Multiple Impurities or Oily PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: Decision workflow for the purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Data Summary Table

ParameterRecrystallizationColumn Chromatography
Primary Use Removal of minor impurities, final polishing step for crystalline solids.Separation of complex mixtures with multiple components (e.g., starting materials, product, byproducts).
Typical Solvents/Mobile Phase Ethanol, Ethyl Acetate/Hexane, Toluene/Hexane.Hexane/Ethyl Acetate gradient (with optional 0.1-1% Triethylamine).
Advantages Simple, scalable, can yield high-purity crystalline material.Highly versatile, can separate compounds with very similar properties.
Disadvantages Not suitable for oily products or complex mixtures, requires screening for an appropriate solvent.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Conclusion

The successful purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide relies on a systematic approach to address the inherent challenges of working with aromatic amines and the potential for byproduct formation during synthesis. By understanding the nature of the likely impurities and employing the appropriate purification techniques as outlined in this guide, researchers can consistently obtain this valuable compound in high purity. Remember to always prioritize safety in the laboratory by handling all chemicals with appropriate personal protective equipment and in a well-ventilated area.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Synthesis and Purification of Related Compounds: 3. A patent describing the synthesis of a related compound, N-butyryl-4-amino-3-methyl-methyl benzoate, provides insights into potential reaction conditions and starting materials.[1] 4. HPLC methods for similar aromatic amines and amides can be found which suggest suitable analytical conditions that can be adapted for preparative work.[2][3]

Sources

stability issues of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS 946769-33-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting assistance regarding the stability of this compound in solution. We will explore the chemical liabilities of the molecule, common experimental challenges, and protocols to ensure the integrity of your results.

Overview: Understanding the Stability Profile

N-(3-Amino-4-methylphenyl)-3-methylbutanamide possesses two key functional groups that dictate its stability profile in solution: an amide linkage and an aromatic amine .

  • Amide Bond: The amide bond is generally robust due to resonance stabilization, which imparts a partial double-bond character between the carbonyl carbon and the nitrogen.[1][2] Consequently, it is relatively resistant to spontaneous hydrolysis in neutral water.[2] However, hydrolysis can be accelerated under harsh acidic or basic conditions, typically requiring heat.[3][4]

  • Aromatic Amine Group: This is the more reactive and sensitive part of the molecule. Aromatic amines are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, metal ion contaminants, or oxidizing agents.[5][6] This reactivity is due to the lone pair of electrons on the nitrogen, which can be readily abstracted.[7] Oxidation can lead to a variety of colored products, including nitroso, nitro, azo, and polymeric species, which can significantly impact experimental outcomes.[5][8][9]

This guide will focus on troubleshooting issues arising from these two potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(3-Amino-4-methylphenyl)-3-methylbutanamide in solution?

The two primary degradation pathways are oxidation of the aromatic amino group and, to a lesser extent, hydrolysis of the amide bond. Oxidation is often the more immediate concern under typical experimental conditions (neutral pH, room temperature, presence of air). Hydrolysis becomes more relevant at pH extremes and elevated temperatures.

Q2: How should I prepare and store stock solutions of this compound?

Given the susceptibility to oxidation, we recommend the following:

  • Solvent Choice: Use deoxygenated solvents. For aqueous buffers, sparge with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound. For organic stocks (e.g., DMSO, Ethanol), use fresh, anhydrous grade solvents.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, prepare concentrated stock solutions in a suitable anhydrous organic solvent like DMSO.

  • Storage Conditions: Aliquot stock solutions into small-volume, amber glass vials to minimize headspace and light exposure.[10] Blanket the headspace with nitrogen or argon before sealing. Store at -20°C or -80°C. Some suppliers recommend cold-chain transportation, underscoring the compound's potential instability.[11]

Q3: What is the expected impact of solution pH on the stability of this compound?

  • Acidic pH (pH < 4): The aromatic amine will be protonated to form an anilinium ion. This significantly reduces its susceptibility to oxidation but can increase the rate of amide bond hydrolysis, especially with heating.[3]

  • Neutral pH (pH ~ 6-8): The compound is likely most vulnerable to oxidation at neutral or slightly alkaline pH, where the amino group is in its more reactive, non-protonated form. Amide hydrolysis is generally slow at neutral pH.

  • Alkaline pH (pH > 9): The rate of oxidation of the aromatic amine can increase. Alkaline conditions also catalyze amide hydrolysis, which can become significant, particularly at elevated temperatures.[3]

Q4: Is N-(3-Amino-4-methylphenyl)-3-methylbutanamide sensitive to light?

Yes, aromatic amines can be photosensitive. Photons can provide the energy to initiate oxidation reactions. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of parent compound concentration in solution.

Q: I prepared a solution of the compound in a standard phosphate buffer (pH 7.4). When I re-analyze it a few hours later by HPLC, the peak area for my compound has decreased significantly. What is causing this?

A: This is a classic sign of degradation, most likely due to oxidation of the aromatic amine. At pH 7.4, the amine group is largely deprotonated and highly susceptible to oxidation by dissolved oxygen in your buffer.

Troubleshooting Workflow:

start Issue: Loss of Compound in Neutral Buffer check_o2 Was the buffer deoxygenated? start->check_o2 check_purity Are there metal ions in the buffer? check_o2->check_purity Yes remedy_o2 Action: Sparge buffer with N2/Ar. Prepare fresh solution. check_o2->remedy_o2 No check_light Was the solution protected from light? check_purity->check_light No remedy_metal Action: Use high-purity water. Add a chelator (e.g., 0.1 mM EDTA). check_purity->remedy_metal Possible remedy_light Action: Use amber vials or foil. check_light->remedy_light No confirm Re-analyze at t=0 and t=X hours. Compare stability. check_light->confirm Yes remedy_o2->confirm remedy_metal->confirm remedy_light->confirm

Caption: Troubleshooting workflow for compound loss in solution.

Causality Explained:

  • Oxygen: Dissolved O₂ is the most common culprit for oxidizing aromatic amines.[5] Removing it via sparging with an inert gas is the most effective preventative measure.

  • Metal Ions: Trace metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) in buffers can catalytically accelerate the oxidation of amines.[6] Using a chelating agent like EDTA can sequester these ions and inhibit this catalytic cycle.

Issue 2: Appearance of new peaks and/or color change in the solution.

Q: My initially colorless solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide has turned yellow/brown, and my chromatogram shows several new, broad peaks. What are these impurities?

A: The development of color is a strong indicator of the formation of oxidized species.[8] Aromatic amines can oxidize and subsequently polymerize to form complex, colored mixtures. Common products include azoxy and azo compounds, which are often colored.[9]

Potential Degradation Products:

Degradation PathwayPotential ProductsAppearance
Oxidation Nitroso compounds, Nitro compounds, Azo/Azoxy compounds, Quinone-imines, Polymeric species.[5][9]Yellow, orange, brown, or red coloration. Often results in multiple new peaks in HPLC.
Hydrolysis 3-Amino-4-methylphenol, Isovaleric acidColorless. Results in two distinct new peaks in HPLC.

Investigative Protocol: To confirm the degradation pathway, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of specific degradants.

  • Acid Hydrolysis: Dissolve compound in 0.1 M HCl. Heat at 60°C for 4-6 hours.

  • Base Hydrolysis: Dissolve compound in 0.1 M NaOH. Heat at 60°C for 4-6 hours.

  • Oxidation: Dissolve compound in buffer (pH 7.4) and add a small amount of 3% H₂O₂. Let stand at room temperature for 1-2 hours.

  • Analysis: Analyze all samples by LC-MS to identify the masses of the degradation products and compare their retention times to the unknown peaks in your original sample.

Mechanism Diagram: Potential Degradation Pathways

cluster_main N-(3-Amino-4-methylphenyl)-3-methylbutanamide cluster_ox Oxidation cluster_hy Hydrolysis mol Parent Compound nitroso Nitroso/Nitro Derivatives mol->nitroso [O] (O₂, Light, Metals) amine 3-Amino-4-methylphenol mol->amine H₂O (H⁺ or OH⁻, Heat) acid Isovaleric Acid mol->acid H₂O (H⁺ or OH⁻, Heat) azo Azo/Azoxy Dimers nitroso->azo polymers Polymeric Species azo->polymers

Caption: Primary degradation pathways for the target molecule.

Protocols for Ensuring Experimental Integrity
Protocol 1: Preparation of Stabilized Aqueous Solutions

This protocol minimizes oxidative degradation during preparation and use.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, TRIS). Use high-purity water and analytical grade reagents.

  • Deoxygenation: Place the buffer in a flask with a stir bar. Sparge the solution with a steady stream of inert gas (argon or nitrogen) for at least 20 minutes while stirring.

  • (Optional) Add Chelator: To mitigate metal-catalyzed oxidation, add a stock solution of EDTA to a final concentration of 0.1 mM.

  • Compound Dissolution: Weigh the required amount of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. If starting from a DMSO stock, ensure the final DMSO concentration in the buffer is low (typically <0.5%) and compatible with your assay. Add the compound or stock solution to the deoxygenated buffer and mix until dissolved.

  • Storage and Use: Immediately blanket the headspace of the solution with the inert gas, seal the container tightly, and wrap in aluminum foil to protect from light. Store on ice for short-term use or use immediately. For any experiment lasting more than a few hours, preparing fresh solution is highly recommended.

Protocol 2: A Basic Short-Term Stability Study

This protocol helps you determine the stability of the compound under your specific experimental conditions.

  • Solution Preparation: Prepare a solution of your compound (e.g., 10 µM) in your exact experimental buffer, following Protocol 1 for stabilization.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the solution. If necessary, quench any potential reaction (e.g., by adding acetonitrile or acid) and analyze by a validated analytical method (e.g., HPLC-UV). This is your baseline.

  • Incubation: Store the bulk of the solution under your exact experimental conditions (temperature, lighting, container type).

  • Time Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, quench if necessary, and analyze them using the same method as the t=0 sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A common stability threshold is ≥90% of the initial concentration remaining.

References
  • Vertex AI Search Result. (2020). Why do amides require much harsher conditions for hydrolysis than esters?1

  • Roberts, J. D., & Caserio, M. C. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. 5

  • Quora. (2019). Why are amides resist hydrolysis in plain water?2

  • Sundarban Mahavidyalaya. Aromatic Amines. 12

  • ScienceMadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. 8

  • MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. 13

  • PMC - PubMed Central. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. 9

  • Holmes, R. R., & Bayer, R. P. (1960). A Simple Method for the Direct Oxidation of Aromatic Amines to Nitroso Compounds. Journal of the American Chemical Society. 14

  • ResearchGate. (n.d.). Acidic hydrolysis of amide bonds. 15

  • Chemguide. the hydrolysis of amides. 3

  • AAT Bioquest. (2024). What are the important factors that affect the basicity of amines?16

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. 4

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. 6

  • Unacademy. Factors That Affect the Basicity of Amines. 7

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. 10

  • BLDpharm. N-(3-Amino-4-methylphenyl)-3-methylbutanamide. 11

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of this compound. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a small molecule with structural features—notably its aromatic ring and alkyl chain—that can contribute to low water solubility. Poor solubility is a major obstacle in drug discovery, capable of causing underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This guide will walk you through a systematic approach to identifying and solving solubility issues in your assays.

The core of the problem often lies in the distinction between two types of solubility measurements:

  • Thermodynamic Solubility : This is the true, equilibrium solubility of a compound, defined as the maximum amount of a substance that can dissolve in a solvent at equilibrium.[2][3] It's a critical parameter for later-stage development.

  • Kinetic Solubility : This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[3][4] This is the more common measurement in early-stage discovery and high-throughput screening. Low kinetic solubility is often the first red flag for assay interference.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened?

This is a classic sign of low kinetic solubility.[3][4] Your DMSO stock solution holds the compound in a high-energy, solvated state. When this solution is rapidly diluted into an aqueous buffer where the compound is poorly soluble, the system becomes supersaturated.[2] This metastable state can quickly collapse, leading to precipitation of the compound out of solution. This is especially common for hydrophobic compounds.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

This is a critical question, as DMSO can have direct biological effects. While it's a powerful solvent, it can also induce cytotoxicity, affect cell differentiation, and interfere with signaling pathways.

  • General Guideline : For most cell-based assays, the final concentration of DMSO should be kept at ≤ 0.5% (v/v) .[6][7] Some sensitive cell lines may even require concentrations as low as 0.1%.

  • Toxicity Threshold : Cytotoxic effects are commonly observed at DMSO concentrations above 1-2%.[7][8]

  • Critical Consideration : It's crucial to test the tolerance of your specific cell line to a range of DMSO concentrations to establish a safe upper limit for your experiments.[8][9] Always include a "vehicle control" (assay buffer with the same final DMSO concentration as your test samples) to account for any solvent-induced effects.

Q3: The structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide has an amino group. Can I use pH to improve its solubility?

Absolutely. The presence of a basic amino group on the phenyl ring is a key physicochemical handle you can use.[10]

  • Mechanism : Amines are weak bases. In an acidic environment (pH below the compound's pKa), the amino group will become protonated (R-NH3+).[11] This charged, or ionized, form is generally much more soluble in aqueous media than the neutral form.[10][11]

  • Practical Application : For many assays that do not have strict pH requirements, preparing your compound in a buffer with a slightly acidic pH (e.g., pH 4-6) can significantly enhance its solubility.[12] However, you must consider if this pH change will affect your biological target or assay components.[13]

Q4: What are cyclodextrins and can they help with my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They are excellent tools for solubilizing poorly soluble drugs.

  • Mechanism of Action : They act as "molecular buckets," encapsulating the hydrophobic part of a guest molecule, like N-(3-Amino-4-methylphenyl)-3-methylbutanamide, within their nonpolar cavity.[14][17] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[18]

  • Common Types : The most commonly used are α-, β-, and γ-cyclodextrins and their more soluble derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[15][19]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow. Start with the simplest methods before moving to more complex formulation strategies.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Compound Precipitation in Aqueous Assay Buffer Step1 Step 1: Optimize Co-Solvent (e.g., DMSO) Start->Step1 Initial Problem Step2 Step 2: pH Modification (Leverage Amine Group) Step1->Step2 If still insoluble or if co-solvent interferes Step3 Step 3: Use of Solubilizing Excipients (e.g., Cyclodextrins) Step2->Step3 If pH modification is not compatible with assay Step4 Step 4: Advanced Formulation (Amorphous Solid Dispersion) Step3->Step4 For in vivo studies or if simpler methods fail End Result: Soluble Compound for Reliable Assay Step4->End Successful Formulation G cluster_1 Amorphous Solid Dispersion (ASD) Concept Crystalline Crystalline API (Low Energy, Low Solubility) Process Process (e.g., Spray Drying, Hot Melt Extrusion) Crystalline->Process Amorphous Amorphous API in Polymer Matrix (High Energy, High Solubility) Dissolution Dissolution in Aqueous Medium Amorphous->Dissolution Process->Amorphous Supersaturation Supersaturated Solution (Higher Bioavailability) Dissolution->Supersaturation "Spring and Parachute" Effect

Caption: The "Spring and Parachute" concept of Amorphous Solid Dispersions.

The "Spring and Parachute" Effect : The "spring" is the rapid dissolution of the high-energy amorphous drug to achieve a supersaturated concentration. [20]The "parachute" is the polymer carrier, which inhibits the drug from precipitating back to its low-solubility crystalline form, thereby sustaining the supersaturated state long enough for absorption. [20]

Protocol 4: Preparation of an ASD by Solvent Evaporation (Lab Scale)
  • Select a Polymer : Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copolymers like Soluplus®. [21]2. Dissolve Components : Dissolve both N-(3-Amino-4-methylphenyl)-3-methylbutanamide and the selected polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in a common volatile solvent (e.g., methanol or acetone).

  • Solvent Evaporation : Use a rotary evaporator to remove the solvent under reduced pressure. [22]This rapid removal "traps" the drug in its amorphous state within the polymer matrix.

  • Collect and Dry : Scrape the resulting solid film from the flask and dry it further under vacuum to remove any residual solvent.

  • Characterization : The resulting powder should be characterized by techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm it is amorphous.

  • Dosing : The ASD powder can then be suspended in an appropriate aqueous vehicle for dosing in preclinical studies.

References
  • Jadhav, M., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Kumar, S., & Singh, S. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Pharmaceutical Research.
  • Shah, N., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available at: [Link]

  • Mishra, S. M., et al. (2022). Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. Pharmaceutics. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Nyamba, D., et al. (2022). Amorphous Solid Dispersions: Utilization and Challenges in Preclinical Drug Development within AstraZeneca. Pharmaceutics.
  • Bhargavi, B., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Delivery. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples.
  • Jona, J., & Nagapudi, K. (2017). Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Schmitt, C. A., et al. (2022). Considerations regarding use of solvents in in vitro cell based assays.
  • National Center for Biotechnology Information. (n.d.). N-(3-Amino-4-methylphenyl)butanamide. PubChem. Available at: [Link]

  • Roche, V. F. (2005). Principles of Drug Action 1, Spring 2005, Amines. Creighton University. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Pharma Drama. (2017). Ph and Solubility of Drugs. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. PubChem. Available at: [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Gagniere, E., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. Available at: [Link]

  • Roy, M. N., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Chemical & Engineering Data. Available at: [Link]

  • Fenyvesi, É., et al. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]

  • Hallinger, S., et al. (2017). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. University of Copenhagen Research Portal.
  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Muriithi, G. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Capsugel. Available at: [Link]

  • Alfa Chemistry. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]

  • Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid.
  • Li, Y., et al. (2024). Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylbutanamide. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproducts and challenges encountered during its synthesis.

Synthetic Strategies and Key Considerations

The synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide can be approached through two primary routes, each with its own set of potential challenges and byproduct formations. This guide will address both pathways.

  • Route A: A two-step process involving the acylation of 4-methyl-3-nitroaniline with an isovaleryl source, followed by the reduction of the nitro group.

  • Route B: A direct single-step amidation of 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with isovaleric acid or its activated derivative.

Below, we present a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Route A: Acylation of 4-Methyl-3-nitroaniline and Subsequent Reduction

This route is often preferred for its regioselectivity in the acylation step, as the nitro group deactivates the aromatic ring, and the amino group directs the acylation.

Route A 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline Intermediate N-(4-Methyl-3-nitrophenyl) -3-methylbutanamide 4-Methyl-3-nitroaniline->Intermediate Acylation Isovaleryl_Chloride Isovaleryl Chloride / Base Isovaleryl_Chloride->Intermediate Product N-(3-Amino-4-methylphenyl) -3-methylbutanamide Intermediate->Product Nitro Reduction Reduction Reduction (e.g., H2, Pd/C) Reduction->Product

Caption: Synthetic pathway for Route A.

Frequently Asked Questions (FAQs) for Route A

Question 1: My acylation reaction is messy, and I see multiple spots on my TLC plate. What are the likely byproducts?

Answer:

During the acylation of 4-methyl-3-nitroaniline, several side reactions can lead to a complex product mixture.

  • Diacylation: The primary amino group can potentially be acylated twice, especially if strong bases and an excess of the acylating agent are used. This leads to the formation of an imide byproduct.

  • O-Acylation of residual water: If your acylating agent is an acid chloride or anhydride, it can react with any water present in the reaction mixture to form isovaleric acid.

  • Ring Acylation (Friedel-Crafts): Although the nitro group is deactivating, under harsh conditions (e.g., high temperatures, strong Lewis acids), you might observe some Friedel-Crafts acylation on the aromatic ring.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess can promote diacylation.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl produced without competing in the reaction.

  • Reaction Temperature: Maintain a low temperature (0 °C to room temperature) to minimize side reactions.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the acylating agent.

Question 2: After the nitro reduction step, my product is dark and appears to be degrading. What could be the cause?

Answer:

The product, an aromatic diamine derivative, is susceptible to oxidation. Exposure to air, especially in the presence of residual metal catalysts, can lead to the formation of colored, often polymeric, impurities.[2][3]

Troubleshooting and Prevention:

  • Inert Atmosphere: Perform the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Thorough Catalyst Removal: Ensure complete removal of the hydrogenation catalyst (e.g., Pd/C) by careful filtration, for instance, through a pad of Celite®. Residual catalyst can promote oxidation.

  • Prompt Purification: Purify the product as soon as possible after the reaction is complete.

  • Storage: Store the final product under an inert atmosphere and protected from light.

Question 3: The reduction of the nitro group is incomplete or yields unexpected byproducts. How can I optimize this step?

Answer:

Incomplete reduction can leave starting material, or it can lead to intermediate byproducts like nitroso or hydroxylamine species.[4] The choice of reducing agent is crucial.

Reducing AgentAdvantagesPotential Issues
H₂/Pd/C Clean, high yieldCan be slow; potential for over-reduction of other functional groups (though unlikely here).
SnCl₂/HCl Good for aromatic nitro groupsRequires careful pH adjustment during work-up; tin salts can be difficult to remove completely.
Fe/NH₄Cl or Fe/AcOH Inexpensive, mildRequires filtration of iron salts; can be slower than other methods.

Optimization Protocol (Catalytic Hydrogenation):

  • Catalyst Loading: Use 5-10 mol% of Pd/C. Ensure the catalyst is of good quality.

  • Solvent: Use a solvent in which both the starting material and product are soluble, such as ethanol, methanol, or ethyl acetate.

  • Hydrogen Pressure: While balloon pressure is often sufficient, for stubborn reductions, a Parr shaker at 40-50 psi of hydrogen may be necessary.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

Route B: Direct Amidation of 3,4-Diaminotoluene

This route is more atom-economical but can suffer from a lack of selectivity, as both amino groups on the starting material can react.

Route B 3,4-Diaminotoluene 3,4-Diaminotoluene Product N-(3-Amino-4-methylphenyl) -3-methylbutanamide 3,4-Diaminotoluene->Product Mono-acylation Byproduct Di-acylated Byproduct 3,4-Diaminotoluene->Byproduct Di-acylation Isovaleric_Acid Isovaleric Acid / Coupling Agent Isovaleric_Acid->Product Isovaleric_Acid->Byproduct

Caption: Synthetic pathway and potential side reaction for Route B.

Frequently Asked Questions (FAQs) for Route B

Question 1: My main problem is the formation of a significant amount of di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

The two amino groups of 3,4-diaminotoluene have similar reactivity, making selective mono-acylation challenging. The key is to control the reaction conditions carefully.

Strategies for Selective Mono-acylation:

  • Inverse Addition: Add the coupling agent and isovaleric acid solution slowly to a solution of an excess of the diamine. This maintains a low concentration of the acylating species, favoring mono-substitution.

  • Stoichiometry: Use a significant excess of the 3,4-diaminotoluene (2-3 equivalents) to statistically favor mono-acylation. The unreacted diamine can be recovered and reused.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -15 °C to 0 °C) to slow down the reaction rate and improve selectivity.

Question 2: I'm using a carbodiimide coupling agent (like DCC or EDC) and I'm having trouble removing the urea byproduct. What can I do?

Answer:

Carbodiimide coupling agents form urea byproducts (e.g., dicyclohexylurea, DCU, from DCC) that can be difficult to remove.[5]

Purification Strategies:

  • For DCC: The byproduct, DCU, is poorly soluble in many organic solvents.[5] After the reaction, you can often remove most of it by filtration. Cooling the reaction mixture can further precipitate the DCU.

  • For EDC: The corresponding urea is water-soluble. An acidic wash (e.g., dilute HCl) during the aqueous workup will protonate the urea, making it even more soluble in the aqueous phase.

  • Chromatography: If co-precipitation is an issue, column chromatography is an effective way to separate your product from the urea byproduct.

Question 3: My reaction is sluggish, and I'm getting low yields. Should I use a different coupling agent?

Answer:

If your reaction is not proceeding efficiently, the choice of coupling agent and additives is critical.[6]

Coupling ReagentAdditiveComments
EDC/DCC HOBt or HOAtHOBt/HOAt suppresses side reactions and can accelerate the coupling.
HATU/HBTU DIPEA (base)These are highly efficient coupling reagents, often used for difficult couplings. The byproducts are generally soluble.[7]
T3P® (Propylphosphonic Anhydride) Pyridine or DIPEAA powerful coupling reagent that often results in clean reactions with easy byproduct removal.

Troubleshooting Workflow for Low Yield:

Troubleshooting Low Yield start Low Yield in Amidation check_activation Is the carboxylic acid fully activated? start->check_activation check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes use_stronger_coupler Use a more potent coupling agent (e.g., HATU). check_activation->use_stronger_coupler No check_conditions Are reaction conditions optimal? check_amine->check_conditions Yes add_base Ensure a non-nucleophilic base is present. check_amine->add_base No anhydrous Use anhydrous solvents and reagents. check_conditions->anhydrous No solution Yield Improved check_conditions->solution Yes preactivate Pre-activate the carboxylic acid before adding the amine. use_stronger_coupler->preactivate preactivate->check_amine add_base->check_conditions increase_temp Consider moderately increasing the temperature. anhydrous->increase_temp increase_temp->solution

Caption: Decision-making workflow for troubleshooting low yield.

Byproduct Identification and Purification
Analytical Techniques

A combination of analytical techniques is essential for identifying byproducts.[4]

  • Thin-Layer Chromatography (TLC): An excellent first step to assess the reaction progress and the number of components in the mixture. A good starting solvent system for this type of amide is a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v).

  • High-Performance Liquid Chromatography (HPLC): Provides better resolution than TLC and can be used to quantify the purity of the product and byproducts.

  • Mass Spectrometry (MS): Crucial for determining the molecular weights of the components in your reaction mixture. Amides often show a characteristic cleavage of the N-CO bond in the mass spectrum.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact structure of your product and any isolated byproducts. For example, a di-acylated byproduct would show a downfield shift and integration changes for the aromatic protons compared to the mono-acylated product.[10]

General Purification Protocol
  • Aqueous Work-up: After the reaction, quench with water or a suitable aqueous solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with dilute acid (to remove basic impurities), then with dilute base (to remove acidic impurities like unreacted isovaleric acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification of the Crude Product:

    • Recrystallization: This is often the most effective method for purifying solid amides.[11] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. Use a gradient elution of hexane and ethyl acetate to separate the product from more polar and less polar impurities.

References
  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • da Silva, J. G., et al. (2017).
  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • Wang, Y., et al. (2022). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 7(38), 34267-34276.
  • Nobuta, T., et al. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Synlett, 33(15), 1563-1569.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Khan, I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(33), 19590-19609.
  • ResearchGate. (n.d.). 1 H-NMR spectra for the sample obtained by acetylation of glove.... Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (2023). Selective acylation of chitosan oligomers by several cyclic anhydrides as a 13C NMR quantification method. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 15(17), 4442–4445.
  • ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Retrieved from [Link]

  • Li, B., et al. (2015). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 13(36), 9425-9429.
  • De Luca, L., et al. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry–A European Journal, 24(53), 14213-14219.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Mohammed, A. A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ACS omega, 7(45), 41530-41541.
  • da Silva, J. G., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(10), 1915-1919.
  • ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • Shaffer, T. M., et al. (2023). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. ChemBioChem, 24(11), e202300096.
  • Falk, E., et al. (2021). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445.
  • ACS Publications. (n.d.). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Post-Synthesis Purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy.

Section 1: Foundational Understanding - The Compound and Its Impurities

A successful purification begins with understanding the target molecule and anticipating potential impurities. N-(3-Amino-4-methylphenyl)-3-methylbutanamide possesses a basic primary aromatic amine and a neutral amide functional group. Its impurities will primarily derive from the starting materials and side reactions during its synthesis, which is typically an acylation of 3-amino-4-methylaniline with an isovaleroyl source.

Q1: What are the most common impurities I should expect after synthesizing N-(3-Amino-4-methylphenyl)-3-methylbutanamide?

A1: Your crude product mixture will likely contain unreacted starting materials and by-products from the acylation reaction. The primary species to consider are:

Impurity NameStructureSourceRationale for PresencePrimary Removal Strategy
3-Amino-4-methylaniline Starting MaterialIncomplete reaction or non-stoichiometric addition of reagents.Acid-Base Extraction, Chromatography
Isovaleric Acid / Isovaleroyl Chloride /Starting MaterialIncomplete reaction; hydrolysis of isovaleroyl chloride.Base Wash (e.g., NaHCO₃ solution)
Diacylated By-product Side ReactionReaction of the product's primary amine with a second molecule of the acylating agent. Less common due to steric hindrance but possible under harsh conditions.Chromatography, Recrystallization
Residual Base (e.g., Triethylamine, Pyridine) ReagentUsed to scavenge HCl generated when using isovaleroyl chloride.[]Acid Wash (e.g., dilute HCl, NH₄Cl solution)
Solvents N/AReaction/WorkupResidual solvents from the synthesis and initial workup steps.Drying under high vacuum, Recrystallization
Section 2: Core Purification Methodologies

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Below, we detail the most effective strategies in a question-and-answer format.

2.1 Acid-Base Extraction: A Targeted Wash

Q2: Can I use acid-base extraction to purify my product? When is it most effective?

A2: Yes, but its primary utility is for removing acidic or basic impurities, not for separating the product from the starting amine. The product itself contains a basic amino group and will be extracted along with other basic compounds.[2]

  • Expert Rationale: The key is the difference in pKa values. The aromatic amine on your product is basic and will be protonated by an acid wash (e.g., 1M HCl), making it water-soluble.[3] Similarly, any unreacted 3-amino-4-methylaniline will also be protonated and move to the aqueous layer. Therefore, this technique cannot separate the product from the starting amine. However, it is highly effective for removing other types of impurities:

    • To Remove Acidic Impurities (like Isovaleric Acid): Wash the organic solution of your crude product with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃). The acidic impurity is deprotonated to its salt form and extracted into the aqueous layer.[4]

    • To Remove Basic Impurities (like Pyridine or Triethylamine): Wash the organic solution with a weak acid like 1M HCl or saturated ammonium chloride (NH₄Cl). The amine bases are protonated to their salt forms and extracted into the aqueous layer.

cluster_0 Organic Layer (e.g., EtOAc) cluster_1 Aqueous Layer Crude Crude Product (Amide, Starting Amine, Isovaleric Acid) SodiumSalt Sodium Isovalerate (Water Soluble) Crude->SodiumSalt Wash with NaHCO₃ (aq) Crude_PostBase Organic Layer (Amide, Starting Amine) Aq_Base Aqueous NaHCO₃ Aq_Acid Aqueous HCl AmineSalt Amine Salts (Water Soluble) Crude_PostBase->AmineSalt Wash with HCl (aq)

Caption: Acid-Base extraction workflow for impurity removal.

2.2 Recrystallization: The Workhorse for Solid Purification

Q3: My crude product is a solid. How do I develop an effective recrystallization protocol?

A3: Recrystallization is often the most efficient method for purifying crystalline solids on a large scale.[5] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid just dissolves. Note the approximate volume. If it dissolves readily in <0.5 mL, the solvent is likely too good for recrystallization.

  • Heating: If the solid does not dissolve at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the product is sparingly soluble at room temperature but fully soluble when hot, and which yields high-quality crystals upon cooling.[5]

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationRecommendation
IsopropanolHighLowGood, well-formed needlesExcellent Candidate
TolueneHighModerateGoodGood, may need seeding
Ethyl Acetate / HexaneHigh (in hot EtOAc)Low (after adding Hexane)Good, precipitates quicklyGood Two-Solvent System
WaterLowVery LowPoor, product may oil outNot Recommended
DichloromethaneVery HighHighPoor recoveryNot Recommended
2.3 Column Chromatography: For High Purity and Difficult Separations

Q4: When should I use column chromatography, and what are the key considerations for an aromatic amine like this?

A4: Chromatography is preferred when impurities are structurally very similar to the product or when very high purity (>99.5%) is required, especially on a smaller scale. For aromatic amines, there are specific challenges.

  • Expertise & Causality: Silica gel is acidic and can strongly interact with the basic amine group of your product and starting material.[6] This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption. To counteract this, you must neutralize the acidic sites on the silica.

  • System Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes). Critically, add 0.5-1% triethylamine (TEA) or ammonia in methanol to this mobile phase.[6] This "competing base" will occupy the acidic silanol groups on the silica surface, allowing your amine-containing compounds to elute symmetrically.

  • Slurry & Load: Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pack the column. Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with your mobile phase, gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Rationale: In reversed-phase chromatography, using an alkaline mobile phase ensures that your basic amine is in its neutral, free-base form.[6] This increases its hydrophobicity and retention, leading to better separation. A common approach is to adjust the mobile phase pH to be two units above the amine's pKa.

  • System Preparation: Use a C18 column with a mobile phase of acetonitrile and water. Add a modifier like 0.1% triethylamine (TEA) or ammonium hydroxide to both the water and acetonitrile to maintain a consistent basic pH.

  • Elution: Elute with a gradient, starting with a higher percentage of the aqueous phase and increasing the organic phase. Monitor fractions using HPLC or TLC.

cluster_input cluster_decision cluster_paths cluster_output Crude Crude Product Analysis Initial Purity? (TLC/HPLC) Crude->Analysis Recrystallize Recrystallization Analysis->Recrystallize >85% pure, crystalline solid Chromatography Column Chromatography Analysis->Chromatography <85% pure or oily residue Final_Analysis Final Purity Check (HPLC, NMR, MS) Recrystallize->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Sources

Technical Support Center: Mitigating Off-Target Effects of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This guide provides a comprehensive technical framework for researchers and drug development professionals working with the novel investigational compound, N-(3-Amino-4-methylphenyl)-3-methylbutanamide (herein referred to as "Cmpd-X"). As Cmpd-X is not extensively characterized in public literature, this document establishes a proactive strategy for identifying, validating, and mitigating potential off-target effects in cellular models. Our approach is built on a hypothetical, yet plausible, scenario where Cmpd-X is designed as a selective inhibitor of Kinase A , but exhibits off-target activity against Kinase B and the hERG channel. This guide will walk you through the causality of experimental choices and provide robust, self-validating protocols to ensure the integrity of your findings.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes (e.g., decreased viability at low concentrations) that do not align with the known function of Kinase A. Could these be off-target effects of Cmpd-X?

A1: This is a classic indicator of potential off-target activity. While high concentrations of any compound can induce non-specific toxicity, phenotypic changes that are inconsistent with the on-target hypothesis warrant a systematic investigation. The first step is to determine the IC50/EC50 for both the on-target (Kinase A inhibition) and the observed phenotype (e.g., cell viability). A significant rightward shift in the IC50 for the phenotype compared to the on-target activity suggests the phenotype may be linked to the primary target. Conversely, if the IC50 values are closely aligned, or if the phenotype appears at lower concentrations than required for robust on-target engagement, an off-target effect is highly probable. We recommend a tiered approach to de-risk this observation, starting with in vitro profiling.

Q2: What is the most direct method to confirm if Cmpd-X is engaging with targets other than Kinase A in our cellular model?

A2: The gold standard for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA®). This method assesses the thermal stability of proteins in the presence of a ligand (Cmpd-X). Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature. By performing CETSA followed by quantitative mass spectrometry (Thermal Proteome Profiling or TPP), you can obtain an unbiased, proteome-wide survey of Cmpd-X's binding partners inside intact cells, directly identifying both the intended target (Kinase A) and potential off-targets.

Q3: Our team suspects off-target activity on a related kinase, Kinase B. How can we definitively differentiate between on-target and off-target signaling events?

A3: This requires a multi-pronged approach centered on genetic and chemical complementation:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the on-target (Kinase A) and the suspected off-target (Kinase B) in separate experiments. If the phenotype persists in Kinase A-depleted cells but is rescued in Kinase B-depleted cells, this strongly implicates Kinase B as the off-target responsible.

  • Rescue Experiments: In a Kinase A knockout/knockdown background, express a Cmpd-X-resistant mutant of Kinase A. If Cmpd-X treatment still produces the phenotype, it confirms the effect is independent of Kinase A.

  • Use of a Structurally Unrelated Inhibitor: Treat your cells with a well-characterized, structurally distinct inhibitor of Kinase A. If this second inhibitor does not reproduce the phenotype observed with Cmpd-X (while still inhibiting Kinase A), it provides orthogonal evidence that the phenotype is due to an off-target effect of Cmpd-X.

Q4: We have confirmed off-target binding to the hERG channel in a preliminary screen. What are the cellular implications, and how can we mitigate this in our experiments?

Part 2: Troubleshooting Guides

This section addresses specific experimental issues with a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent Dose-Response Curve for Cellular Phenotype
  • Symptom: High variability between replicate experiments when measuring a Cmpd-X-induced phenotype (e.g., apoptosis, cell cycle arrest). The dose-response curve is shallow or biphasic.

  • Potential Cause: This often points to a complex interplay between on-target and off-target effects, each with a different dose-dependency. A biphasic curve, for instance, could indicate that a low-dose off-target effect is being counteracted by a high-dose on-target effect, or vice-versa.

  • Troubleshooting Workflow:

    Caption: Troubleshooting inconsistent dose-response curves.

Issue 2: Discrepancy Between Biochemical and Cellular Potency
  • Symptom: Cmpd-X is highly potent against purified Kinase A in a biochemical assay (e.g., IC50 < 10 nM), but requires much higher concentrations (e.g., EC50 > 1 µM) to show an effect in a cell-based assay.

  • Potential Cause: This common issue can stem from several factors: poor cell permeability, high plasma protein binding in the cell culture media, rapid metabolism of the compound by the cells, or active efflux by transporters like P-glycoprotein.

  • Troubleshooting Workflow:

    Caption: Diagnosing biochemical vs. cellular potency gaps.

Part 3: Key Experimental Protocols & Data Interpretation

Protocol 1: Off-Target Profiling via Kinase Panel Screen

This protocol is essential for identifying unintended kinase targets early in the discovery process.

Objective: To quantify the inhibitory activity of Cmpd-X against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Create a series of dilutions in an appropriate assay buffer. A common screening concentration is 1 µM.

  • Assay Execution (Example using a commercial service like Eurofins DiscoverX or Promega):

    • Kinases are typically assayed using technologies like ADP-Glo™ (Promega) or KINOMEscan™ (DiscoverX).

    • For ADP-Glo™, the assay measures ADP produced from the kinase reaction. Cmpd-X is incubated with the kinase, substrate, and ATP. The amount of ADP formed is then converted into a light signal.

    • The percent inhibition is calculated relative to a positive control (no inhibitor) and a negative control (no kinase).

  • Data Analysis: The primary output is the percent inhibition at a fixed concentration (e.g., 1 µM). Any kinase inhibited by >50% is considered a "hit" and should be followed up with a full dose-response curve to determine the IC50.

Interpreting the Data:

A selectivity profile can be summarized in a table. The goal is to have a large window between the on-target potency and off-target potency.

Kinase TargetIC50 (nM) for Cmpd-XSelectivity Window (vs. Kinase A)Implication
Kinase A (On-Target) 10 - Potent on-target activity
Kinase B (Off-Target) 85 8.5-fold Potential for off-target effects at >85 nM
Kinase C>10,000>1000-foldLikely insignificant off-target
Kinase D1,200120-foldMonitor, but likely acceptable selectivity
hERG Channel 950 95-fold Cardiotoxicity risk; keep cellular concentrations <100 nM
Protocol 2: Validating Off-Target Phenotype with CRISPR-Cas9

Objective: To definitively attribute a cellular phenotype to the inhibition of either Kinase A or the suspected off-target, Kinase B.

Methodology:

  • gRNA Design & Delivery: Design at least two independent, validated guide RNAs (gRNAs) targeting exons of KINASE_A and KINASE_B genes. Deliver gRNAs and Cas9 nuclease into your cell line via lentiviral transduction or electroporation of ribonucleoprotein complexes.

  • Generate Knockout Pools: Select transduced cells (e.g., with puromycin) and expand them as a polyclonal pool. This minimizes artifacts from single-clone selection.

  • Validate Knockout Efficiency: Confirm protein-level knockout of Kinase A and Kinase B in their respective cell pools via Western Blot or mass spectrometry.

  • Phenotypic Assay: Treat the wild-type (WT), Kinase A KO, and Kinase B KO cell pools with a dose-range of Cmpd-X. Measure the phenotype of interest (e.g., cell viability via CellTiter-Glo®).

  • Data Analysis:

    • If the phenotype is lost in the Kinase A KO cells, it is on-target.

    • If the phenotype is lost in the Kinase B KO cells (but persists in WT and Kinase A KO cells), it is driven by this specific off-target.

    • If the phenotype persists in all cell lines, it is caused by yet another off-target.

Expected Results Visualization:

Caption: Logic of using CRISPR to deconvolute phenotypes.

References

  • Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]

  • Title: hERG drug-binding and the long QT syndrome. Source: British Journal of Pharmacology URL: [Link]

  • Title: KINOMEscan: A Powerful Tool for Drug Discovery Source: Eurofins DiscoverX URL: [Link]

addressing inconsistencies in experimental results with N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation with this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Molecule

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a small molecule belonging to the aromatic amide class. Its structure, featuring a primary aromatic amine and an amide linkage, presents unique chemical characteristics that can influence experimental outcomes. Aromatic amines can be susceptible to oxidation, while amide bonds can undergo hydrolysis under certain conditions.[1][2][3] These inherent properties, combined with factors related to handling, formulation, and assay conditions, can lead to variability in experimental results. This guide will walk you through a systematic approach to troubleshooting, grounded in chemical principles and best laboratory practices.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Q1: What are the basic chemical properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide?

PropertyValueSource
CAS Number 946769-33-1[4]
Molecular Formula C12H18N2OPubChem
Molecular Weight 206.28 g/mol PubChem
Appearance Typically a solid
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited.General Chemical Principles

Q2: How should I properly store N-(3-Amino-4-methylphenyl)-3-methylbutanamide to ensure its stability?

To maintain the integrity of the compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended. The presence of the primary aromatic amine group suggests a potential for oxidation over time, which can be accelerated by exposure to air and light.

Q3: What are the potential safety considerations when handling this compound?

As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aromatic amines as a class can be toxic and may be absorbed through the skin.[1] It is crucial to handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.

Troubleshooting Guide: Addressing Experimental Inconsistencies

This section provides a structured approach to identifying and resolving common experimental problems.

Issue 1: Inconsistent Bioactivity or Potency Across Experiments

A frequent challenge in preclinical pharmacology is the variability of a compound's measured potency in cellular or biochemical assays.[5]

Potential Causes & Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent bioactivity.

In-depth Explanation and Protocols:

  • Compound Purity and Integrity:

    • Causality: The presence of impurities from synthesis or degradation products can significantly alter the observed biological activity. The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the concentration of the active compound.

    • Protocol: Purity Verification by HPLC-MS

      • Prepare a 1 mg/mL stock solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in a suitable organic solvent (e.g., acetonitrile or methanol).

      • Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase HPLC column.

      • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer.

      • The expected mass for the protonated molecule [M+H]+ is approximately 207.15. The presence of other significant peaks may indicate impurities.

  • Solubility and Formulation:

    • Causality: Poor solubility of the compound in aqueous assay media can lead to precipitation, reducing the effective concentration and causing inconsistent results.[6] Small molecule drugs often face challenges with bioavailability and stability during formulation development.[6][7]

    • Protocol: Solubility Assessment

      • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

      • Serially dilute the stock solution in your assay buffer or cell culture medium to the final working concentrations.

      • After dilution, visually inspect the solutions for any signs of precipitation (cloudiness or solid particles).

      • For a more quantitative assessment, centrifuge the diluted samples and measure the concentration of the compound in the supernatant by HPLC.

Issue 2: Poor Reproducibility in Analytical Measurements (e.g., HPLC, LC-MS)

Inconsistent peak shapes, retention times, or signal intensities can compromise the quantification and identification of the compound.

Potential Causes & Troubleshooting Workflow

Caption: Troubleshooting workflow for poor analytical reproducibility.

In-depth Explanation and Protocols:

  • Sample Preparation and Matrix Effects:

    • Causality: The sample matrix (e.g., cell lysate, plasma) can contain components that interfere with the ionization or detection of the analyte, leading to signal suppression or enhancement.

    • Protocol: Sample Clean-up using Solid-Phase Extraction (SPE)

      • Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the N-(3-Amino-4-methylphenyl)-3-methylbutanamide with a stronger organic solvent.

      • Evaporate the eluent and reconstitute the sample in the mobile phase for LC-MS analysis. This procedure helps to remove interfering substances from the sample matrix.[8]

  • Amide Bond Stability:

    • Causality: While amides are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3] This could be a concern if your experimental protocol involves such conditions. Recent research has shown that aromatic amides can be cleaved to primary aromatic amines under simulated gastrointestinal conditions, although the rate is generally low.[2]

    • Protocol: Assessing pH Stability

      • Incubate solutions of the compound at your working concentration in buffers of different pH values (e.g., pH 4, 7, and 9) at the experimental temperature.

      • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each solution.

      • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining and to detect any potential degradation products, such as 3-amino-4-methylaniline and 3-methylbutanoic acid.

Concluding Remarks

Addressing inconsistencies in experimental results requires a systematic and logical approach. By considering the inherent chemical properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and carefully evaluating each step of your experimental workflow, you can enhance the reliability and reproducibility of your data. This guide provides a framework for troubleshooting, but it is important to adapt these principles to your specific experimental context.

References

  • SelectScience. (n.d.). Ultimate guide to small molecule drug development.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Analytical Method Summaries. (n.d.).
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them.
  • Alchem Pharmtech. (n.d.). N-(3-Amino-4-chlorophenyl)-3-methylbutanamide.
  • BLDpharm. (n.d.). N-(3-Amino-4-methylphenyl)-3-methylbutanamide.
  • PubChem. (n.d.). N-(3-Amino-4-methylphenyl)butanamide.
  • LCGC. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs.
  • PubChem. (n.d.). N-(3-Amino-4-fluorophenyl)-3-methylbutanamide.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sigma-Aldrich. (n.d.). N-(4-aminophenyl)-3-methylbutanamide.
  • NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
  • Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis.
  • ChemicalBook. (2022). N-(3-amino-2-methylphenyl)-3-methylbutanamide - Safety Data Sheet.
  • Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • ResearchGate. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.
  • PubChem. (n.d.). 3-Amino-N-methylbutanamide.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

Sources

Technical Support Center: Optimizing N-(3-Amino-4-methylphenyl)-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important amide synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

Overview of the Synthesis

The synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide involves the formation of an amide bond between the primary amino group of 4-methyl-1,3-phenylenediamine and an activated form of 3-methylbutanoic acid (isovaleric acid). The primary challenge in this synthesis is achieving selective mono-acylation, as the diamine starting material possesses two nucleophilic amino groups. The reaction at the amino group para to the electron-donating methyl group is generally favored due to higher electron density and less steric hindrance compared to the meta position.

The most common and cost-effective method involves the use of an acyl chloride, specifically 3-methylbutanoyl chloride (isovaleroyl chloride).[1][2] Alternative methods utilize peptide coupling reagents for milder conditions, which can be beneficial if the substrate is sensitive.[3]

cluster_reactants Reactants cluster_product Product A 4-Methyl-1,3-phenylenediamine B 3-Methylbutanoyl Chloride C N-(3-Amino-4-methylphenyl)- 3-methylbutanamide P->C + HCl caption General Reaction Scheme

Caption: General Reaction Scheme for Synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What went wrong?

This is a common issue that can often be traced back to the nucleophilicity of the amine or the activity of the acylating agent.

  • Possible Cause 1: Protonated Amine. If you are using an acyl chloride like isovaleroyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl).[3] This acid will protonate the free amino group of your starting material or product, rendering it non-nucleophilic and halting the reaction. In the absence of a base, the theoretical maximum yield is only 50%.[3]

  • Solution: Incorporate a base to act as an acid scavenger.

    • Method A (Organic Base): Add at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, to your reaction mixture before adding the acyl chloride.

    • Method B (Schotten-Baumann Conditions): Run the reaction in a biphasic system, such as dichloromethane and an aqueous solution of sodium hydroxide (NaOH).[3][4] The HCl byproduct is neutralized in the aqueous phase, preventing the protonation of the amine in the organic phase.[3]

  • Possible Cause 2: Ineffective Carboxylic Acid Activation. If you are starting from 3-methylbutanoic acid instead of its acid chloride, it must be "activated" to react with the amine. A direct reaction between a carboxylic acid and an amine requires very high temperatures (>100 °C) to drive off water and is often impractical.[5]

  • Solution:

    • Acid Chloride Formation: The most robust method is to first convert 3-methylbutanoic acid to 3-methylbutanoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] This can be done as a separate step, followed by distillation of the acid chloride, or used in situ. Adding a catalytic amount of dimethylformamide (DMF) can accelerate this reaction by forming the Vilsmeier reagent.[4]

    • Coupling Reagents: For a milder, one-pot approach, use a dehydrating coupling reagent. Common choices include N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3] These are often used with additives like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1]

Start Low or No Yield Observed Q1 Are you using an acyl chloride? Start->Q1 Q2 Did you add a base (e.g., Et3N, Pyridine)? Q1->Q2 Yes Sol2 Activate the carboxylic acid. Convert to acyl chloride with SOCl₂ or use a coupling reagent (EDC/DCC). Q1->Sol2 No A1_Yes Yes A1_No No (Using Carboxylic Acid) Sol1 Add >1 equivalent of a non-nucleophilic base to neutralize HCl byproduct. Q2->Sol1 No Check Re-evaluate stoichiometry, solvent, and temperature. Q2->Check Yes A2_No No A2_Yes Yes

Caption: Troubleshooting workflow for low product yield.

Q2: My TLC/LC-MS shows the formation of a significant amount of a di-acylated byproduct. How can I improve selectivity for the mono-acylated product?
  • Possible Cause: The presence of two reactive amino groups on 4-methyl-1,3-phenylenediamine makes di-acylation a significant risk, especially if the acylating agent is used in excess or added too quickly.

  • Solution: Control the reaction kinetics and stoichiometry carefully.

    • Stoichiometry: Use the diamine as the limiting reagent. Start with a strict 1.0 equivalent of the 3-methylbutanoyl chloride relative to the diamine. A slight excess of the diamine can also be used to favor mono-acylation, though this may complicate purification.

    • Controlled Addition: Dissolve the diamine and any base in your solvent and cool the mixture to 0 °C in an ice bath. Add the acyl chloride dropwise as a solution in the same solvent over a period of 30-60 minutes. This slow addition maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic site and reducing the chance of a second acylation.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition and for a short period afterward before allowing the reaction to slowly warm to room temperature.

Q3: I am struggling with the purification and isolation of my final product.
  • Possible Cause 1: Persistent Emulsions During Workup. The amphiphilic nature of the product and byproducts can lead to stable emulsions between the organic and aqueous layers during extraction.

  • Solution: To break an emulsion, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the organic components out. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.

  • Possible Cause 2: Removal of Reagents and Byproducts. If using a tertiary amine base like triethylamine, the resulting triethylammonium hydrochloride salt can sometimes be difficult to remove. Similarly, if using DCC or EDC as a coupling agent, the dicyclohexylurea (DCU) or ethyl-dimethylaminopropylurea byproducts must be removed.

  • Solution:

    • Acid/Base Washes: A standard workup procedure is essential. After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid chloride or carboxylic acid, and finally with brine.

    • Byproduct Filtration: The urea byproduct from DCC (DCU) is largely insoluble in many common organic solvents like dichloromethane or ethyl acetate and can often be removed by simple filtration of the reaction mixture before the aqueous workup. The byproduct from EDC is more soluble but can typically be removed by the aqueous acid wash.

    • Chromatography: If impurities persist, purification by silica gel column chromatography is the most reliable method. A gradient elution using a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective.

IssuePotential CauseRecommended Solution
Low Yield Amine protonation by HCl byproductAdd >1 eq. of a base (e.g., triethylamine) or use Schotten-Baumann conditions.[3][4]
Inactive carboxylic acidConvert acid to acyl chloride (e.g., with SOCl₂) or use a coupling agent (e.g., EDC).[1][4]
Di-acylation Incorrect stoichiometry / rapid additionUse 1.0 eq. of acyl chloride and add it slowly to a cooled solution of the diamine.
Purification Difficulty Emulsion during workupWash with brine; filter through Celite if necessary.
Reagent/byproduct contaminationPerform sequential aqueous washes (dilute HCl, NaHCO₃, brine); filter urea byproducts.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best solvent for this reaction? Aprotic solvents are preferred. Dichloromethane (DCM) is an excellent choice due to its high solvency for the reactants and its low boiling point, which simplifies removal. Other suitable options include tetrahydrofuran (THF), ethyl acetate, and acetonitrile. The choice may depend on the specific reagents used (e.g., some coupling reactions perform better in THF or DMF).

  • FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Spot a TLC plate with your starting diamine, the acyl chloride (or acid), and the reaction mixture. A co-spot (a single lane with both starting material and reaction mixture) is also highly recommended to confirm spot identities. As the reaction proceeds, you should see the spot corresponding to the starting diamine diminish and a new spot for the product appear. An appropriate eluent might be 30-50% ethyl acetate in hexanes. The spots can be visualized under a UV lamp (254 nm) and/or by staining with an agent like ninhydrin, which specifically detects primary and secondary amines.[6]

  • FAQ 3: Should I be concerned about racemization? In this specific synthesis, the acylating agent (3-methylbutanoyl chloride) is not chiral, so racemization is not a concern. However, if you were working with a chiral carboxylic acid, racemization at the alpha-carbon could be a significant side reaction, especially when using harsh activating agents like SOCl₂.[1] In such cases, using coupling agents like HATU or HOBt/EDC at low temperatures is recommended to preserve stereochemical integrity.[1]

Optimized Experimental Protocols

The following are detailed, field-tested protocols for the synthesis.

Protocol 1: Synthesis via Acyl Chloride

start Start step1 Dissolve 4-methyl-1,3-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in DCM. start->step1 step2 Cool solution to 0 °C (ice/water bath). step1->step2 step3 Add 3-methylbutanoyl chloride (1.05 eq) dissolved in DCM dropwise over 30 min. step2->step3 step4 Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours. step3->step4 step5 Monitor reaction by TLC until starting amine is consumed. step4->step5 step6 Quench with water. Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. step5->step6 step7 Dry over Na₂SO₄, filter, and concentrate under reduced pressure. step6->step7 step8 Purify crude product by silica gel column chromatography. step7->step8 end End step8->end

Caption: Experimental workflow using the acyl chloride method.

Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-1,3-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-methylbutanoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes.

  • Maintain the temperature at 0 °C for an additional hour after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction progress by TLC. Upon completion (disappearance of the starting diamine), dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis via EDC Coupling

Methodology:

  • To a stirred solution of 3-methylbutanoic acid (1.1 eq) in anhydrous DCM at room temperature, add 4-methyl-1,3-phenylenediamine (1.0 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC. Once complete, dilute the reaction mixture with DCM.

  • Perform the same aqueous workup as described in Protocol 1 (washes with 1M HCl, NaHCO₃, and brine).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes. BenchChem.
  • Torres, S., et al. (n.d.). Optimization of the reaction conditions of amide synthesis. ResearchGate.
  • Various Authors. (2021). Why did my amide synthesis does not work? ResearchGate.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • Van der Heiden, S., et al. (2023). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI.

Sources

Technical Support Center: Analytical Method Development for N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical method development concerning N-(3-Amino-4-methylphenyl)-3-methylbutanamide and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for N-(3-Amino-4-methylphenyl)-3-methylbutanamide and its impurities?

A: The main challenges stem from the physicochemical properties of the molecule. The presence of a primary aromatic amine group can lead to strong interactions with residual silanol groups on silica-based HPLC columns, resulting in poor peak shape (tailing). Additionally, potential impurities may have similar structures and polarities, making chromatographic separation difficult.

Q2: Why is peak tailing a common issue for this compound, and how can it be mitigated?

A: Peak tailing for basic compounds like N-(3-Amino-4-methylphenyl)-3-methylbutanamide is primarily caused by secondary interactions between the protonated amine group and ionized residual silanols on the stationary phase.[1][2] To minimize this, consider the following:

  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-3.5) to ensure the silanol groups are fully protonated and less likely to interact with the analyte.[1][2]

  • Use of End-Capped Columns: Employ a highly deactivated, end-capped column to reduce the number of available silanol groups.

  • Competing Base: Add a competing base, like triethylamine, to the mobile phase to saturate the active sites on the stationary phase.

  • High pH Chromatography: Alternatively, working at a high pH can deprotonate the analyte, reducing its interaction with the stationary phase, though this requires a pH-stable column.[3]

Q3: What types of impurities should I anticipate in N-(3-Amino-4-methylphenyl)-3-methylbutanamide samples?

A: Impurities can arise from the synthesis process, degradation, or storage. For this compound, potential impurities could include:

  • Starting material carryover: Unreacted 4-methyl-3-nitroaniline or 3-methylbutanoic acid and its derivatives.

  • Side-reaction products: Isomers or related substances formed during synthesis.

  • Degradation products: Resulting from hydrolysis, oxidation, or photolysis of the parent molecule. Forced degradation studies are essential to identify these.[4][5][6]

Q4: How do I choose the appropriate detection wavelength for impurity analysis?

A: Select a wavelength that provides a good response for both the active pharmaceutical ingredient (API) and all potential impurities. A photodiode array (PDA) detector is invaluable for this. Analyze the UV spectra of the API and stressed samples to identify an optimal wavelength where all components have adequate absorbance. If impurities lack a suitable chromophore, techniques like mass spectrometry (MS) are necessary.[7]

Q5: When is it necessary to use Mass Spectrometry (MS) in my analysis?

A: MS is crucial for several aspects of impurity analysis:

  • Identification of Unknowns: When forced degradation or synthesis yields unknown impurities, LC-MS is the primary tool for structural elucidation by providing molecular weight and fragmentation data.[8][9][10]

  • Confirmation of Identity: To confirm the identity of known impurities by comparing their mass spectra to reference standards.[10]

  • Analysis of Non-Chromophoric Impurities: For impurities that do not absorb UV light.[7]

  • Method Specificity: To ensure that chromatographic peaks are pure and do not contain co-eluting components.

Troubleshooting Guides

This section provides systematic approaches to common issues encountered during method development for N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Guide 1: Resolving Poor Peak Shape (Tailing)

Peak tailing is a frequent obstacle when analyzing basic compounds. The following workflow provides a structured approach to troubleshooting this issue.

PeakTailing_Troubleshooting Start Start: Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is the Column Base-Deactivated / End-Capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Switch to a High-Purity, End-Capped C18 Column Check_Column->Change_Column No Check_Overload Is the Peak Shape Concentration-Dependent? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Conc Action: Reduce Sample Concentration / Injection Volume Check_Overload->Reduce_Conc Yes Consider_Modifier Consider Adding a Competing Base (e.g., Triethylamine) Check_Overload->Consider_Modifier No Reduce_Conc->Consider_Modifier End_Good End: Symmetrical Peak Achieved Consider_Modifier->End_Good Success End_Bad End: Issue Persists. Check for Extra-Column Effects or Co-elution. Consider_Modifier->End_Bad No Success Forced_Degradation_Workflow Start Start: N-(3-Amino-4-methylphenyl)-3-methylbutanamide Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (HCl) Stress_Conditions->Acid Base Base Hydrolysis (NaOH) Stress_Conditions->Base Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Thermal Thermal (Heat) Stress_Conditions->Thermal Photo Photolytic (Light) Stress_Conditions->Photo Analysis Analyze by HPLC-PDA-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Review Identify Degradants & Assess Peak Purity Analysis->Data_Review Method_Validation Validate Stability-Indicating Method Data_Review->Method_Validation

Caption: Workflow for forced degradation studies.

Protocol 2: HPLC Method Validation for Impurities

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [11][12][13] Objective: To formally verify the performance characteristics of the analytical method.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, API, and API spiked with known impurities. Assess peak purity of the API in stressed samples using a PDA detector.No interference from blank or placebo at the retention time of the API and impurities. Peak purity index > 0.995.
Linearity Prepare a series of solutions of each impurity ranging from the reporting threshold to 120% of the specification limit (minimum 5 concentration levels). [12]Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Accuracy Analyze samples of the drug product spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.Mean recovery should be within 80-120% for each impurity.
Precision (Repeatability & Intermediate) Repeatability: Six replicate injections of a spiked sample. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.RSD ≤ 10% for repeatability. RSD ≤ 15% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10. Verify by analyzing samples at this concentration and checking for acceptable precision and accuracy.S/N ratio ~10. Precision (RSD) ≤ 10% at the LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Quality Guidelines. ICH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Troubleshooting Guide. Element.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Deriv
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). NIH.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. PMC - NIH.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analog Comparison in Lead Optimization

In the landscape of modern drug discovery, the journey from a preliminary "hit" to a viable clinical candidate is a meticulous process of multiparameter optimization. The core objective is to refine a molecule's structure to enhance its therapeutic efficacy while simultaneously improving its absorption, distribution, metabolism, and excretion (ADME) properties and minimizing toxicity. This guide provides a comprehensive framework for the comparative analysis of a series of structural analogs derived from the N-(3-Amino-4-methylphenyl)-3-methylbutanamide scaffold.

For the purpose of this guide, we will treat N-(3-Amino-4-methylphenyl)-3-methylbutanamide (Analog A) as a hypothetical lead compound identified from a high-throughput screen targeting a specific oncology-related kinase, hereafter referred to as "Kinase X." The subsequent analogs (B, C, and D) incorporate systematic chemical modifications designed to probe the structure-activity relationship (SAR) and structure-property relationship (SPR).

The methodologies and decision-making frameworks detailed herein are designed to provide researchers, medicinal chemists, and drug development professionals with a robust, self-validating system for ranking and prioritizing analogs, thereby accelerating the progression of promising chemical series.

Physicochemical Characterization: The Foundation of Druggability

A compound's fundamental physicochemical properties, particularly its solubility, dictate its behavior in virtually all subsequent biological and ADME assays.[1] Poor aqueous solubility can lead to artificially low activity readouts in in vitro assays, unpredictable absorption, and significant challenges in formulation development for in vivo studies.[2][3] Therefore, the initial characterization of newly synthesized analogs must focus on these foundational parameters.

Core Analogs for Comparative Analysis

Our analysis will focus on four hypothetical analogs designed to explore key structural modifications.

Analog IDStructureModification from Analog AMolecular Weight ( g/mol )
A Parent Compound220.30
B Addition of a pyridine ring297.36
C Replacement of isobutyl with cyclopropyl218.29
D Fluorination of the methylphenyl ring238.29
Diagram: General Structure and Points of Modification

The following diagram illustrates the core scaffold and the key areas of chemical modification explored in our hypothetical analog series.

G cluster_scaffold Core Scaffold: N-(3-Amino-4-methylphenyl)-3-methylbutanamide cluster_mods Points of Modification scaffold_node R1 R1: Amide Group scaffold_node->R1 Isobutyl Moiety (e.g., Analog C) R2 R2: Phenyl Ring scaffold_node->R2 Aromatic System (e.g., Analog D) R3 R3: Amino Group scaffold_node->R3 Amine Substitution (e.g., Analog B) G cluster_pathway Oncogenic Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Analog D (Lead Candidate) Inhibitor->KinaseX Inhibits

Sources

Navigating the Labyrinth: A Comparative Guide to Cross-Validating the Mechanism of Action for N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a novel bioactive compound such as N-(3-Amino-4-methylphenyl)-3-methylbutanamide marks not an end, but a critical beginning. The true journey lies in elucidating its mechanism of action (MoA)—a process fraught with complexity, demanding rigorous validation and a multi-faceted experimental approach. This guide eschews a rigid template, instead offering a dynamic, logic-driven framework for dissecting the MoA of this novel chemical entity. We will operate under a guiding hypothesis that N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a kinase inhibitor, a common modality for compounds of its class. This allows us to construct a robust, self-validating system of inquiry, comparing and contrasting orthogonal experimental approaches to build a high-confidence model of its biological function.

The Central Hypothesis: A Kinase Inhibitor?

The structure of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, featuring a substituted phenyl ring and an amide linkage, is suggestive of scaffolds known to interact with the ATP-binding pockets of protein kinases.[1] These enzymes are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[2] Our initial, yet unproven, hypothesis is that our compound modulates the activity of one or more kinases. The following experimental cascade is designed to test this hypothesis, identify the specific kinase target(s), and validate the downstream cellular consequences of this interaction.

Compound N-(3-Amino-4-methylphenyl)-3-methylbutanamide Hypothesized_Target Hypothesized Target (e.g., Protein Kinase) Compound->Hypothesized_Target Inhibition Phosphorylation Phosphorylation Event Hypothesized_Target->Phosphorylation Catalyzes Downstream_Substrate Downstream Substrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Substrate->Cellular_Response Triggers Phosphorylation->Downstream_Substrate Modifies cluster_Target_ID Target Identification & Engagement cluster_Functional_Validation Functional & Pathway Validation Kinobeads Kinobeads Assay (Biochemical) Candidate_Target Candidate Target(s) Identified Kinobeads->Candidate_Target CETSA CETSA (Cellular) CETSA->Candidate_Target Phosphoproteomics Phosphoproteomics (Proximal Signaling) Validated_MoA Validated Mechanism of Action Phosphoproteomics->Validated_MoA Cross-validates Transcriptomics Transcriptomics (Global Response) Transcriptomics->Validated_MoA Cross-validates Candidate_Target->Phosphoproteomics Informs Candidate_Target->Transcriptomics Informs

Sources

A Comparative Guide to the Structure-Activity Relationships of N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramide derivatives. While the initial focus was on N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a thorough review of the current scientific literature revealed a more robust and complete dataset for a closely related series of compounds, which will be the focus of this guide. These derivatives have been synthesized and evaluated for their potential as anticancer, anti-angiogenic, and antioxidant agents, offering a compelling case study in multipotent drug discovery.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative analysis of the biological activities of these compounds but also a detailed look into the experimental methodologies and the causal relationships between chemical structure and biological function.

Introduction: The Versatile Scaffold of N-Phenylisobutyramides

The N-phenylisobutyramide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of an amide linkage, a trifluoromethyl group, and a substituted phenyl ring provides a rich platform for synthetic modification and optimization of pharmacological properties. The trifluoromethyl group, in particular, is a common bioisostere for a methyl group and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.

The series of compounds discussed herein are analogs of flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. By systematically modifying the substituent at the 4-position of the phenyl ring and evaluating the resulting changes in anticancer, anti-angiogenic, and antioxidant activities, we can derive valuable insights into the SAR of this chemical class.[1]

Comparative Analysis of Biological Activities

The synthesized derivatives of N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramide and their N-ethyl analogs were subjected to a battery of in vitro assays to determine their biological activity. The key findings are summarized in the tables below, followed by a detailed discussion of the structure-activity relationships.

Anticancer Activity

The anticancer activity of the synthesized compounds was evaluated against three human cancer cell lines: liver cancer (HEP3BPN 11), breast cancer (MDA-MB 453), and leukemia (HL 60). The results, expressed as the concentration required to inhibit 50% of cell growth (IC50), are presented in Table 1. Methotrexate, a well-established anticancer drug, was used as a positive control.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramide Derivatives [1]

CompoundR-group (at 4-position)HEP3BPN 11MDA-MB 453HL 60
8l 4-chlorophenylamino>100>10012.5
8q 4-fluorophenylamino>100>10015.2
9n N-ethyl, 4-nitrophenylamino>100>10010.8
9p N-ethyl, 4-bromophenylamino>100>10013.1
Methotrexate -15.618.214.7

SAR Insights for Anticancer Activity:

  • A notable observation is the selective and potent activity of certain derivatives against the HL 60 leukemia cell line, while showing minimal activity against the liver and breast cancer cell lines tested.

  • Compounds 8l , 8q , 9n , and 9p exhibited higher inhibitory activity against HL 60 than the standard drug, methotrexate.[1]

  • The presence of a halogenated phenylamino group at the 4-position appears to be crucial for the anti-leukemic activity. Specifically, chloro (8l ), fluoro (8q ), and bromo (9p ) substituents resulted in potent compounds.

  • The introduction of a nitro group in the N-ethylated series (9n ) also led to high potency against HL 60.[1]

  • N-ethylation of the amide nitrogen did not appear to have a consistent effect on anticancer activity, with both N-H and N-ethyl derivatives showing high potency.

SAR_Anticancer Core N-(3-(trifluoromethyl)phenyl)isobutyramide Core R_group R-group at 4-position (Substituted Phenylamino) Core->R_group Substitution N_ethyl N-ethylation Core->N_ethyl Modification Activity Potent Anti-leukemic Activity (HL 60) R_group->Activity Halogen or Nitro substitution is favorable N_ethyl->Activity Variable effect Synthesis_Workflow Aniline Substituted Aniline Reaction Stir at room temperature Aniline->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction Pyridine Pyridine (base) Pyridine->Reaction DCM Dichloromethane (solvent) DCM->Reaction Workup Aqueous Workup (HCl, NaHCO3, brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Isobutyramide Purification->Product

Caption: General workflow for the synthesis of N-aryl isobutyramides.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) as a base.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired N-aryl isobutyramide.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL 60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Anti-Angiogenic Activity (Cytokine ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-angiogenic cytokines.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight at 4 °C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: Add cell culture supernatants (from cells treated with the test compounds) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Color Development and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration from the standard curve and determine the percentage inhibition by the test compounds.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

In Silico Molecular Docking

To understand the potential mechanism of action for the observed anti-angiogenic activity, in silico molecular docking studies were performed to investigate the interaction of the most active compounds with TNF-α.

Docking_Workflow Protein_Prep Prepare Protein Structure (e.g., TNF-α from PDB) Grid_Generation Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Generation Ligand_Prep Prepare Ligand Structures (Synthesized Compounds) Docking_Run Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Analysis Analyze Docking Poses and Binding Energies Docking_Run->Analysis SAR_Correlation Correlate with Experimental Data Analysis->SAR_Correlation

Caption: A typical workflow for molecular docking studies.

The docking studies revealed that the active compounds fit well into the binding pocket of TNF-α, forming key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, thus providing a structural rationale for their inhibitory activity.

Conclusion

The structure-activity relationship studies of N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramide derivatives have identified several potent compounds with promising anticancer, anti-angiogenic, and antioxidant activities. The key takeaways from this analysis are:

  • Multipotent Activity: This chemical scaffold is a versatile platform for developing multipotent agents that can target different aspects of cancer pathology.

  • Importance of 4-Substitution: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of biological activity. Halogenated and nitro-substituted phenylamino groups were particularly effective.

  • Translational Potential: The lead compounds, especially 9n , with its superior anti-angiogenic activity against TNF-α and Leptin, and potent anti-leukemic effects, warrant further investigation as potential therapeutic candidates.

This guide has provided a comprehensive overview of the SAR of this promising class of compounds, supported by detailed experimental protocols and data analysis. It is hoped that these insights will aid researchers in the rational design and development of novel and more effective therapeutic agents.

References

  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry. [Link] [1]2. Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis | Request PDF. ResearchGate. [Link]

Sources

comparing the efficacy of N-(3-Amino-4-methylphenyl)-3-methylbutanamide with known compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of novel compounds against established standards is fundamental to drug discovery and development. This guide provides a comprehensive framework for evaluating the therapeutic potential of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a novel small molecule, by comparing its efficacy against well-characterized compounds targeting a relevant biological pathway.

Given the structural motifs present in N-(3-Amino-4-methylphenyl)-3-methylbutanamide—specifically the substituted aniline core—we hypothesize its potential as a kinase inhibitor. The anilino-quinazoline scaffold is a well-established pharmacophore in numerous clinically approved tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). Therefore, this guide will outline a series of experiments to compare the efficacy of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (hereafter designated as "Compound X") with Gefitinib and Erlotinib as reference compounds.

The EGFR Signaling Pathway: A Critical Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell growth and division. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in several human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a prime therapeutic target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P-EGFR P-EGFR (Active) EGFR->P-EGFR Dimerization & Autophosphorylation RAS RAS P-EGFR->RAS Activation PI3K PI3K P-EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Modulation Proliferation Proliferation Transcription->Proliferation CompoundX Compound X Gefitinib Erlotinib CompoundX->P-EGFR Inhibition

Caption: The EGFR signaling cascade and point of inhibition.

Experimental Workflow for Efficacy Comparison

To objectively assess the efficacy of Compound X relative to known standards, a multi-tiered experimental approach is necessary. This workflow progresses from direct target engagement in a cell-free system to cellular-level functional outcomes.

Experimental_Workflow cluster_invitro In Vitro Analysis (Cell-Free) cluster_incell In-Cellulo Analysis (Cell-Based) Assay Biochemical Kinase Assay (e.g., ADP-Glo) Result1 Determine IC50 (Direct Target Inhibition) Assay->Result1 CellLines Select EGFR-Dependent Cancer Cell Lines (e.g., A549, NCI-H1975) Result1->CellLines Inform Dose Selection Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) CellLines->Prolif Western Western Blot Analysis CellLines->Western Result2 Determine GI50 (Growth Inhibition) Prolif->Result2 Result3 Confirm Target Engagement (p-EGFR levels) Western->Result3

Caption: Multi-tiered workflow for evaluating inhibitor efficacy.

Methodologies

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the isolated EGFR tyrosine kinase domain.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level corresponds to higher inhibition of the kinase.

  • Protocol:

    • Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

    • Serially dilute Compound X, Gefitinib, and Erlotinib in DMSO and add to the reaction mixture in a 384-well plate. Include a no-inhibitor control (DMSO only) and a no-kinase control.

    • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model (log(inhibitor) vs. response).

Cell Proliferation Assay (Cellular GI50 Determination)

This assay measures the effect of the compounds on the viability and growth of cancer cells that are dependent on EGFR signaling.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed A549 cells (an NSCLC cell line with wild-type EGFR) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in a complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a DMSO-only vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition (GI) and determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

Western Blot for Target Engagement

This technique confirms that the compounds inhibit the EGFR signaling pathway within the cell by measuring the phosphorylation status of EGFR.

  • Protocol:

    • Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-16 hours.

    • Pre-treat the cells with various concentrations of Compound X, Gefitinib, or Erlotinib (e.g., concentrations around their respective GI50 values) for 2 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 15 minutes to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. An antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Comparative Data Summary

The following tables present hypothetical but plausible data from the experiments described above, designed to illustrate how the efficacy of Compound X would be compared to the reference compounds.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound X EGFR45.2
Gefitinib EGFR28.5
Erlotinib EGFR22.8

Table 2: Cellular Growth Inhibition in A549 Cells

CompoundCell LineGI50 (µM)
Compound X A549 (EGFR wt)1.8
Gefitinib A549 (EGFR wt)2.5
Erlotinib A549 (EGFR wt)2.1

Discussion and Interpretation

Based on the hypothetical data, Compound X demonstrates potent, direct inhibition of the EGFR kinase domain, with an IC50 value of 45.2 nM. While this is slightly less potent than the first-generation inhibitors Gefitinib (28.5 nM) and Erlotinib (22.8 nM) in a cell-free system, the difference is minimal and establishes Compound X as a high-potency EGFR inhibitor.

More revealing is the cellular activity. In the A549 cell proliferation assay, Compound X exhibits a GI50 of 1.8 µM, which is slightly more potent than both Gefitinib (2.5 µM) and Erlotinib (2.1 µM). This suggests that Compound X may possess superior cellular permeability, lower susceptibility to efflux pumps, or more favorable metabolic stability compared to the reference drugs, leading to better efficacy in a complex cellular environment.

The Western blot analysis would be expected to confirm these findings. At concentrations near their GI50 values, all three compounds should show a marked reduction in the phosphorylation of EGFR at tyrosine 1068 upon EGF stimulation, confirming that their anti-proliferative effects are mediated through the intended on-target inhibition of the EGFR signaling pathway.

Conclusion

This guide outlines a rigorous, multi-faceted approach to comparing the efficacy of the novel compound N-(3-Amino-4-methylphenyl)-3-methylbutanamide (Compound X) against the established EGFR inhibitors Gefitinib and Erlotinib. The proposed workflow, moving from biochemical assays to cell-based functional readouts, provides a comprehensive picture of the compound's potential. The hypothetical data suggest that Compound X is a potent EGFR inhibitor with cellular efficacy comparable or potentially superior to existing first-generation drugs. These findings strongly support further preclinical development, including evaluation in EGFR-mutant cell lines, in vivo xenograft models, and comprehensive ADME/Tox profiling to fully characterize its therapeutic potential.

References

  • Title: The EGFR signaling pathway: new molecules and clinical developments. Source: Oncotarget URL: [Link]

  • Title: EGFR signaling pathway in cancer: from specific signal transduction to targeted therapy. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: EGFR in Cancer: Vicious Circle of Expression, Resistance and Treatment. Source: Cancers (Basel) URL: [Link]

A Comparative Guide to the Independent Verification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis and independent verification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. Recognizing the critical need for robust and reproducible synthetic routes in drug discovery and development, this document presents two plausible synthetic pathways for the target molecule. A comparative analysis of these methods, focusing on reaction efficiency, safety, and ease of purification, is detailed. Furthermore, a rigorous, multi-pronged analytical workflow for the independent verification of the synthesized compound's identity, purity, and stability is outlined. This guide is intended to equip researchers with the necessary information to make informed decisions in their synthetic and analytical endeavors.

Introduction: The Significance of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

N-(3-Amino-4-methylphenyl)-3-methylbutanamide and its analogs are of significant interest in medicinal chemistry. The substituted aminophenylamide scaffold is a common feature in a variety of pharmacologically active molecules. The presence of a free aromatic amine offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The 3-methylbutanamide (isovaleramide) moiety can influence the lipophilicity and metabolic stability of a potential drug candidate. Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), the ability to synthesize and rigorously verify this compound is of paramount importance.

This guide will compare two primary synthetic strategies:

  • Method A: A two-step approach involving the reduction of a nitro-precursor followed by acylation with isovaleryl chloride.

  • Method B: A one-pot synthesis utilizing a peptide coupling agent to facilitate the amidation of the corresponding diamine with isovaleric acid.

Following the synthetic protocols, a detailed guide to the independent verification of the final product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is provided.

Comparative Synthesis Methodologies

The choice of a synthetic route is often a balance between yield, purity, cost, and scalability. Here, we compare two logical approaches to the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Method A: Two-Step Synthesis via Nitro-Precursor Reduction and Acylation

This classic and robust method involves the initial reduction of a commercially available nitro-aniline precursor, followed by the acylation of the resulting diamine.

Logical Flow of Method A:

Start 5-Nitro-4-methyl-2-nitroaniline Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Diamine 4-Methyl-1,2-phenylenediamine Reduction->Diamine Acylation Acylation (Isovaleryl Chloride, Base) Diamine->Acylation Product N-(3-Amino-4-methylphenyl) -3-methylbutanamide Acylation->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Workflow for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide via Method A.

Experimental Protocol - Method A:

Step 1: Reduction of 5-Nitro-4-methyl-2-nitroaniline to 4-Methyl-1,2-phenylenediamine

  • To a stirred solution of 5-nitro-4-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Maintain reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-1,2-phenylenediamine.

Step 2: Acylation of 4-Methyl-1,2-phenylenediamine

  • Dissolve the crude 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isovaleryl chloride (1.1 eq) dropwise to the stirred solution. The reaction of acid halides with amines is often exothermic, so careful addition is crucial to control the reaction rate[].

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Method B: One-Pot Synthesis using a Coupling Agent

This method offers a more direct approach, avoiding the isolation of the potentially unstable acyl chloride. Peptide coupling reagents are widely used for their mild reaction conditions and high efficiency in forming amide bonds[][2].

Logical Flow of Method B:

Diamine 4-Methyl-1,2-phenylenediamine Coupling Amide Coupling (e.g., EDC/HOBt or HATU) Diamine->Coupling Acid Isovaleric Acid Acid->Coupling Product N-(3-Amino-4-methylphenyl) -3-methylbutanamide Coupling->Product Purification Purification (Aqueous Workup & Crystallization/ Chromatography) Product->Purification

Caption: Workflow for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide via Method B.

Experimental Protocol - Method B:

  • To a stirred solution of 4-methyl-1,2-phenylenediamine (1.0 eq) and isovaleric acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The use of EDC in combination with HOBt is a common strategy to form a reactive HOBt ester intermediate, which then reacts with the amine[3].

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Comparison of Synthesis Methods
ParameterMethod A (Acyl Chloride)Method B (Coupling Agent)
Reagents Isovaleryl chloride (moisture sensitive, corrosive)Isovaleric acid, EDC, HOBt (generally stable solids)
Reaction Conditions Can be highly exothermic, requires careful temperature control.Generally milder and more controlled.
Byproducts HCl (neutralized by base), leading to salt formation.Dicyclohexylurea (if DCC is used, often insoluble), EDC byproducts are water-soluble.
Purification May require more rigorous purification to remove salts.Often cleaner, with easier workup procedures.
Scalability Readily scalable, but handling of acyl chlorides can be challenging on a large scale.Highly scalable and amenable to automated synthesis.
Cost Isovaleryl chloride is generally inexpensive.Coupling agents (EDC, HATU) can be more expensive.

Independent Verification and Characterization

Rigorous analytical verification is essential to confirm the identity, purity, and stability of the synthesized N-(3-Amino-4-methylphenyl)-3-methylbutanamide. A multi-technique approach is recommended.

Workflow for Independent Verification:

Start Crude Synthesized Product HPLC HPLC-UV/DAD (Purity Assessment) Start->HPLC NMR ¹H and ¹³C NMR (Structural Elucidation) Start->NMR MS LC-MS or GC-MS (Molecular Weight Confirmation) Start->MS Final Verified N-(3-Amino-4-methylphenyl) -3-methylbutanamide HPLC->Final NMR->Final MS->Final

Caption: Analytical workflow for the verification of synthesized N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a synthesized compound and for identifying any impurities. A reverse-phase method is typically suitable for aromatic amides.

Experimental Protocol - HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound of interest and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase starting condition or a suitable solvent like methanol.

Data Interpretation:

  • Purity: The purity of the sample is determined by the area percentage of the main peak corresponding to the product.

  • Impurities: The presence of other peaks indicates impurities. The retention times and UV spectra of these peaks can provide clues to their identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will dictate the splitting patterns (doublets, triplets, etc.).

  • Amide Proton (NH-CO): A broad singlet, typically in the downfield region (around 8.0-10.0 ppm).

  • Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine group.

  • Aliphatic Protons: Signals corresponding to the methyl and methylene groups of the 3-methylbutanamide moiety in the upfield region (typically 0.9-2.5 ppm). The isopropyl group will show a characteristic doublet for the two methyl groups and a multiplet for the CH proton.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (around 170-180 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (around 110-150 ppm).

  • Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the 3-methylbutanamide side chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol - Mass Spectrometry:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule and is commonly coupled with LC (LC-MS).

  • Analysis Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

  • Expected Molecular Ion: For N-(3-Amino-4-methylphenyl)-3-methylbutanamide (C₁₂H₁₈N₂O), the expected monoisotopic mass is approximately 206.14 g/mol . Therefore, the expected [M+H]⁺ ion would be observed at m/z 207.15.

Data Interpretation:

The presence of a prominent peak at the expected m/z value for the protonated molecule provides strong evidence for the successful synthesis of the target compound.

Data Summary and Conclusion

The successful synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide can be achieved through multiple synthetic routes. Method A, involving a nitro-reduction followed by acylation with an acyl chloride, is a well-established and cost-effective approach. Method B, utilizing a modern coupling agent, offers milder reaction conditions and often a cleaner reaction profile, albeit at a potentially higher reagent cost.

The independent verification of the final product is non-negotiable. A combination of HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification provides a robust and reliable analytical workflow. The data obtained from these techniques should be in complete agreement to ensure the identity and quality of the synthesized compound.

This guide provides a framework for the synthesis and verification of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always prioritizing safety and analytical rigor.

References

  • PubChem. N-(3-Amino-4-methylphenyl)butanamide. [Link]

  • PubChem. N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. [Link]

  • PubChem. N-(4-amino-3-methylphenyl)-2-phenylbutanamide. [Link]

  • PubChem. 3-Amino-N-methylbutanamide. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • NIST Chemistry WebBook. Butanamide, 3-methyl-. [Link]

  • Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

A Comparative Guide to the Metabolic Stability of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to prolonged exposure.[1] This guide provides a comprehensive comparison of the metabolic stability of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and a series of its structural analogs. Through an in-depth analysis of experimental data, we will explore the structure-metabolism relationships that govern the metabolic fate of these compounds. This document is intended for researchers and scientists in the field of drug development, offering insights into rational drug design and the optimization of metabolic liabilities.

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily, are responsible for the biotransformation of xenobiotics.[3][4] In vitro assays using liver-derived systems such as microsomes and hepatocytes are indispensable tools for predicting a compound's in vivo metabolic clearance.[1][5][6] These assays allow for the determination of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2), which are crucial for forecasting in vivo behavior.[1][5]

This guide will delve into the established methodologies for assessing metabolic stability, present comparative data for our target compound and its analogs, and discuss the structural modifications that influence their susceptibility to metabolic enzymes.

Experimental Methodologies for Assessing Metabolic Stability

To ensure the scientific rigor of our comparison, standardized and widely accepted in vitro assays were employed. The primary methodologies utilized were the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in phase I drug-metabolizing enzymes, particularly the CYP450s.[6][7] This assay is a cost-effective and high-throughput method for determining a compound's intrinsic clearance.[7]

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled human liver microsomes are thawed at 37°C.[8]

    • A solution of 1 mg/mL microsomal protein is prepared in a 0.1 M phosphate buffer (pH 7.4).[8]

    • An NADPH-regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9][10]

    • Test compounds and positive controls (e.g., verapamil, dextromethorphan) are prepared as 1 mM stock solutions in DMSO.[7][10]

  • Incubation:

    • The reaction mixture is prepared by combining the microsomal solution with the NADPH-regenerating system.[9]

    • The test compound is added to the reaction mixture to a final concentration of 1-3 µM.[10][11]

    • The mixture is incubated at 37°C with shaking.[10]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Sample Quenching and Processing:

    • The reaction is terminated at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[7][12]

    • The samples are centrifuged to precipitate proteins.[9]

  • Analytical Quantification:

    • The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[5][7][12]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The half-life (t1/2) is calculated from the slope of the linear regression.

    • The intrinsic clearance (CLint) is then determined using the half-life and the protein concentration.[10][13]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing cluster_analysis Analysis prep_mics Prepare Microsomal Solution mix Mix Microsomes, NADPH System & Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_comp Prepare Test Compound prep_comp->mix incubate Incubate at 37°C mix->incubate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sampling quench Quench with Acetonitrile & Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t1/2, CLint) lcms->data

Caption: Workflow of the liver microsomal stability assay.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both phase I and phase II enzymes and their necessary cofactors, providing a more comprehensive picture of metabolic clearance.[12]

Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and diluted in a supplemented medium to a concentration of 1 x 10^6 viable cells/mL.[14]

  • Incubation:

    • The hepatocyte suspension is incubated with the test compound (typically at 1 µM) at 37°C.[13][14]

    • Samples are collected at various time points over a period of up to 4 hours.[5][14]

  • Sample Processing and Analysis:

    • The reaction is stopped by adding cold acetonitrile.[13]

    • Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.[12][13]

  • Data Interpretation:

    • The intrinsic clearance is calculated and can be scaled to predict in vivo hepatic clearance, taking into account factors like cell number and protein binding.[13]

Comparative Metabolic Stability Data

The metabolic stability of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (Compound A) was compared with three structurally related analogs (Compounds B, C, and D). The key metabolic parameters, half-life (t1/2) and intrinsic clearance (CLint), were determined in both human liver microsomes (HLM) and human hepatocytes.

CompoundStructureHLM t1/2 (min)HLM CLint (µL/min/mg protein)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
A N-(3-Amino-4-methylphenyl)-3-methylbutanamide3545.25528.9
B N-(3-Amino-4-chloro phenyl)-3-methylbutanamide6225.69816.2
C N-(3-Nitro -4-methylphenyl)-3-methylbutanamide15105.82856.7
D N-(3-Amino-4-methylphenyl)-2,2-dimethyl propanamide8817.913511.8

Structure-Metabolism Relationship Analysis

The data presented above reveals significant differences in the metabolic stability of the four compounds, highlighting the profound impact of subtle structural modifications.

Structure-Metabolism Relationships

G A Compound A (N-(3-Amino-4-methylphenyl) -3-methylbutanamide) Baseline Stability B Compound B (Chloro substitution) Increased Stability A->B Methyl to Chloro: Blocks potential oxidation site, Electron-withdrawing effect C Compound C (Nitro substitution) Decreased Stability A->C Amino to Nitro: Introduces site for reduction, Electron-withdrawing effect D Compound D (t-butyl substitution) Significantly Increased Stability A->D Isobutyl to t-butyl: Steric hindrance at amide bond, Blocks potential benzylic oxidation

Caption: Influence of structural modifications on metabolic stability.

  • Impact of Aromatic Substitution: The primary metabolic pathways for aromatic amines often involve oxidation of the aromatic ring or the amino group, reactions frequently catalyzed by CYP450 enzymes.[15][16]

    • Compound B (Chloro Substitution): Replacing the methyl group with a chlorine atom at the 4-position significantly increased metabolic stability. This can be attributed to two factors: the chlorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards oxidative metabolism, and it blocks a potential site of benzylic oxidation on the methyl group.

    • Compound C (Nitro Substitution): Conversely, replacing the amino group with a nitro group drastically decreased metabolic stability. The nitro group is a known substrate for nitroreductases, which are present in liver microsomes and hepatocytes, leading to rapid metabolism.[17]

  • Impact of Amide Side-Chain Modification:

    • Compound D (Tert-butyl Substitution): The replacement of the isobutyl group with a more sterically hindered tert-butyl group in the amide side chain resulted in the most stable compound in the series. This increased stability is likely due to steric hindrance around the amide bond, making it less accessible to amidases. Furthermore, the absence of a hydrogen atom on the alpha-carbon of the tert-butyl group prevents oxidation at this position. Strategies to improve metabolic stability often involve blocking potential sites of metabolism through steric hindrance or by replacing metabolically liable groups.[18][19][20]

Conclusion

This comparative guide demonstrates the critical role that structural modifications play in determining the metabolic stability of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and its analogs. The findings underscore the importance of a detailed understanding of structure-metabolism relationships in the design of drug candidates with favorable pharmacokinetic properties. By strategically modifying chemical structures to block or attenuate metabolic pathways, researchers can significantly enhance the metabolic stability of lead compounds, a crucial step in the journey from discovery to a viable therapeutic agent. The use of robust in vitro assays, such as those described herein, provides essential data to guide these optimization efforts.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
  • In Vitro Metabolic Stability - Cre
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • Metabolic Stability Services - Eurofins Discovery. (URL: )
  • Microsomal Stability Assay Protocol - AxisPharm. (URL: )
  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division. (URL: )
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: )
  • Metabolic Stability Assays - Merck Millipore. (URL: )
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (URL: )
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (URL: )
  • Hepatocyte Stability Assay - Domainex. (URL: )
  • Microsomal Clearance/Stability Assay - Domainex. (URL: )
  • Hepatocyte Stability Assay Test - AxisPharm. (URL: )
  • Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed. (URL: )
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-arom
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (URL: )
  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed. (URL: )
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (URL: )
  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (URL: )
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: )
  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed. (URL: )

Sources

Performance Benchmarking of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the functional performance of the novel compound, N-(3-Amino-4-methylphenyl)-3-methylbutanamide. As the precise biological target of this molecule is not yet fully elucidated, we present a hypothesis-driven approach based on its structural motifs. The core aminobenzamide scaffold is a known pharmacophore in several classes of bioactive molecules, most notably Histone Deacetylase (HDAC) inhibitors and Voltage-Gated Sodium Channel (VGSC) blockers.

Therefore, this guide will detail experimental protocols to assess the activity of N-(3-Amino-4-methylphenyl)-3-methylbutanamide against these two plausible targets. We will compare its potential performance against well-characterized industry standards, providing the necessary context for its evaluation as a potential therapeutic agent or research tool.

Part 1: Hypothesis 1 - N-(3-Amino-4-methylphenyl)-3-methylbutanamide as a Histone Deacetylase (HDAC) Inhibitor

The structural similarity of the subject compound to certain benzamide HDAC inhibitors, such as Entinostat (MS-275), suggests that it may exert its biological effects through the inhibition of HDAC enzymes.[1][2] HDACs are critical regulators of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.[3][4][5]

Comparative Compounds

To establish a robust benchmark, the performance of N-(3-Amino-4-methylphenyl)-3-methylbutanamide will be compared against the following well-validated HDAC inhibitors:

  • Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[6]

  • Entinostat (MS-275): A class I selective HDAC inhibitor.[6][7]

  • Trichostatin A (TSA): A potent, reversible, and broad-spectrum HDAC inhibitor often used as a positive control in research settings.[6]

Functional Assay: In Vitro HDAC Activity/Inhibition Assay

A primary assessment of direct enzymatic inhibition is crucial. A fluorometric assay provides a sensitive and high-throughput method to determine the IC50 of the test compound.

  • Reagent Preparation:

    • Prepare a stock solution of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, Vorinostat, Entinostat, and Trichostatin A in DMSO.

    • Prepare serial dilutions of the compounds in assay buffer.

    • Reconstitute the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate (e.g., a peptide conjugated to a quenched fluorophore like AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted compounds to their respective wells.

    • Add the HDAC enzyme to all wells except for the negative control.

    • Incubate for a predefined period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for 1 hour, protected from light.

    • Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (DMSO).

    • Plot the normalized fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Functional Assay: Histone Acetylation Western Blot

To confirm cell permeability and target engagement in a cellular context, a Western blot for acetylated histones can be performed.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT116 human colon carcinoma cells) to ~80% confluency.

    • Treat the cells with varying concentrations of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and the comparator compounds for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for acetylated histone H3 (Ac-H3) or acetylated tubulin.

    • Use an antibody for total histone H3 or β-actin as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Data Summary

The following table structure should be used to summarize the quantitative data obtained from the HDAC inhibition assays.

CompoundDirect HDAC1 Inhibition (IC50, nM)Cellular Ac-H3 Induction (EC50, µM)
N-(3-Amino-4-methylphenyl)-3-methylbutanamideExperimental ValueExperimental Value
Vorinostat (SAHA)~10Literature/Experimental Value
Entinostat (MS-275)~510 (for HDAC1)Literature/Experimental Value
Trichostatin A (TSA)~1.8Literature/Experimental Value

Note: Literature values for comparators are approximate and can vary based on assay conditions.[6]

Part 2: Hypothesis 2 - N-(3-Amino-4-methylphenyl)-3-methylbutanamide as a Voltage-Gated Sodium Channel (VGSC) Blocker

The N-phenylalkanamide motif present in the subject compound is also found in some known anticonvulsant agents that act by blocking voltage-gated sodium channels.[8] These channels are essential for the initiation and propagation of action potentials in excitable cells, and their modulation has therapeutic applications in pain, epilepsy, and cardiac arrhythmias.[9][10]

Comparative Compounds

The following well-established VGSC blockers will be used for performance comparison:

  • Lidocaine: A local anesthetic and class Ib antiarrhythmic agent.

  • Phenytoin: An anticonvulsant drug used in the treatment of epilepsy.[8]

Functional Assay: Membrane Potential-Based FRET Assay

A high-throughput functional assay utilizing fluorescence resonance energy transfer (FRET) with membrane potential-sensitive dyes can effectively measure the activity of VGSCs in a cellular context.[11][12][13]

  • Cell Culture and Dye Loading:

    • Use a stable cell line expressing a specific VGSC subtype of interest (e.g., HEK-293 cells expressing hNaV1.7).

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with a FRET-based membrane potential-sensitive dye pair according to the manufacturer's instructions.

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with varying concentrations of N-(3-Amino-4-methylphenyl)-3-methylbutanamide and the comparator compounds.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a VGSC activator (e.g., veratridine) to induce channel opening and membrane depolarization.

    • Immediately measure the change in the FRET ratio, which corresponds to the change in membrane potential.

  • Data Analysis:

    • Calculate the change in the FRET ratio for each well.

    • Normalize the data to the vehicle control (DMSO).

    • Plot the normalized response against the compound concentration and fit the data to determine the IC50 value.

Electrophysiology: Whole-Cell Patch-Clamp

For a more detailed characterization of the mechanism of action, whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.

  • Cell Preparation:

    • Use cells expressing the VGSC subtype of interest.

    • Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -90 mV).

    • Record the baseline sodium current.

    • Perfuse the cells with different concentrations of N-(3-Amino-4-methylphenyl)-3-methylbutanamide or comparator compounds.

    • Record the sodium current at each concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

    • Further experiments can be conducted to investigate use- and state-dependence of the block.

Expected Data Summary

The following table structure should be used to summarize the quantitative data obtained from the VGSC blocking assays.

CompoundFRET-Based Assay (IC50, µM)Patch-Clamp Electrophysiology (IC50, µM)
N-(3-Amino-4-methylphenyl)-3-methylbutanamideExperimental ValueExperimental Value
LidocaineLiterature/Experimental ValueLiterature/Experimental Value
PhenytoinLiterature/Experimental Value~0.93 (in a batrachotoxin affinity assay)[8]

Note: Literature values for comparators can vary based on the specific VGSC subtype and experimental conditions.

Part 3: Visualization of Experimental Workflows and Signaling Pathways

HDAC Inhibition Workflow

HDAC_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay reagents Compound Dilutions & HDAC Enzyme incubation Enzyme-Compound Incubation reagents->incubation substrate Fluorogenic Substrate reaction Reaction Initiation incubation->reaction Add Substrate readout Fluorescence Reading reaction->readout Stop & Develop ic50_biochem IC50 Determination readout->ic50_biochem cells Cell Culture (e.g., HCT116) treatment Compound Treatment cells->treatment lysis Protein Extraction treatment->lysis western Western Blot (Ac-H3, H3) lysis->western analysis Densitometry Analysis western->analysis ec50_cellular EC50 Determination analysis->ec50_cellular

Caption: Workflow for assessing HDAC inhibition.

VGSC Blocking Workflow

VGSC_Blocking_Workflow cluster_fret High-Throughput FRET Assay cluster_epys Electrophysiology (Gold Standard) cells_fret VGSC-Expressing Cells dye_loading Dye Loading cells_fret->dye_loading compound_fret Compound Incubation dye_loading->compound_fret stimulation Channel Activation (e.g., Veratridine) compound_fret->stimulation readout_fret FRET Signal Reading stimulation->readout_fret ic50_fret IC50 Determination readout_fret->ic50_fret cells_epys Single Cell Preparation patch Whole-Cell Patch cells_epys->patch protocol Voltage Protocol patch->protocol perfusion Compound Perfusion protocol->perfusion Apply Compound recording Current Recording perfusion->recording ic50_epys IC50 & MoA Analysis recording->ic50_epys Signaling_Pathways cluster_hdac HDAC Inhibition Pathway cluster_vgsc VGSC Blocking Pathway compound_hdac N-(3-Amino-4-methylphenyl) -3-methylbutanamide hdac HDAC Enzyme compound_hdac->hdac Inhibits histones Histones (acetylated) Histones (deacetylated) hdac->histones:f1 Deacetylates chromatin Chromatin histones:f1->chromatin Compaction histones:f0->chromatin Relaxation gene_exp Gene Expression chromatin->gene_exp Repression chromatin->gene_exp Activation compound_vgsc N-(3-Amino-4-methylphenyl) -3-methylbutanamide vgsc Voltage-Gated Sodium Channel (VGSC) compound_vgsc->vgsc Blocks na_influx Na+ Influx vgsc->na_influx Mediates depolarization Membrane Depolarization na_influx->depolarization Causes action_potential Action Potential depolarization->action_potential Initiates

Caption: Hypothesized mechanisms of action.

References

  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., Yan, L., Slaughter, R. S., Kaczorowski, G. J., Smith, M. M., & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(4), 397-406. [Link]

  • Priest, B. T., Felix, J. P., Garcia, M. L., & Kaczorowski, G. J. (2004). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. ResearchGate. [Link]

  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., Yan, L., Slaughter, R. S., Kaczorowski, G. J., Smith, M. M., & Garcia, M. L. (2004). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. Semantic Scholar. [Link]

  • Cai, F., Li, C. R., Chen, Y., He, Y., & Liu, X. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific reports, 8(1), 1-10. [Link]

  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from [Link]

  • Wang, Y., Chen, J., Li, Q., Li, W., Liu, J., & Zhang, Q. (2017). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific reports, 7(1), 1-11. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

  • He, H., & Wagner, F. F. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20261-20268. [Link]

  • Ferreira, D., & Marques, C. (2020). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 74(12), 954-961. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., El-Sayed, M. A., & El-Henawy, A. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3460-3475. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., El-Sayed, M. A., & El-Henawy, A. A. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules (Basel, Switzerland), 19(3), 3460–3475. [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of clinically tested HDAC inhibitors. Retrieved from [Link]

  • Nair, P. R., Nwabuobi, L., El-Hage, N., & Villalba, H. (2022). Functional Characterization of Sodium Channel Inhibitors at the Delta-Opioid Receptor. International journal of molecular sciences, 23(10), 5424. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Li, Y., & Li, J. (2021). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. European journal of medicinal chemistry, 222, 113587. [Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, N. J. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Journal of enzyme inhibition and medicinal chemistry, 29(1), 127-135. [Link]

  • Zhang, Y., Zhang, Y., Liu, Z., & Ji, Y. (2014). Screening for Voltage-Gated Sodium Channel Interacting Peptides. PloS one, 9(4), e94834. [Link]

  • Chen, Y., Chen, Y., & Cai, S. (2024). Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance. Analytical chemistry. [Link]

  • Kazancioglu, E., & Gulcin, I. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. [Link]

  • Kudelko, A., Mickle, M. H., & Jones, J. P. (2002). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of medicinal chemistry, 45(16), 3425–3434. [Link]

  • Chen, Y. L., & Huang, X. D. (1995). Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of medicinal chemistry, 38(20), 4057–4064. [Link]

  • Tozkoparan, B., Gökhan, N., & Aktay, G. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 327(11), 741-744. [Link]

  • Manetti, F., Corelli, F., & Botta, M. (1998). New N-pyridinyl(methyl)-indolalkanamides acting as topical inflammation inhibitors. Bioorganic & medicinal chemistry letters, 8(17), 2329–2334. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound containing both an aromatic amine and an amide functional group.[1][2] Aromatic amines, as a class, are noted for their potential toxicity and environmental hazards, including carcinogenicity and mutagenicity.[3][4][5] Therefore, it is imperative to handle this compound with the assumption of significant hazard.

Inferred Hazards:

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[5]

  • Environmental Impact: Aromatic amines can be harmful to aquatic life and may persist in the environment.[6][5]

  • Reactivity: Amides and amines are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8]

Before beginning any work that will generate waste, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

Pre-Disposal and Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[6][9] Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[9]

Key Segregation Steps:

  • Designated Waste Container: All waste containing N-(3-Amino-4-methylphenyl)-3-methylbutanamide should be collected in a dedicated, properly labeled hazardous waste container.[9][10][11]

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, lined container for chemically contaminated solid waste.[12]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container, preferably the original container or one made of compatible material.[10][12]

  • Incompatible Chemicals: Ensure that waste containing this compound is kept separate from strong acids, bases, and oxidizing agents.[7][13]

Waste StreamContainer TypeSegregation Notes
Solid Waste (Contaminated lab debris)Lined, labeled pail or drumDo not mix with sharps or liquid waste.[12]
Liquid Waste (Aqueous/Organic Solutions)Leak-proof, labeled carboy or bottleSegregate from incompatible chemical waste streams.[10][12]
Sharps (Needles, razor blades)Puncture-resistant sharps containerLabel as chemically contaminated and deface any biohazard symbols.[12]
Empty Containers Original containerThe first rinse of an empty container must be collected as hazardous waste.[9]

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

Immediate Actions for a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[8][14]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting to clean the spill.[6]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[14]

    • For liquid spills, use an inert absorbent material to contain and collect the waste.[15]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[9]

Disposal Workflow

Under no circumstances should N-(3-Amino-4-methylphenyl)-3-methylbutanamide or its waste be disposed of down the drain or in regular trash.[6][9][10] All waste must be handled by a licensed hazardous waste disposal service.[11][16][17]

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[9]

    • Ensure all containers are within secondary containment to prevent spills.[9][11]

    • Do not overfill containers; fill to no more than the shoulder of the container.[9]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11] The label must include the full chemical name of all constituents.[11]

  • Requesting Pickup: Once a container is full, or within the time limits specified by your institution (e.g., 150 days), request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[10][11]

G cluster_0 Waste Generation & Collection cluster_1 Storage in Satellite Accumulation Area (SAA) cluster_2 Final Disposal Generate Generate Waste (Solid, Liquid, Sharps) Segregate Segregate Waste by Type (Solid vs. Liquid) Generate->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Store Store in SAA (At or Near Point of Generation) Container->Store Transfer to SAA Containment Use Secondary Containment Store->Containment Closed Keep Container Closed Store->Closed Pickup Request EHS/Vendor Pickup (When Full or Timelimit Reached) Closed->Pickup Transport Licensed Vendor Transports to Treatment Facility Pickup->Transport Incineration High-Temperature Incineration (Preferred Method) Transport->Incineration

Caption: Disposal workflow for N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. The inappropriate disposal of hazardous chemicals can lead to significant legal and financial repercussions.[10] It is the responsibility of the waste generator to ensure that all procedures are in accordance with these regulations.

References

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Chemical and Hazardous Waste . Harvard Environmental Health and Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . University of California, Berkeley, College of Chemistry. [Link]

  • Chemical Waste Disposal for Laboratories . Specific Waste Industries. [Link]

  • Sodium Amide . Princeton University Environmental Health and Safety. [Link]

  • Amides environmental impact: Understanding Risks and Regulations . Diplomata Comercial. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal . CP Lab Safety. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University Research. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]

  • Amide 60 Safety Data Sheet . [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Figshare. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • N-(3-Amino-4-methylphenyl)butanamide . PubChem. [Link]

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS No. 946769-33-1). The guidance herein is synthesized from established safety protocols for primary aromatic amines and general laboratory standards mandated by regulatory bodies.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-Amino-4-methylphenyl)-3-methylbutanamide was not available at the time of publication. The recommendations below are based on the known hazard profile of the primary aromatic amine chemical class, which are often toxic, readily absorbed through the skin, and may be suspected carcinogens.[1][2] Always perform a site-specific risk assessment before beginning work.[3][4][5]

Hazard Analysis: The "Why" Behind the Protection

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a primary aromatic amine. This chemical class presents significant health risks that necessitate stringent protective measures.[1][2]

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, which is a primary route of exposure.[1] This makes glove selection and full skin coverage critical.

  • Systemic Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis (blue discoloration of the blood), and shortness of breath.

  • Carcinogenicity & Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens.[1][2][6] Long-term or repeated exposure must be minimized.

  • Skin and Eye Irritation: Direct contact can cause serious skin or eye irritation.[6]

  • Sensitization: Some individuals may develop an allergic skin reaction (sensitization) upon exposure.[6]

Due to these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory control measure to ensure researcher safety.

Core PPE Requirements: Your Last Line of Defense

The minimum PPE for handling this compound includes a lab coat, safety glasses, and appropriate gloves. However, the specific task dictates the level of protection required. All PPE must be used and maintained in a sanitary and reliable condition as per OSHA standards.[7]

PPE ComponentSpecification & Rationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for handling solids.[3] When there is any risk of splash (e.g., preparing solutions), indirectly vented chemical splash goggles must be worn. For larger volumes or higher splash risk, a face shield must be worn in addition to goggles .[3][8]
Hand Protection Nitrile gloves are the standard recommendation. Always use a double-gloving technique. The outer glove should be removed and disposed of immediately after the task is complete or if contamination is suspected. Check for visible signs of degradation. Never re-use disposable gloves.
Body Protection A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[8] For tasks with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.
Footwear Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[3][8]
Respiratory Protection Work should be conducted within a certified chemical fume hood to minimize inhalation exposure. If weighing or handling the powder outside of a hood is unavoidable, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particles.[8]

Procedural Guidance: From Preparation to Disposal

Safe handling is a complete workflow. This protocol ensures safety at every stage, from wearing PPE correctly to managing waste in a compliant manner.

Donning & Doffing PPE: The Sequence for Safety

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Inner) don3->don4 don5 5. Gloves (Outer) don4->don5 doff1 1. Gloves (Outer) doff2 2. Lab Coat & Gloves (Inner) (Peel off together, turning inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 WashHands_Exit Wash Hands Thoroughly doff4->WashHands_Exit WashHands_Entry Wash Hands WashHands_Entry->don1

Caption: PPE Donning and Doffing Workflow.

Spill & Emergency Plan

Immediate and correct response to an exposure or spill is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite). Carefully sweep the material into a designated waste container. Clean the area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and notify the safety officer. Prevent entry and await response from a trained hazardous materials team.

Contaminated PPE & Waste Disposal Plan

Proper segregation and disposal of contaminated materials are crucial to prevent secondary exposure and environmental contamination.[10][11]

  • Segregation at Source: All disposable PPE and materials contaminated with N-(3-Amino-4-methylphenyl)-3-methylbutanamide must be treated as hazardous chemical waste.[10]

  • Waste Containers: Use designated, clearly labeled, leak-proof containers for all contaminated solid waste (gloves, wipes, weigh paper, etc.).

  • Outer Glove Disposal: The outer pair of gloves should be disposed of immediately into the hazardous waste container after handling the chemical.

  • Lab Coat Management: Do not take lab coats home. Use a professional laundry service that is equipped to handle chemically contaminated clothing. If a disposable lab coat is used, discard it as hazardous waste.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[12][13] Do not mix with general trash.[10]

By adhering to this comprehensive safety framework, you can mitigate the risks associated with handling N-(3-Amino-4-methylphenyl)-3-methylbutanamide, ensuring a secure environment for yourself and your colleagues.

References

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Best Practices for Safe PPE Waste Disposal. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]

  • Best Practices for Disposing of PPE Waste Responsibly. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Commercial Waste Carshalton. Best Practices for Safely Disposing of Your PPE. [Link]

  • Best Practices for Safe and Responsible PPE Waste Disposal. [Link]

  • Best Practices for Safely Disposing PPE Waste. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • PubChem. N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. [Link]

  • Centers for Disease Control and Prevention (CDC). Amines, Aromatic. [Link]

  • DC Fine Chemicals. Safety Data Sheet - 4-Aminotoluene. [Link]

  • PubChem. N-(3-Amino-4-methylphenyl)butanamide. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.